molecular formula C10H12Br2O B1580580 2,6-Dibromo-4-tert-butylphenol CAS No. 98-22-6

2,6-Dibromo-4-tert-butylphenol

Cat. No.: B1580580
CAS No.: 98-22-6
M. Wt: 308.01 g/mol
InChI Key: RZYQECXFRLRRJY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-tert-butylphenol is a useful research compound. Its molecular formula is C10H12Br2O and its molecular weight is 308.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQECXFRLRRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291261
Record name 2,6-Dibromo-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-22-6
Record name 2,6-Dibromo-4-tert-butylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibromo-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Electrophilic Bromination of 4-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the electrophilic bromination of 4-tert-butylphenol, a classic example of electrophilic aromatic substitution (EAS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying mechanistic principles, provides a field-proven experimental protocol, and emphasizes the critical safety considerations inherent in the process.

Introduction: The Reactivity of Substituted Phenols

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reactivity of the benzene ring and the regiochemical outcome of the substitution are profoundly influenced by the nature of the substituents already present.[1] Activating groups, typically electron-donating groups (EDGs), increase the nucleophilicity of the aromatic ring, accelerating the rate of substitution compared to unsubstituted benzene.[2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring.[2][3]

Phenols are highly activated substrates for EAS reactions. The hydroxyl (-OH) group is a potent activating group, donating electron density to the ring via a strong resonance effect (+M effect).[4] This donation preferentially increases the electron density at the ortho and para positions, making the -OH group a powerful ortho-, para-director.[2][5][6]

In the case of 4-tert-butylphenol, the aromatic ring is substituted with two groups:

  • Hydroxyl (-OH) group: A strongly activating, ortho-, para-director.

  • tert-Butyl (-C(CH₃)₃) group: A weakly activating, ortho-, para-director that operates through an inductive effect (+I) and hyperconjugation.

The combined electronic effects of these two groups render the 4-tert-butylphenol ring highly susceptible to electrophilic attack. However, the regioselectivity is predetermined by the substitution pattern. With the para position occupied by the bulky tert-butyl group, electrophilic attack is sterically and electronically directed to the positions ortho to the highly activating hydroxyl group.[4]

Reaction Mechanism: A Step-by-Step Analysis

The bromination of 4-tert-butylphenol proceeds via a standard electrophilic aromatic substitution mechanism, resulting in the selective formation of 2-bromo-4-tert-butylphenol.[4] The high electron density of the phenol ring is sufficient to polarize the diatomic bromine molecule, creating an electrophilic bromine species (Br⁺) in situ without the need for a Lewis acid catalyst.

The mechanism unfolds in two primary stages:

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the phenol ring acts as a nucleophile, attacking the electrophilic bromine atom. This attack occurs at the carbon atom ortho to the hydroxyl group. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] The stability of this intermediate is crucial and is significantly enhanced by the resonance contribution from the adjacent hydroxyl group, which delocalizes the positive charge onto the oxygen atom.

  • Deprotonation and Aromaticity Restoration: A weak base, such as water, another molecule of phenol, or the bromide ion (Br⁻) formed in the previous step, abstracts a proton from the sp³-hybridized carbon bearing the new bromine atom. This deprotonation restores the aromaticity of the ring, yielding the final product, 2-bromo-4-tert-butylphenol, and hydrogen bromide (HBr) as a byproduct.[4]

Caption: Mechanism of Electrophilic Bromination.

Field-Proven Experimental Protocol

This section details a robust and reliable procedure for the laboratory-scale synthesis of 2-bromo-4-tert-butylphenol.

Materials and Reagents
Chemical/MaterialFormulaMolar Mass ( g/mol )Notes
4-tert-butylphenolC₁₀H₁₄O150.22Reagent grade or higher
BromineBr₂159.81Extremely hazardous. Handle only in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, reagent grade
Sodium ThiosulfateNa₂S₂O₃158.11For quenching
Sodium BicarbonateNaHCO₃84.01For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Deionized WaterH₂O18.02

Step-by-Step Methodology

G start Dissolve 4-tert-butylphenol in Dichloromethane setup Cool to 0°C in Ice Bath start->setup addition Slow, Dropwise Addition of Br2 in DCM setup->addition reaction Stir at 0°C (Monitor Color Change) addition->reaction quench Quench with aq. Na2S2O3 Solution reaction->quench wash1 Wash with aq. NaHCO3 Solution quench->wash1 wash2 Wash with Brine wash1->wash2 dry Dry Organic Layer (Na2SO4) wash2->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Recrystallization) evaporate->purify finish Obtain Pure 2-bromo-4-tert-butylphenol purify->finish

Caption: Experimental Workflow for Bromination.
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in 100 mL of dichloromethane (DCM).

  • Cooling: Immerse the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 100 mmol) in 25 mL of DCM. Add this bromine solution dropwise to the stirred phenol solution over approximately 1 hour. The causality for slow, cooled addition is to maintain control over the exothermic reaction and to prevent the formation of di-brominated byproducts. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction is complete when the reddish-brown color persists, indicating a slight excess of bromine.

  • Work-up - Quenching: Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Continue stirring until the red-brown color of the organic layer disappears completely.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic HBr, and then with 50 mL of brine.

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol-water, to afford pure 2-bromo-4-tert-butylphenol as a crystalline solid.[7]

Product Characterization

The identity and purity of the synthesized 2-bromo-4-tert-butylphenol should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid[8]
¹H NMR (CDCl₃) δ ~7.3 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.6 (s, 1H, -OH), ~1.3 (s, 9H, -C(CH₃)₃) ppm[9]
IR (KBr) ν ~3450 (O-H stretch, broad), ~2960 (C-H stretch), ~1480 (C=C stretch, aromatic) cm⁻¹[10]

Critical Safety Protocols: Handling Bromine

Authoritative Grounding: Bromine (Br₂) is a highly toxic, corrosive, and volatile liquid.[11][12] Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[11][13] All manipulations involving liquid bromine must be conducted with stringent safety precautions.

  • Engineering Controls: All work with bromine must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[14][15]

    • Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[14] Do not use disposable latex gloves.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[15]

  • Spill Management:

    • Have a neutralizing agent readily available. A 1 M solution of sodium thiosulfate should be kept in the immediate vicinity of the work area.[14]

    • In case of a small spill, cover with the sodium thiosulfate solution to reduce the bromine to non-volatile bromide salts. Absorb the mixture with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[13]

    • For large spills, evacuate the area immediately and contact emergency personnel.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[16]

    • Eye Contact: Immediately flush eyes with plain water for 10-15 minutes, holding the eyelids open.[16]

    • Inhalation: Move the victim to fresh air immediately.[16]

    • In all cases of exposure, seek immediate medical attention.[15][16]

Conclusion

The electrophilic bromination of 4-tert-butylphenol is a highly efficient and regioselective transformation that serves as an excellent model for understanding the principles of electrophilic aromatic substitution. The reaction is governed by the powerful activating and directing effects of the hydroxyl group, leading predictably to ortho-substitution. The experimental protocol described herein is robust and scalable, providing a reliable method for the synthesis of 2-bromo-4-tert-butylphenol, a valuable intermediate in various chemical industries.[8] However, the successful and safe execution of this synthesis is contingent upon a thorough understanding of the reaction mechanism and unwavering adherence to strict safety protocols for handling hazardous reagents like bromine.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Dibromo-4-tert-butylphenol (CAS No. 98-22-6), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, core chemical properties, reactivity, and key applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Molecular Overview

This compound is a substituted phenol characterized by a bulky tert-butyl group at the para position and two bromine atoms ortho to the hydroxyl group.[1] This specific arrangement of functional groups imparts a unique combination of steric hindrance and electronic effects, defining its reactivity and utility. The tert-butyl group provides significant steric shielding to the phenolic hydroxyl, influencing its acidity and reactivity, while the electron-withdrawing bromine atoms modulate the aromatic ring's electron density.[1]

This compound serves as a crucial building block in advanced organic synthesis, particularly in the development of complex molecular frameworks for pharmaceuticals, agrochemicals, and functional materials.[2] Its high purity is critical for ensuring the reliability and reproducibility of synthetic outcomes in both academic and industrial settings.[2]

Figure 1: Structure of this compound.

Synthesis and Manufacturing

The primary industrial route to this compound is the direct electrophilic bromination of 4-tert-butylphenol.[2] The selectivity for the two ortho positions is crucial and is dictated by the reaction conditions. The bulky tert-butyl group directs incoming electrophiles to the ortho positions, and precise control over stoichiometry and catalysis ensures high yields of the desired 2,6-dibrominated product.

Protocol: Laboratory-Scale Synthesis

This protocol describes a common method for the synthesis of this compound from 4-tert-butylphenol using N-Bromosuccinimide (NBS) as the bromine source.

Causality:

  • N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid Br₂. It allows for controlled, slow release of bromine, minimizing over-bromination and side reactions.

  • p-Toluenesulfonic acid (pTsOH): Acts as a catalyst to activate the NBS, facilitating the generation of the electrophilic bromine species required for aromatic substitution.

  • Methanol (MeOH): Serves as the solvent. Its polarity is suitable for dissolving the reactants and catalyst.

Step-by-Step Methodology: [3]

  • Reaction Setup: In a foil-wrapped round-bottom flask (to exclude light and prevent radical side reactions), dissolve 4-tert-butylphenol (10 mmol) and p-toluenesulfonic acid (1.0 mol%) in methanol (1.0 mL per mmol of starting material).

  • Reagent Addition: Stir the mixture for 10 minutes at room temperature to ensure complete dissolution and catalyst distribution.

  • Bromination: Prepare a 0.1 M solution of N-Bromosuccinimide (2.0 equivalents, 20 mmol, recrystallized from H₂O) in methanol. Add this solution dropwise to the reaction flask over a period of 20-30 minutes. The slow addition is critical for controlling the reaction exotherm and selectivity.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting residue can then be purified by column chromatography using dichloromethane (CH₂Cl₂) or a gradient of methanol in dichloromethane as the eluent to yield the pure product.[3]

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products & Purification A 4-tert-butylphenol F Dropwise Addition & Stirring A->F B N-Bromosuccinimide (NBS) (2.0 eq) B->F C p-Toluenesulfonic Acid (cat.) C->F D Methanol (Solvent) D->F E Room Temperature E->F G Crude Product Mixture F->G H Column Chromatography G->H I This compound H->I

Figure 2: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

The compound is typically an off-white to white crystalline solid at room temperature.[2][4] Its hydrophobic nature, conferred by the tert-butyl group and bromine atoms, results in good solubility in organic solvents like ethanol and acetone, but poor solubility in water.[1][4]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 98-22-6[4][5][6]
Molecular Formula C₁₀H₁₂Br₂O[4][5]
Molecular Weight 308.01 g/mol [4][6]
Appearance Off-white solid[1][2]
Melting Point 70-71 °C[2][4]
Boiling Point 256 °C[4]
Density 1.647 g/cm³[4]
Flash Point 108 °C[4]
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is relatively simple and characteristic.

    • A singlet integrating to 9 protons for the tert-butyl group, typically found in the upfield region (~1.3-1.5 ppm).

    • A singlet for the phenolic hydroxyl proton, with a chemical shift that can vary depending on solvent and concentration (~5.0-6.0 ppm).

    • A singlet integrating to 2 protons for the two equivalent aromatic protons, located in the downfield region (~7.0-7.5 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of principal functional groups.

    • A broad absorption band in the 3400-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.

    • Absorptions around 2850-3000 cm⁻¹ corresponding to C-H stretching of the alkyl groups.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

    • A strong C-O stretching band around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a ~1:1 ratio). The molecular ion peak (M⁺) would appear as a cluster around m/z 306, 308, and 310. A significant fragment corresponds to the loss of a methyl group ([M-15]⁺).

Chemical Reactivity and Applications

The utility of this compound stems from its defined reactivity, making it a valuable intermediate.

Reactivity of the Phenolic Group

The hydroxyl group can undergo typical phenol reactions such as etherification and esterification. However, the steric hindrance from the adjacent bromine atoms and the bulky tert-butyl group can significantly slow the reaction rates compared to unhindered phenols. This steric protection is often exploited to enhance the stability of derivatives.

Reactivity of the Aromatic Ring

The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions, which is a cornerstone of modern drug discovery and materials science.

  • Palladium-Catalyzed Cross-Coupling: It serves as a substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions. This is fundamental for building molecular complexity.[2]

cluster_reactions Pd-Catalyzed Cross-Coupling Reactions A This compound E Suzuki Coupling A->E F Buchwald-Hartwig Amination A->F G Sonogashira Coupling A->G B Organoboron Reagent (e.g., R-B(OH)₂) B->E C Amine or Alcohol (Nu-H) C->F D Terminal Alkyne D->G H Complex Molecular Scaffolds (Pharmaceuticals, Materials) E->H F->H G->H

Figure 3: Role as an intermediate in cross-coupling reactions.

Industrial and Commercial Applications

Beyond its role in synthesis, the compound and its derivatives have direct applications:

  • Biocide and Preservative: It is effective at inhibiting the growth of bacteria, fungi, and algae. This property is utilized in industrial water treatment, paints and coatings, textiles, and the pulp and paper industry to prevent microbial contamination and spoilage.[4]

  • Antioxidant Precursor: The sterically hindered phenolic structure is a classic motif for antioxidants. While less common as a direct antioxidant than compounds like BHT (Butylated hydroxytoluene), it serves as a precursor for more complex antioxidant molecules used to stabilize polymers and prevent gumming in fuels.[1][7]

  • Agrochemicals: It is used as a biocide to protect crops from fungal infections.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[5][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9][10]

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water.[5]

    • In case of eye contact: Rinse cautiously with water for several minutes.[10]

    • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[9]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the interplay of its functional groups. The steric hindrance provided by the tert-butyl group, combined with the reactivity of the ortho-bromine atoms, makes it an indispensable tool for synthetic chemists. Its applications, ranging from the synthesis of life-saving pharmaceuticals to its use as a broad-spectrum biocide, underscore its importance in both research and industrial manufacturing. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for leveraging its full potential.

References

Introduction: A Versatile Phenolic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6)

This compound, identified by CAS number 98-22-6, is a highly functionalized aromatic compound of significant interest in synthetic chemistry and material science.[1] Structurally, it is a phenol derivative characterized by a bulky tert-butyl group at the para position and two bromine atoms ortho to the hydroxyl group. This specific arrangement of substituents imparts a unique combination of steric hindrance, reactivity, and stability, making it a valuable intermediate and additive.[2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, analytical characterization, diverse applications, and critical safety protocols.

Core Chemical and Physical Properties

This compound is typically an off-white crystalline solid at room temperature.[1][2] The hydrophobic nature of the tert-butyl group and the bromine atoms results in low solubility in water but good solubility in common organic solvents such as ethanol and acetone.[2][3] These properties are fundamental to its handling, reaction conditions, and application formulations.

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 98-22-6[3][4][5]
Molecular Formula C₁₀H₁₂Br₂O[3][4]
Molecular Weight 308.01 g/mol [3][4]
Appearance Off-white crystalline solid[1][2]
Melting Point 70-71 °C[1][3][5]
Boiling Point 256 °C[3][5]
Density 1.647 g/cm³[3][5]
Flash Point 108 °C[3][5]
IUPAC Name 2,6-dibromo-4-(2-methyl-2-propanyl)phenol[4]
Synonyms 4-tert-Butyl-2,6-dibromophenol, NSC 74538[3][6]

Synthesis and Mechanistic Rationale

The primary industrial and laboratory-scale synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-tert-butylphenol.[1] The choice of this precursor is critical; the hydroxyl group is a strong activating and ortho-, para-directing group, while the large tert-butyl group in the para position sterically blocks that site, thereby directing the incoming electrophiles (bromine) exclusively to the two ortho positions.

Standard Synthesis Protocol: Electrophilic Bromination

The following protocol outlines a typical procedure. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Reactant Preparation

  • Dissolve 4-tert-butylphenol in a suitable inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or a polar aprotic solvent.

  • Causality: The solvent is chosen for its ability to dissolve the starting material and remain inert to the highly reactive brominating agent, preventing unwanted side reactions.

Step 2: Controlled Addition of Bromine

  • Slowly add a stoichiometric amount (2 equivalents) of elemental bromine (Br₂) to the solution of 4-tert-butylphenol, typically while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Causality: The reaction is highly exothermic. Slow, controlled addition at low temperatures is crucial to prevent overheating, which could lead to side-product formation (e.g., polybrominated species or oxidative degradation) and ensures high selectivity for the desired 2,6-dibromo product.

Step 3: Reaction Monitoring and Quenching

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched, often by adding a reducing agent solution (e.g., sodium bisulfite) to neutralize any excess bromine.

  • Causality: Quenching is a critical safety and purification step. It removes the corrosive and toxic excess bromine, indicated by the disappearance of its characteristic reddish-brown color.

Step 4: Product Isolation and Purification

  • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Causality: Recrystallization is a powerful purification technique for crystalline solids. It exploits differences in solubility between the desired product and impurities at different temperatures to yield a product of high purity (typically >99%), which is essential for subsequent synthetic applications.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Final Product start_phenol 4-tert-butylphenol reaction Electrophilic Bromination in Dichloromethane (0°C) start_phenol->reaction start_bromine Bromine (Br₂) start_bromine->reaction quench Quench with Sodium Bisulfite reaction->quench workup Aqueous Workup & Solvent Removal quench->workup recrystallize Recrystallization (Ethanol/Water) workup->recrystallize final_product This compound (CAS 98-22-6) recrystallize->final_product

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Spectral data for this compound are widely available in chemical databases.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern. The spectrum will typically show a singlet for the two equivalent aromatic protons, a singlet for the nine equivalent protons of the tert-butyl group, and a singlet for the phenolic hydroxyl proton.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups. Key absorptions include a broad peak for the O-H stretch of the phenol and characteristic peaks in the aromatic region corresponding to the substituted benzene ring.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), which is a definitive confirmation of its identity.[4]

Key Applications in Research and Industry

The utility of this compound stems from its three key structural features: the reactive phenolic hydroxyl group, the two bromine atoms enabling cross-coupling chemistry, and the sterically hindering tert-butyl group that modulates reactivity and imparts antioxidant properties.

Intermediate in Organic Synthesis

This compound is a cornerstone intermediate for constructing more complex molecules.[1][2] The bromine atoms are excellent leaving groups for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the phenolic hydroxyl group can be easily modified through etherification or esterification reactions.[1]

Biocide and Preservative

It demonstrates potent activity against a broad spectrum of microorganisms, including bacteria, fungi, and algae.[3] This makes it a highly effective additive in various industrial formulations:

  • Paints and Coatings: Prevents microbial growth that can lead to spoilage and deterioration of the product.[3]

  • Water Treatment: Controls biofouling and microbial contamination in industrial water systems.[3]

  • Textile and Paper Industries: Protects materials from microbial damage, enhancing durability and longevity.[3]

  • Agriculture: Used to protect crops from certain fungal infections.[3]

Antioxidant and Stabilizer

Phenolic compounds are well-known radical scavengers. The bulky tert-butyl group adjacent to the hydroxyl group enhances the stability of the resulting phenoxy radical, making it an effective antioxidant.[2] This property is valuable in preventing the oxidative degradation of polymers, fuels, and other organic materials.[2]

Applications_Diagram cluster_synthesis Organic Synthesis cluster_biocide Biocidal Applications cluster_stabilizer Stabilizer / Antioxidant center_node This compound (CAS 98-22-6) s1 Pharmaceuticals center_node->s1 Intermediate s2 Agrochemicals center_node->s2 Intermediate s3 Functional Materials center_node->s3 Intermediate b1 Paints & Coatings center_node->b1 Preservative b2 Water Treatment center_node->b2 Antimicrobial b3 Textiles & Paper center_node->b3 Preservative st1 Polymer Additive center_node->st1 Antioxidant st2 Fuel Stabilizer center_node->st2 Antioxidant

Caption: Major application areas for this compound.

Safety, Handling, and Toxicology

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

5.1. Hazard Identification The compound is classified with the following primary hazards:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]

5.2. Recommended Handling Procedures

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: If dust is generated, use an approved/certified particulate respirator.[9]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][9]

5.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

5.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

This compound is a pivotal chemical intermediate whose value is derived from its unique and well-defined molecular architecture. Its utility spans from the precise construction of complex molecules in pharmaceutical and materials research to broad applications as a highly effective biocide and antioxidant in industrial processes. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for leveraging its full potential while ensuring safe and responsible handling in a professional research and development environment.

References

An In-Depth Technical Guide to 2,6-Dibromo-4-tert-butylphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-tert-butylphenol (CAS No. 98-22-6), a versatile halogenated organic compound. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. We will explore a standard laboratory-scale synthesis protocol, elucidating the mechanistic principles behind the chosen methodology. Furthermore, this guide outlines the compound's significant applications as a crucial intermediate in organic synthesis and as a broad-spectrum biocide in various industrial settings. Analytical workflows for quality control and essential safety protocols are also presented to provide researchers, scientists, and drug development professionals with a complete and actionable resource.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenol characterized by a tert-butyl group at the para position and two bromine atoms at the ortho positions relative to the hydroxyl group.[1] This specific substitution pattern imparts steric hindrance around the hydroxyl group and enhances the compound's reactivity at other sites, making it a valuable synthetic building block.[1][2]

The precise molecular weight and other key physicochemical properties are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 308.01 g/mol [1][3][4][5][6]
Molecular FormulaC₁₀H₁₂Br₂O[3][5][6]
CAS Registry Number98-22-6[2][5][6]
AppearanceOff-white to white crystalline solid[1][2][3]
Melting Point70-71 °C[2][3]
Boiling Point256 °C[3]
SolubilitySoluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1][3]

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing this compound is through the direct electrophilic bromination of its precursor, 4-tert-butylphenol.[2] The hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the bulky tert-butyl group, bromination occurs selectively at the two available ortho positions.

Synthesis_Pathway reactant 4-tert-butylphenol product This compound reactant->product  N-Bromosuccinimide (NBS)  p-TsOH (cat.), Methanol  

Caption: Synthesis of this compound via electrophilic bromination.

Experimental Protocol: Synthesis from 4-tert-butylphenol

This protocol describes a laboratory-scale synthesis using N-Bromosuccinimide (NBS) as the bromine source, which is safer and easier to handle than elemental bromine.

Expert Insight: The use of a catalytic amount of p-toluenesulfonic acid (p-TsOH) is crucial. It protonates the methanol solvent, increasing the electrophilicity of the bromine provided by NBS, thereby accelerating the reaction rate for this double bromination.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents) in methanol.[7]

  • Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (2.0 equivalents) in methanol. Add this NBS solution dropwise to the stirred solution of 4-tert-butylphenol over 20-30 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.[7]

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction completion.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.[7]

  • Purification: Re-dissolve the resulting residue in a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine to remove any remaining acid and inorganic by-products. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound as an off-white solid.[7]

Key Applications in Research and Industry

The unique structure of this compound makes it a valuable compound in diverse fields, from complex organic synthesis to large-scale industrial preservation.

Applications cluster_synthesis Organic Synthesis cluster_industrial Industrial Applications compound This compound synthesis_intermediate Synthetic Intermediate compound->synthesis_intermediate  Core Building Block biocide Biocide & Preservative compound->biocide  Antimicrobial Agent cross_coupling Cross-Coupling Reactions synthesis_intermediate->cross_coupling nucleophilic_sub Nucleophilic Substitutions synthesis_intermediate->nucleophilic_sub paints Paints & Coatings biocide->paints textiles Textile Treatment biocide->textiles water Water Treatment biocide->water

Caption: Major application areas for this compound.

  • Intermediate in Organic Synthesis: It serves as a pivotal starting material for constructing more complex molecules.[2] The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and the phenolic hydroxyl group can be modified for ether or ester synthesis. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and functional materials.[2]

  • Industrial Biocide and Preservative: The compound exhibits potent antimicrobial properties, inhibiting the growth of bacteria, fungi, and algae.[3] This makes it highly effective as a preservative in a wide range of industrial products, including paints, coatings, textiles, and materials used in the pulp and paper industry, extending their shelf life and preventing microbial degradation.[3]

  • Agricultural and Water Treatment: In agriculture, it is used to protect crops from fungal infections.[3] It is also employed in water treatment systems to control microbial and algal growth, ensuring water quality.[3]

Analytical Workflow for Quality Control

Ensuring the identity and purity of a synthesized or purchased chemical is a cornerstone of scientific integrity. A typical workflow for the validation of this compound is outlined below.

QC_Workflow synthesis Synthesis purification Purification (Chromatography/ Recrystallization) synthesis->purification identity Identity Confirmation (¹H NMR, ¹³C NMR) purification->identity purity Purity & Mass (Mass Spectrometry, HPLC) identity->purity final Validated Compound purity->final

Caption: A self-validating workflow for ensuring compound quality.

  • Chromatography: Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring, while column chromatography is a standard method for purification. High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the tert-butyl protons, the aromatic protons, and the hydroxyl proton.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), providing definitive evidence of its composition.[6]

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

  • Hazards Identification:

    • Causes skin irritation.[8]

    • Causes serious eye irritation.[8]

    • May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[5]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[8]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[5]

    • In case of skin contact: Wash off with soap and plenty of water.[5]

    • If inhaled: Move the person into fresh air.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 308.01 g/mol , is more than just a chemical compound; it is a key enabler in synthetic chemistry and a functional workhorse in industrial preservation. Its well-defined properties, straightforward synthesis, and diverse applicability underscore its importance for researchers and chemical manufacturers. A thorough understanding of its characteristics, handling requirements, and analytical validation is paramount for its safe and effective utilization in both research and development.

References

A Comprehensive Spectroscopic Guide to 2,6-Dibromo-4-tert-butylphenol: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-tert-butylphenol is a sterically hindered phenol that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two ortho bromine atoms and a para-tert-butyl group, imparts specific chemical properties that are leveraged in the development of antioxidants, flame retardants, and complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound. This guide provides a detailed exploration of the spectral data of this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We will delve into the experimental protocols for acquiring this data, the interpretation of the resulting spectra, and the causal relationships between the molecular structure and its spectroscopic signatures.

Synthesis and Molecular Structure

The common synthetic route to this compound involves the electrophilic bromination of 4-tert-butylphenol. This reaction's progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through the spectroscopic methods detailed in this guide.

The molecular structure of this compound, with its distinct functional groups and substitution pattern, gives rise to a unique set of spectral data. The following sections will dissect these spectral fingerprints.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality FT-IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method. This technique is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound (approximately 1-2 mg) is finely ground with anhydrous KBr powder (approximately 100-200 mg) in an agate mortar and pestle. The intimate mixing is crucial to ensure a homogenous sample and to minimize scattering of the infrared radiation.

  • Pellet Formation: The resulting powder mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet. Transparency is a key indicator of a well-prepared pellet and is essential for optimal spectral quality.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also acquired and automatically subtracted from the sample spectrum to remove any contributions from the KBr matrix and atmospheric water or carbon dioxide.

Data Summary: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3600Broad, MediumO-H stretch (phenolic)
~2960StrongC-H stretch (tert-butyl)
~1430MediumC=C stretch (aromatic)
~1240StrongC-O stretch (phenolic)
~750StrongC-Br stretch
Interpretation of the IR Spectrum

The broad absorption band in the region of 3400-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding between the phenol molecules in the solid state. The strong absorption at approximately 2960 cm⁻¹ is attributed to the C-H stretching vibrations of the methyl groups within the tert-butyl substituent. The presence of the aromatic ring is confirmed by the C=C stretching vibration around 1430 cm⁻¹. The strong band at approximately 1240 cm⁻¹ is indicative of the C-O stretching vibration of the phenol. Finally, the strong absorption around 750 cm⁻¹ is characteristic of the C-Br stretching vibration, confirming the presence of the bromine atoms.

IR_Interpretation Molecule This compound OH_stretch O-H Stretch (~3400-3600 cm⁻¹) Molecule->OH_stretch Phenolic -OH CH_stretch C-H Stretch (tert-butyl) (~2960 cm⁻¹) Molecule->CH_stretch tert-Butyl Group Aromatic_stretch C=C Stretch (Aromatic) (~1430 cm⁻¹) Molecule->Aromatic_stretch Benzene Ring CO_stretch C-O Stretch (Phenolic) (~1240 cm⁻¹) Molecule->CO_stretch Phenolic C-O CBr_stretch C-Br Stretch (~750 cm⁻¹) Molecule->CBr_stretch Bromo Substituents

Caption: Key IR absorptions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

High-resolution NMR spectra are typically acquired in a suitable deuterated solvent. For substituted phenols like this compound, deuterated chloroform (CDCl₃) is a common choice due to its good solubilizing properties and relatively clean spectral window.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Summary: ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3Singlet2HAr-H
~5.7Singlet1HO-H
~1.4Singlet9H-C(CH₃)₃
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is relatively simple and highly informative. The two aromatic protons are chemically equivalent due to the symmetry of the molecule and therefore appear as a single peak, a singlet, at approximately 7.3 ppm. The phenolic proton gives rise to a singlet at around 5.7 ppm. The chemical shift of this proton can be variable and is dependent on factors such as concentration and solvent due to hydrogen bonding. The nine protons of the tert-butyl group are also chemically equivalent and appear as a sharp singlet at approximately 1.4 ppm. The integration values of 2:1:9 for the aromatic, hydroxyl, and tert-butyl protons, respectively, are in perfect agreement with the molecular structure.

Data Summary: ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~148C-OH
~142C-C(CH₃)₃
~128Ar-CH
~115C-Br
~34-C (CH₃)₃
~31-C(CH₃ )₃
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum displays six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded and appears at approximately 148 ppm. The quaternary carbon of the tert-butyl group attached to the aromatic ring appears around 142 ppm. The two equivalent aromatic carbons bearing a hydrogen atom (Ar-CH) resonate at about 128 ppm. The two equivalent carbons attached to the bromine atoms (C-Br) are found at approximately 115 ppm. The quaternary carbon of the tert-butyl group and the methyl carbons appear at around 34 ppm and 31 ppm, respectively.

NMR_Interpretation Structure This compound Ar-H O-H -C(CH₃)₃ C-OH C-C(CH₃)₃ Ar-CH C-Br -C(CH₃)₃ -C(CH₃)₃ H1_NMR ¹H NMR ~7.3 ppm (s, 2H) ~5.7 ppm (s, 1H) ~1.4 ppm (s, 9H) Structure:h_ar->H1_NMR:ar Aromatic Protons Structure:h_oh->H1_NMR:oh Hydroxyl Proton Structure:h_tbu->H1_NMR:tbu tert-Butyl Protons C13_NMR ¹³C NMR ~148 ppm ~142 ppm ~128 ppm ~115 ppm ~34 ppm ~31 ppm Structure:c_oh->C13_NMR:coh Phenolic Carbon Structure:c_ctbu->C13_NMR:cctbu Aromatic C-tert-Butyl Structure:c_ar->C13_NMR:car Aromatic CH Structure:c_br->C13_NMR:cbr Aromatic C-Br Structure:c_quat->C13_NMR:cquat tert-Butyl Quaternary C Structure:c_me->C13_NMR:cme tert-Butyl Methyl C

Caption: Correlation of NMR signals to the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms leads to a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol: Acquiring the GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of the relatively volatile this compound.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. A temperature program is typically used to ensure good separation and peak shape. A suitable program might start at a lower temperature and ramp up to a higher temperature to elute the compound.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Summary: Key Mass Spectral Data
m/zRelative IntensityAssignment
306, 308, 310Variable[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
291, 293, 295High[M-CH₃]⁺
227, 229Medium[M-Br]⁺
148Medium[M-2Br]⁺
Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a characteristic molecular ion cluster at m/z 306, 308, and 310. This triplet pattern is due to the two bromine atoms, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 1:2:1. The most abundant fragment ion is typically observed at [M-15]⁺, corresponding to the loss of a methyl group from the tert-butyl substituent, resulting in a stable benzylic carbocation. Other significant fragments include the loss of a bromine atom ([M-Br]⁺) and the loss of both bromine atoms ([M-2Br]⁺).

MS_Fragmentation M [M]⁺ m/z 306, 308, 310 M_minus_CH3 [M-CH₃]⁺ m/z 291, 293, 295 M->M_minus_CH3 - CH₃ M_minus_Br [M-Br]⁺ m/z 227, 229 M->M_minus_Br - Br M_minus_2Br [M-2Br]⁺ m/z 148 M_minus_Br->M_minus_2Br - Br

Caption: Fragmentation pathway of this compound.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers unique and complementary information about the molecule's structure, from the identification of functional groups to the precise arrangement of atoms in the carbon-hydrogen framework and the overall molecular weight and elemental composition. The detailed protocols and spectral interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its correct identification and use in various applications.

Unveiling the Molecular Intricacies of 2,6-Dibromo-4-tert-butylphenol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-tert-butylphenol, a sterically hindered and halogenated phenolic compound, presents a multifaceted profile of biological activity. This technical guide synthesizes the current understanding of its primary mechanisms of action, moving beyond its established role as a chemical intermediate. By examining its structural features—the phenolic hydroxyl group, the bulky tert-butyl group, and the electron-withdrawing bromine atoms—we can elucidate its roles as a potent antioxidant, a potential disruptor of cellular energy metabolism, and a modulator of enzyme activity. This document provides an in-depth exploration of these mechanisms, supported by experimental evidence from related compounds and theoretical principles, to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction: The Chemical Persona of this compound

This compound (DBTBP) is a synthetic organic compound characterized by a phenol ring substituted with two bromine atoms at the ortho positions and a tert-butyl group at the para position relative to the hydroxyl group. This specific arrangement of bulky and electronegative substituents dictates its chemical reactivity and, consequently, its biological effects.

PropertyValueSource
CAS Number 98-22-6--INVALID-LINK--
Molecular Formula C₁₀H₁₂Br₂O--INVALID-LINK--
Molecular Weight 308.01 g/mol --INVALID-LINK--
Appearance Off-white solid--INVALID-LINK--
Melting Point 70-71 °C--INVALID-LINK--

While extensively utilized in organic synthesis as a building block and as a polymerization inhibitor in industrial applications, the biological implications of DBTBP are an emerging area of interest.[1] Its structural similarity to other biologically active phenols suggests a range of potential cellular interactions.

Primary Mechanism: Antioxidant Activity via Radical Scavenging

The most well-established mechanism of action for hindered phenols like DBTBP is their function as primary antioxidants.[1] This activity is crucial in mitigating the damaging effects of free radicals in biological systems and industrial materials.

The Chemistry of Radical Scavenging

The antioxidant capacity of hindered phenols stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it.[2] The steric hindrance provided by the ortho-substituents (in this case, the bromine atoms) plays a critical role in stabilizing the resulting phenoxyl radical, preventing it from initiating new radical chain reactions.[3]

The process can be summarized in the following steps:

  • Initiation: A free radical (R•) is present in the system.

  • Propagation: The free radical reacts with a substrate (e.g., a lipid) to form a new radical, propagating a chain reaction.

  • Termination: The hindered phenol (ArOH) donates a hydrogen atom to the free radical, forming a stable phenoxyl radical (ArO•) and terminating the chain reaction.[4]

Antioxidant_Mechanism Free Radical (R•) Free Radical (R•) DBTBP (ArOH) DBTBP (ArOH) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) H• donation Stable Phenoxyl Radical (ArO•) Stable Phenoxyl Radical (ArO•) DBTBP (ArOH)->Stable Phenoxyl Radical (ArO•) H• donation

Caption: Hydrogen atom donation from this compound to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

A standard method to quantify the antioxidant activity of phenolic compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Methodology:

  • Prepare a stock solution of DBTBP in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions of the DBTBP stock solution.

  • Prepare a fresh solution of DPPH in the same solvent. The solution should have a deep violet color.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the DBTBP dilutions to the wells. Include a control with the solvent only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of DBTBP.

Secondary Mechanism: Uncoupling of Oxidative Phosphorylation

Substituted phenols are known to act as uncouplers of oxidative phosphorylation, a process that disrupts cellular energy production.[5] The structural features of DBTBP, particularly its lipophilicity and acidic proton, suggest it may share this mechanism.

The Protonophore Action

Uncouplers are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6] This "short-circuits" the electron transport chain, leading to an increase in oxygen consumption without a corresponding increase in ATP production. The energy is instead dissipated as heat.[7]

Oxidative_Phosphorylation_Uncoupling cluster_Mitochondrion Mitochondrion cluster_Intermembrane_Space Intermembrane Space (High H+) cluster_Inner_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low H+) H+ H+ DBTBP DBTBP H+->DBTBP Protonation ATP_Synthase ATP_Synthase H+->ATP_Synthase Bypassed H+_matrix H+ DBTBP->H+_matrix Deprotonation ATP ATP ATP_Synthase->ATP ATP Synthesis Disrupted

References

solubility of 2,6-Dibromo-4-tert-butylphenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-4-tert-butylphenol in Organic Solvents A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Application

This compound is a substituted phenolic compound characterized by a bulky hydrophobic tert-butyl group and two electron-withdrawing bromine atoms on its aromatic ring.[1] This structure imparts a unique combination of steric hindrance, lipophilicity, and chemical reactivity, making it a valuable intermediate in organic synthesis and a potential additive in polymer formulations.[1] In the context of drug discovery and development, understanding the solubility of such molecules is a cornerstone of success. Poor solubility can impede reliable results in biological screening, complicate purification processes, and present significant hurdles in formulating effective delivery systems.[2]

This technical guide serves as a comprehensive resource on the solubility of this compound. As precise quantitative solubility data for this compound is not widely published, this document focuses on two critical areas:

  • A thorough analysis of the molecule's physicochemical properties to predict its solubility profile across different classes of organic solvents.

  • A detailed, validated experimental protocol for determining its thermodynamic solubility, enabling researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties & Molecular Structure Analysis

A molecule's solubility is fundamentally governed by its structure. The key properties of this compound are summarized below, followed by an analysis of its structural features.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 98-22-6[3]
Molecular Formula C₁₀H₁₂Br₂O[3]
Molecular Weight 308.01 g/mol [3]
Appearance Off-white solid[1][4]
Melting Point 70-71 °C[4]
Boiling Point ~256 °C[4]

Structural Analysis:

The solubility behavior of this compound is a direct consequence of the interplay between its three key functional components:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar, protic solvents.

  • Tert-butyl Group (-C(CH₃)₃): This is a large, non-polar (lipophilic) group. It contributes significant steric bulk and enhances solubility in non-polar, hydrocarbon-based solvents. Its presence is a major reason for the compound's low solubility in water.[1]

  • Bromo Substituents (-Br): The two bromine atoms are electronegative, contributing to the molecule's overall dipole moment. They also increase the molecular weight and surface area, which can negatively impact solubility by strengthening the crystal lattice energy that must be overcome for dissolution to occur.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile. Based on the structural analysis, we can predict the solubility behavior of this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the phenolic hydroxyl group. Therefore, good solubility is expected . Structurally similar compounds like 2,6-Di-tert-butylphenol are known to be soluble in alcohol.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have strong dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar regions of the molecule. High solubility is predicted , particularly in solvents like acetone, as has been noted qualitatively in the literature.[4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be a trade-off. The large, lipophilic tert-butyl group and the benzene ring favor interaction with non-polar solvents. However, the polar hydroxyl and bromo groups are energetically unfavorable in such environments. Therefore, moderate to low solubility is expected . The analogous compound 2,6-Di-tert-butyl-4-methylphenol (BHT) is freely soluble in toluene, suggesting the bulky alkyl groups can drive solubility in aromatic non-polar solvents.[6]

  • Water: As a highly polar, hydrogen-bonding solvent, water will interact poorly with the large, hydrophobic regions of the molecule. As confirmed by multiple sources, the compound is expected to have very low water solubility .[1]

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction and obtain actionable, quantitative data, a robust experimental method is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, which is the most relevant measure for formulation and development.[7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum concentration at a given temperature.[8]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, from preparation to final analysis.

G cluster_prep 1. Preparation Phase cluster_equil 2. Equilibration Phase cluster_sep 3. Separation Phase cluster_analysis 4. Analysis Phase prep_vial Prepare Vial add_excess Add Excess Solid (this compound) prep_vial->add_excess shake Seal and Agitate (e.g., 24-48h at constant temp.) add_solvent Add Known Volume of Organic Solvent add_excess->add_solvent add_solvent->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge filter Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter analyze Analyze by HPLC-UV dilute Dilute Filtrate filter->dilute dilute->analyze quantify Quantify vs. Calibration Curve analyze->quantify

References

Methodological & Application

The Versatile Workhorse: Harnessing 2,6-Dibromo-4-tert-butylphenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Sterically Hindered Phenol

In the ever-evolving landscape of organic synthesis, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2,6-Dibromo-4-tert-butylphenol stands out as a particularly versatile intermediate, offering a unique combination of steric hindrance and reactive handles.[1][2] This guide provides a comprehensive overview of its applications, moving beyond simple procedural lists to delve into the mechanistic reasoning and practical considerations that underpin its use in catalysis, cross-coupling reactions, and the synthesis of novel compounds. Its defined off-white solid appearance and melting point of 70-71℃ are key characteristics for chemists to ensure optimal application and reproducibility in synthetic endeavors.[1]

The strategic placement of two bromine atoms ortho to the hydroxyl group, combined with a bulky tert-butyl group in the para position, imparts distinct reactivity to this molecule. The bromine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be readily derivatized or can influence the electronic properties of the aromatic ring.[1][3] The steric bulk of the tert-butyl group, in turn, can direct reaction selectivity and impart unique properties to the resulting products, such as increased stability and solubility in organic solvents.[2] This unique structural combination makes this compound an indispensable tool for accessing complex molecular frameworks in pharmaceuticals, agrochemicals, dyes, and functional materials.[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, enabling the introduction of a wide array of substituents at the 2- and 6-positions. The high purity of commercially available this compound (often 99% min) is a critical factor in ensuring the reliability and reproducibility of these synthetic outcomes.[1]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials.[4] In the context of this compound, this reaction allows for the sequential or double arylation, providing access to sterically hindered 2,6-diaryl-4-tert-butylphenols.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5] The choice of ligand is crucial for promoting these steps, especially with a sterically hindered substrate like this compound. Bulky, electron-rich phosphine ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps.

Protocol 1: Synthesis of 2,6-Diphenyl-4-tert-butylphenol via Suzuki-Miyaura Coupling

This protocol details the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 1 mmol, 308 mg)
Phenylboronic acid2.2(e.g., 2.2 mmol, 268 mg)
Pd(PPh₃)₄0.05(e.g., 0.05 mmol, 58 mg)
K₂CO₃4.0(e.g., 4 mmol, 552 mg)
Toluene-10 mL
Water-2 mL

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,6-diphenyl-4-tert-butylphenol.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong base that is sufficient to activate the boronic acid for transmetalation without causing significant side reactions. The aqueous conditions are often beneficial for the efficiency of the transmetalation step.

  • Solvent System: The toluene/water biphasic system is a standard for Suzuki reactions, allowing for good solubility of both the organic substrates and the inorganic base.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Phenylboronic acid Pd(PPh3)4, K2CO3 solvents Add Degassed Solvents: Toluene, Water reagents->solvents heat Heat to 90 °C (12-24h) solvents->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Workup: EtOAc, Water, Brine monitor->extract purify Column Chromatography extract->purify product product purify->product 2,6-Diphenyl-4-tert-butylphenol

Caption: General workflow for the synthesis of 2,6-diphenyl-4-tert-butylphenol.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to connect terminal alkynes with aryl halides, creating valuable building blocks for pharmaceuticals, natural products, and organic materials.[5] Utilizing this compound in this reaction allows for the synthesis of phenols bearing one or two alkynyl substituents, which can be further functionalized.

Mechanistic Rationale: The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper cocatalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the alkynylated product.[6] The amine base is crucial for both the deprotonation of the alkyne and for neutralizing the hydrogen halide byproduct.[7]

Protocol 2: Selective Mono-Sonogashira Coupling of this compound

This protocol is optimized for the selective mono-alkynylation of this compound with phenylacetylene.

Materials:

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 1 mmol, 308 mg)
Phenylacetylene1.1(e.g., 1.1 mmol, 121 µL)
PdCl₂(PPh₃)₂0.03(e.g., 0.03 mmol, 21 mg)
CuI0.05(e.g., 0.05 mmol, 9.5 mg)
Triethylamine (Et₃N)3.0(e.g., 3 mmol, 418 µL)
THF-10 mL

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in THF.

  • Add triethylamine to the mixture and degas with a stream of argon for 15 minutes.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. For less reactive alkynes, gentle heating (40-50 °C) may be required.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to isolate the mono-alkynylated product.

Causality Behind Choices:

  • Selective Mono-coupling: By using a slight excess of the alkyne and conducting the reaction at room temperature, the formation of the di-alkynylated product is minimized. The steric hindrance of the first installed alkynyl group also disfavors a second coupling event.

  • Catalyst System: The combination of PdCl₂(PPh₃)₂ and CuI is a classic and reliable catalyst system for Sonogashira couplings.

  • Base/Solvent: Triethylamine serves as both the base and a co-solvent, ensuring a basic environment and good solubility of the reactants.

Catalytic Cycle of Sonogashira Coupling

pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Br]L2 pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation [Ar-Pd(II)-C≡C-R]L2 pd_complex->transmetalation Transmetalation cu_acetylide R-C≡C-Cu(I) cu_acetylide->transmetalation product Ar-C≡C-R transmetalation->product Reductive Elimination product->pd0 Regeneration

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[8] This reaction is particularly useful for introducing nitrogen-containing functional groups onto the sterically crowded this compound scaffold.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex, which undergoes reductive elimination to furnish the C-N coupled product and regenerate the palladium(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which can be challenging for sterically hindered substrates.[3]

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the mono-amination of this compound with a secondary amine, morpholine.

Materials:

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 1 mmol, 308 mg)
Morpholine1.2(e.g., 1.2 mmol, 105 µL)
Pd₂(dba)₃0.02(e.g., 0.02 mmol, 18 mg)
XPhos0.08(e.g., 0.08 mmol, 38 mg)
NaOtBu1.4(e.g., 1.4 mmol, 135 mg)
Toluene-10 mL

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add morpholine to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the mono-aminated product.

Causality Behind Choices:

  • Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective in promoting the Buchwald-Hartwig amination of sterically hindered aryl bromides.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: The palladium(0) catalyst and the phosphine ligands are sensitive to air, necessitating the use of a glovebox and Schlenk techniques.

Logical Flow of Buchwald-Hartwig Amination

start Aryl Halide + Amine catalyst_formation Pd(0)L Formation start->catalyst_formation oxidative_addition Oxidative Addition catalyst_formation->oxidative_addition amine_coordination Amine Coordination oxidative_addition->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->catalyst_formation Catalyst Regeneration product Aryl Amine reductive_elimination->product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of this compound provides another reactive site for further molecular elaboration. Standard etherification and esterification reactions can be employed to introduce a variety of functional groups.

O-Alkylation to Form Aryl Ethers

The synthesis of aryl ethers from phenols is a fundamental transformation in organic chemistry. The Williamson ether synthesis is a common method, although conditions may need to be optimized for sterically hindered phenols.

Protocol 4: O-Methylation of this compound

Materials:

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 1 mmol, 308 mg)
Iodomethane (MeI)1.5(e.g., 1.5 mmol, 93 µL)
K₂CO₃2.0(e.g., 2 mmol, 276 mg)
Acetone-15 mL

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃ in acetone.

  • Add iodomethane to the suspension.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate to give the methylated product, which can be further purified by chromatography if necessary.

Causality Behind Choices:

  • Reagents: Iodomethane is a reactive electrophile for methylation. K₂CO₃ is a suitable base to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction.

Oxidative Coupling: Dimerization to Biaryls and Diphenoquinones

Hindered phenols like 2,6-disubstituted phenols can undergo oxidative coupling to form C-C or C-O coupled dimers.[10][11] In the case of this compound, oxidative C-C coupling at the para-position (relative to the hydroxyl group) is blocked by the tert-butyl group. However, oxidative coupling can lead to the formation of biphenols or diphenoquinones through C-C bond formation at the ortho-positions if the bromine atoms are first replaced, or through other radical-mediated pathways. The oxidation of similar hindered phenols, such as 2,6-di-tert-butylphenol, to form 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone is a well-established process.[12]

Synthesis of Bulky Phosphine Ligands

The sterically hindered framework of 2,6-disubstituted-4-tert-butylphenol derivatives makes them attractive precursors for the synthesis of bulky phosphine ligands. These ligands are crucial in many catalytic applications, influencing the activity, selectivity, and stability of the metal catalyst.[13] While direct phosphination of this compound can be challenging, it can be converted to other intermediates that are then used to synthesize these valuable ligands.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of steric hindrance and multiple reactive sites allows for the construction of a wide range of complex molecules. Through palladium-catalyzed cross-coupling reactions, a diverse array of substituents can be introduced at the ortho-positions, while the phenolic hydroxyl group offers a handle for further derivatization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful reagent in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new synthetic methodologies and the creation of innovative molecular architectures.

References

The Versatile Intermediate: A Guide to the Applications of 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Sterically Hindered Phenol

2,6-Dibromo-4-tert-butylphenol is a valuable and versatile chemical intermediate that serves as a cornerstone in modern organic synthesis.[1] Its unique structure, featuring a phenolic hydroxyl group flanked by two bulky bromine atoms and a tert-butyl group at the para position, imparts a fascinating combination of reactivity and steric hindrance. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, complete with detailed protocols to empower researchers in their synthetic endeavors.

The strategic placement of the bromine atoms makes them excellent leaving groups in a variety of cross-coupling reactions, while the tert-butyl group provides steric bulk that can direct reactions and enhance the stability of derivatives.[1] The phenolic hydroxyl group, in turn, offers a handle for further functionalization through reactions like etherification and esterification. This trifecta of functional groups makes this compound a powerful building block for the construction of complex molecular architectures, finding utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 98-22-6
Molecular Formula C₁₀H₁₂Br₂O
Molecular Weight 308.01 g/mol
Appearance Off-white to light yellow solid[1]
Melting Point 70-73 °C
Boiling Point 285-286 °C
Solubility Soluble in most organic solvents, insoluble in water.

Safety and Handling: this compound is an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis and Purification: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 4-tert-butylphenol.[1] The following protocol provides a reliable procedure for its preparation and subsequent purification.

Protocol 1: Synthesis of this compound

Materials:

  • 4-tert-butylphenol

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite

  • Dichloromethane

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 4-tert-butylphenol (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield an off-white crystalline solid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 4-tert-butylphenol in Glacial Acetic Acid B Cool to 0-5 °C A->B C Slowly add Bromine in Glacial Acetic Acid B->C D Stir at Room Temperature C->D E Quench with Sodium Bisulfite D->E F Extract with Dichloromethane E->F G Wash with NaHCO₃, Water, and Brine F->G H Dry and Concentrate G->H I Recrystallization (Hexane/Ethyl Acetate) H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Key Applications and Synthetic Protocols

The synthetic utility of this compound is vast. This section details its application in several key transformations, providing model protocols that can be adapted by researchers.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.[1]

The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Model Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.

Protocol 3: Model Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Synthesis of Hindered Phenolic Antioxidants

The sterically hindered phenolic moiety in this compound makes it an excellent precursor for the synthesis of novel and more complex hindered phenolic antioxidants. These antioxidants are crucial for preventing oxidative degradation in polymers, fuels, and food products.[2][3][4][5]

Protocol 4: O-Alkylation to Synthesize Hindered Phenolic Ethers

This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group, a common step in the synthesis of more elaborate antioxidant structures.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) and potassium carbonate in anhydrous DMF.

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Oxidation to Quinones

The oxidation of hindered phenols can lead to the formation of quinones or diphenoquinones, which are themselves valuable compounds with diverse applications.

Caption: Oxidation of this compound to 2,6-Dibromo-p-benzoquinone.

Protocol 5: Model Protocol for Oxidation to 2,6-Dibromo-p-benzoquinone

Materials:

  • This compound

  • Salcomine (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Oxygen balloon

Procedure:

  • Dissolve this compound (1 equivalent) and a catalytic amount of salcomine in DMF in a round-bottom flask.

  • Attach an oxygen-filled balloon to the flask.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the formation of the quinone by TLC (the product is typically a colored compound).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 2,6-dibromo-p-benzoquinone by column chromatography or recrystallization.[6]

Conclusion

This compound stands out as a highly adaptable and valuable intermediate for synthetic chemists. Its unique structural features allow for a wide range of transformations, providing access to a diverse array of complex molecules. The protocols outlined in this guide serve as a starting point for researchers to explore the full potential of this versatile building block in their own synthetic endeavors. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such strategically functionalized intermediates will undoubtedly continue to rise.

References

The Multifaceted Role of 2,6-Dibromo-4-tert-butylphenol in Advanced Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for High-Performance Polymers

2,6-Dibromo-4-tert-butylphenol (DBTBP) is a highly functionalized aromatic compound that serves as a critical building block and additive in the field of polymer chemistry. Its unique structure, featuring two bromine atoms ortho to a hydroxyl group and a sterically hindering tert-butyl group in the para position, imparts a combination of desirable properties including inherent flame retardancy and antioxidant capabilities. This guide provides an in-depth exploration of DBTBP's primary applications, complete with detailed experimental protocols for researchers and industry professionals. We will delve into its use as a monomer for synthesizing brominated poly(phenylene ether), its role as an additive flame retardant, and its function as a processing stabilizer and antioxidant.

Application 1: Monomer for the Synthesis of Brominated Poly(phenylene ether) (Br-PPE)

The synthesis of poly(phenylene ether)s, also known as poly(phenylene oxide)s (PPO), through the oxidative coupling of 2,6-disubstituted phenols is a cornerstone of high-performance engineering plastics. By using DBTBP as a monomer, a brominated analogue (Br-PPE) can be synthesized. This polymer inherently possesses flame-retardant properties due to the high bromine content integrated directly into its backbone, offering a permanent, non-migrating solution compared to additive flame retardants.

Causality of Experimental Design

The chosen method is copper-catalyzed oxidative coupling polymerization. This process is highly effective for 2,6-disubstituted phenols.[1] A copper(I) salt, typically CuCl or CuBr, is complexed with an amine, such as pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA), to form the active catalyst.[2] Oxygen is bubbled through the solution, oxidizing the Cu(I) to Cu(II), which in turn oxidizes the phenol to a phenoxy radical. The steric hindrance from the ortho-bromo substituents directs the radical coupling to occur exclusively at the para position, leading to the formation of the desired linear poly(ether).[3][4] The reaction proceeds via a step-growth mechanism, where oligomers couple with each other, allowing for the generation of high molecular weight polymers.[3]

G cluster_initiation Initiation & Catalyst Cycle cluster_propagation Propagation Monomer DBTBP Monomer (Ar-OH) Cu_I Cu(I)-Amine Catalyst Cu_I->Monomer Reacts with O2 O₂ (Oxidant) Cu_II Cu(II)-Amine Radical Phenoxy Radical (Ar-O•) Radical2 Ar-O• Radical->Radical2 Propagates Monomer2 Ar-OH DimerRadical Dimer Radical PolymerRadical Polymer Radical (Ar-O-(Ar-O)n•) PolymerChain Growing Polymer (Ar-O-(Ar-O)n-H) FinalPolymer High MW Br-PPE

Figure 1: Oxidative Coupling Mechanism for Br-PPE Synthesis.

Protocol 1: Synthesis of Poly(2,6-dibromo-4-tert-butyl-1,4-phenylene ether)

Materials:

  • This compound (DBTBP, monomer)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, ligand)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Hydrochloric acid (HCl), 1M solution

  • High-purity oxygen or air supply

  • Nitrogen gas supply

  • Schlenk flask or jacketed glass reactor with overhead stirrer, gas inlet, and condenser

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the entire system with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Catalyst Preparation: In the nitrogen-purged reactor, add toluene (e.g., 200 mL). To this, add CuBr (0.05 mol eq. relative to monomer) and TMEDA (1.5 mol eq. relative to CuBr). Stir the mixture until the catalyst components dissolve, forming a clear, lightly colored solution.

  • Monomer Addition: Dissolve DBTBP (1.0 mol eq., e.g., 30.8 g) in a separate portion of toluene (e.g., 100 mL) and add it to the reactor via a dropping funnel.

  • Polymerization: Switch the gas inlet from nitrogen to oxygen, bubbling it through the reaction mixture at a steady rate (e.g., 1-2 L/min) with vigorous stirring. The reaction is exothermic; maintain the temperature at 25-30°C using a water bath if necessary.

    • Self-Validation Check: The solution color will change, often to a deep green or blue, indicating the formation of the active Cu(II) species. The viscosity of the solution will noticeably increase as the polymer chains grow.

  • Reaction Monitoring: Continue the reaction for 2-4 hours. The progress can be monitored by periodically taking small aliquots, precipitating them in methanol, and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Termination and Precipitation: Once the desired molecular weight is achieved (or after 4 hours), stop the oxygen flow and switch back to nitrogen. Pour the viscous polymer solution slowly into a large beaker containing vigorously stirred methanol (approx. 10x the volume of the toluene). The Br-PPE polymer will precipitate as a fibrous solid.

  • Purification: Filter the precipitated polymer. To remove the copper catalyst, re-dissolve the polymer in a minimum amount of toluene, and wash the solution with 1M HCl, followed by deionized water until the aqueous layer is neutral.

  • Final Precipitation and Drying: Re-precipitate the purified polymer solution in methanol. Collect the final product by filtration and dry it in a vacuum oven at 80°C overnight until a constant weight is achieved.

ParameterTypical ValuePurpose
Monomer Concentration 10-20% (w/v) in TolueneBalances reaction rate and solution viscosity.
[Monomer]:[Cu] Ratio 200:1 to 50:1Controls polymerization rate and final molecular weight.
[Amine]:[Cu] Ratio 10:1 to 20:1Ensures full complexation of the copper catalyst.[5]
Temperature 25-40 °COptimizes catalyst activity while minimizing side reactions.
Oxygen Flow Rate 1-2 L/minEnsures sufficient oxidant to drive the catalytic cycle.[5]
Expected Mw 20,000 - 50,000 g/mol Dependent on reaction time and catalyst loading.
Expected Tg > 220 °CHigh Tg is characteristic of rigid PPE backbones.

Application 2: Additive Flame Retardant

DBTBP is an effective additive flame retardant for various polymer systems, particularly polyolefins like polypropylene (PP) and styrenics like Acrylonitrile Butadiene Styrene (ABS). Its efficacy stems from its high bromine content.

Mechanism of Action

During combustion, the polymer undergoes thermal degradation (pyrolysis), releasing flammable volatile gases.[6] Brominated flame retardants like DBTBP are designed to decompose in the same temperature range as the polymer.[7] Upon decomposition, DBTBP releases hydrogen bromide (HBr) radicals into the gas phase. These HBr radicals interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that sustain the combustion chain reaction, replacing them with less reactive bromine radicals (Br•). This "radical quenching" effect slows or extinguishes the flame.[7]

G cluster_process Melt Blending & Specimen Preparation cluster_testing Flammability Evaluation Polymer Polymer Pellets (e.g., PP) DBTBP DBTBP Powder Extruder Twin-Screw Extruder (Melt Compounding) Pellets FR Compound Pellets InjectionMolding Injection Molding Specimen Test Specimen (UL 94 / LOI bars) Conditioning Conditioning (e.g., 48h @ 23°C, 50% RH) Specimen->Conditioning Proceed to Testing LOI_Test LOI Test (ASTM D2863) Determine Min O₂ for combustion UL94_Test UL 94 Vertical Test Apply flame, measure t₁, t₂ LOI_Value LOI Value (%) UL94_Rating UL 94 Rating (V-0, V-1, V-2)

Figure 2: Workflow for Evaluating DBTBP as a Flame Retardant.

Protocol 2: Incorporation and Flammability Testing in Polypropylene

Part A: Melt Compounding

  • Drying: Dry polypropylene (PP) pellets and DBTBP powder in a vacuum oven for 4 hours at 80°C to remove any moisture.

  • Premixing: Create a physical blend (dry blend) of the PP pellets and DBTBP powder at the desired weight percentage (e.g., 5%, 10%, 15%). For better dispersion, a masterbatch approach is often used in industrial settings.[8]

  • Melt Blending: Process the dry blend using a co-rotating twin-screw extruder. A typical temperature profile for PP would be 180-220°C from the feed zone to the die.[9]

    • Causality: The twin-screw extruder provides high shear, ensuring thorough mixing and uniform dispersion of the DBTBP additive in the polymer melt.[10]

  • Pelletizing: Extrude the molten strand into a water bath for cooling and then feed it into a pelletizer to produce flame-retardant PP pellets.

Part B: Limiting Oxygen Index (LOI) Test (ASTM D2863)

  • Specimen Preparation: Injection mold the compounded pellets into test bars of the required dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

  • Test Procedure: a. Mount the specimen vertically in the glass chimney of the LOI apparatus. b. Introduce a mixture of oxygen and nitrogen into the chimney at a known flow rate. c. Ignite the top of the specimen with a propane flame. d. Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports candle-like combustion for 3 minutes or consumption of 50 mm of the specimen is found.[11] e. The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100.[11]

Part C: UL 94 Vertical Burn Test

  • Specimen Preparation: Injection mold bars (125 mm x 13 mm x desired thickness). Condition specimens as required by the standard (e.g., 48 hours at 23°C and 50% RH).[12]

  • Test Procedure: a. Mount a specimen vertically. Place a layer of surgical cotton 300 mm below it.[12] b. Apply a standardized flame to the bottom edge for 10 seconds and remove. Record the afterflame time (t₁). c. If the flame extinguishes, immediately reapply the flame for another 10 seconds. Record the second afterflame time (t₂) and the afterglow time. Note if any dripping particles ignite the cotton.[13] d. Test a total of 5 specimens. e. Classify the material based on the criteria in the table below.

ParameterV-0 RatingV-1 RatingV-2 Rating
Afterflame time (t₁ or t₂) for any single specimen ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (10 flame apps) ≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow for any single specimen ≤ 30 s≤ 60 s≤ 60 s
Drips ignite cotton? NoNoYes
Source: Based on UL 94 Standard[12][14]
DBTBP Loading (wt%)LOI (%)UL 94 Rating (3.2 mm)Observations
0 (Neat PP)18Not RatedBurns readily.
524HB (Horizontal Burn)Reduced flammability.
1028V-2Self-extinguishing with flaming drips.
1532V-0Self-extinguishing, no drips.[15]
Note: This data is representative and illustrates a typical trend.

Application 3: Antioxidant and Processing Stabilizer

The tert-butyl group on the DBTBP molecule provides steric hindrance around the phenolic hydroxyl group. This structure is characteristic of hindered phenolic antioxidants, which are primary stabilizers used to protect polymers from thermo-oxidative degradation during high-temperature processing and throughout their service life.[16][17]

Mechanism of Action: Radical Scavenging

During processing or aging, heat and shear generate alkyl radicals (R•) on the polymer backbone. These react rapidly with oxygen to form peroxy radicals (ROO•). Peroxy radicals are highly reactive and will abstract a hydrogen from another polymer chain, creating a new alkyl radical and a hydroperoxide (ROOH). This initiates a chain reaction that leads to polymer degradation (e.g., chain scission, crosslinking, discoloration).

A hindered phenol (Ar-OH) like DBTBP interrupts this cycle. It readily donates its hydroxyl hydrogen to a peroxy radical, neutralizing it and forming a stable phenoxy radical (Ar-O•).[18][19] The steric hindrance from the adjacent bromine and para tert-butyl groups makes this phenoxy radical very stable and unreactive, preventing it from initiating new degradation chains.[20]

G cluster_degradation Degradation Cycle cluster_stabilization Stabilization by DBTBP R Polymer Chain (R-H) Radical_R Alkyl Radical (R•) R->Radical_R Heat/Shear Radical_ROO Peroxy Radical (ROO•) Radical_R->Radical_ROO + O₂ O2 O₂ ROOH Hydroperoxide (ROOH) Radical_ROO->ROOH + R-H Degradation Polymer Degradation (Chain Scission, etc.) Radical_ROO->Degradation Radical_ROO2 ROO• Radical_ROO->Radical_ROO2 Intercepted ROOH->Radical_R → R• + •OH DBTBP DBTBP (Ar-OH) Radical_ArO Stable Phenoxy Radical (Ar-O•) DBTBP->Radical_ArO H• Donation Termination Chain Termination Radical_ArO->Termination

Figure 3: Hindered Phenol Antioxidant Mechanism.

Protocol 3: Evaluating Antioxidant Efficacy by Oxidative Induction Time (OIT)

Standard: ASTM D3895[21]

Principle: The OIT test uses a Differential Scanning Calorimeter (DSC) to measure the time it takes for a polymer to begin rapid, exothermic oxidation at a high temperature in a pure oxygen atmosphere. A longer OIT indicates better thermal-oxidative stability.[6]

Procedure:

  • Sample Preparation: Prepare samples of the polymer with and without DBTBP (typically 0.1-0.5 wt%). Samples can be films or sections cut from injection-molded parts. A sample size of 5-10 mg is typical.

  • DSC Setup:

    • Place the sample in an open aluminum DSC pan. Place an empty, open pan in the reference position.

    • Place the pans in the DSC cell.

  • Test Method: a. Purge the DSC cell with an inert gas (nitrogen) at a flow rate of 50 mL/min. b. Heat the sample under nitrogen to a set isothermal temperature (e.g., 200°C for PP) at a rate of 20°C/min.[22] c. Once the isothermal temperature is stable, hold for 5 minutes. d. Switch the purge gas from nitrogen to pure oxygen, maintaining the same flow rate. This marks time zero (t=0) for the OIT measurement.[6] e. Continue to hold at the isothermal temperature until a sharp exothermic peak is observed on the DSC thermogram.

    • Self-Validation Check: The onset of the exothermic peak should be sharp and well-defined, indicating the depletion of the antioxidant and the start of bulk oxidation.

  • Data Analysis: The OIT is the time from the initial switch to oxygen (t=0) to the onset of the exothermic oxidation peak.

SampleDBTBP Loading (wt%)Isothermal Temp.OIT (minutes)
Control Polypropylene0200 °C3.5
Stabilized PP0.2200 °C45.8
Note: This data is representative and illustrates the significant stabilizing effect of a hindered phenolic antioxidant.[23]

Application 4 (Emerging): Monomer for Enzymatic Polymerization

Enzymatic polymerization is an emerging "green chemistry" approach that offers an alternative to metal-catalyzed processes. Enzymes like laccase or horseradish peroxidase (HRP) can catalyze the oxidative coupling of phenols under mild conditions (room temperature, aqueous solutions), avoiding the use of organic solvents and metal catalysts.[24][25]

Conceptual Basis

Peroxidases (like HRP) use hydrogen peroxide as an oxidant, while laccases use molecular oxygen, to generate phenoxy radicals.[26][27] These radicals then couple in a manner similar to the copper-catalyzed reaction to form polymers.[28] Research has shown that a variety of substituted, including halogenated, phenols can be polymerized using this method.[29][30] This approach could be used to synthesize Br-PPE in a more environmentally benign fashion.

G Monomer DBTBP Monomer (in aqueous buffer) Radical Phenoxy Radical Monomer->Radical Enzyme Enzyme (Laccase or HRP) Enzyme->Radical Catalyzes Oxidation Oxidant Oxidant (O₂ or H₂O₂) Oxidant->Enzyme Radical->Radical Coupling & Growth Polymer Precipitated Br-PPE Polymer Radical->Polymer

Figure 4: Simplified schematic of enzymatic polymerization of DBTBP.

Conceptual Protocol: Laccase-Mediated Synthesis of Br-PPE

Materials:

  • This compound (DBTBP)

  • Laccase (from Trametes versicolor or similar source)

  • Aqueous buffer solution (e.g., pH 5 acetate buffer)

  • Organic co-solvent (e.g., acetone or 1,4-dioxane)

  • Oxygen supply

Procedure:

  • Reaction Setup: In a beaker, dissolve DBTBP in a mixture of aqueous buffer and organic co-solvent (e.g., 1:1 v/v). The co-solvent is necessary to solubilize the hydrophobic monomer and the resulting polymer.

  • Enzyme Addition: Add laccase to the solution and stir to dissolve.

  • Polymerization: Stir the reaction mixture vigorously at room temperature, open to the air or with a gentle stream of oxygen bubbled through it, for 24-48 hours.

  • Product Isolation: The Br-PPE polymer will precipitate as it becomes insoluble in the reaction medium. The product can be collected by centrifugation or filtration.

  • Purification: Wash the collected polymer extensively with the buffer/co-solvent mixture and then with deionized water to remove residual enzyme and unreacted monomer. Dry the final product in a vacuum oven.

Conclusion

This compound stands out as a uniquely versatile molecule in polymer science. Its trifunctional nature—a polymerizable phenol with both flame-retardant bromine atoms and a stabilizing hindered-phenol moiety—allows it to be deployed in multiple strategies for creating high-performance, safe, and durable polymeric materials. Whether integrated into the polymer backbone to create inherently flame-retardant engineering plastics or used as a multifunctional additive to protect commodity polymers, DBTBP offers a robust solution for enhancing material properties. The protocols and data presented here provide a foundational guide for researchers and developers to harness the full potential of this valuable chemical intermediate.

References

The Strategic Utility of 2,6-Dibromo-4-tert-butylphenol in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The sterically encumbered and electronically distinct nature of 2,6-dibromo-4-tert-butylphenol presents both a unique challenge and a significant opportunity in the realm of synthetic organic chemistry. Its bulky tert-butyl group and the dual bromine atoms at the ortho positions to the hydroxyl group allow for a nuanced and sequential approach to molecular construction, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this versatile building block in key carbon-carbon and carbon-nitrogen bond-forming reactions, offering both mechanistic insights and practical, field-proven protocols.

The strategic placement of two bromine atoms of differing reactivity, influenced by the adjacent bulky groups, allows for selective mono- and di-functionalization. This sequential reactivity is the cornerstone of its utility, enabling the synthesis of complex, unsymmetrical 2,6-disubstituted phenols which are prevalent motifs in pharmaceuticals, functional materials, and agrochemicals.

Core Principles of Reactivity

The synthetic utility of this compound in palladium-catalyzed cross-coupling is governed by the differential reactivity of its two C-Br bonds. The steric hindrance imposed by the tert-butyl group and the ortho-hydroxyl moiety can influence the rate of oxidative addition to the palladium catalyst. This often allows for a stepwise functionalization, where one bromine atom reacts preferentially under a given set of conditions, leaving the second available for a subsequent, distinct coupling reaction.

This sequential approach is invaluable for the construction of unsymmetrical architectures, which would be challenging to achieve through other synthetic routes. The choice of palladium catalyst, ligand, base, and solvent all play crucial roles in modulating this selectivity.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. With this compound, this reaction can be employed to introduce one or two aryl or vinyl substituents, leading to the synthesis of sterically hindered biaryl and styrenyl phenols.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. In the case of this compound, the initial oxidative addition is the selectivity-determining step. Bulky, electron-rich phosphine ligands are often essential to facilitate the oxidative addition of the sterically hindered C-Br bond and to promote the subsequent reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br This compound Ar-Br->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Base Base Base->Transmetalation RB(OH)2 Arylboronic Acid RB(OH)2->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol for Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is designed for the selective introduction of a single aryl group onto the this compound scaffold.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (Mono-arylation)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-9075-90%
Pd(PPh₃)₄Cs₂CO₃Toluene/H₂O10070-85%
XPhos Pd G3K₃PO₄THF7080-95%

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing a direct route to aryl and vinyl alkynes. For this compound, this reaction allows for the introduction of one or two alkynyl moieties, which are versatile functional groups for further transformations.

Mechanistic Considerations in Sonogashira Coupling

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, affords the alkynylated product. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd catalyst, CuI, and base in a Schlenk flask B Add degassed solvent A->B C Add terminal alkyne B->C D Heat reaction mixture (e.g., 60-80 °C for mono-alkynylation) C->D E Monitor progress by TLC or LC-MS D->E F Cool and quench reaction E->F G Extract with organic solvent F->G H Purify by column chromatography G->H

Figure 2. Experimental workflow for Sonogashira coupling.
Protocol for Stepwise Di-alkynylation via Sonogashira Coupling

This protocol describes a two-step process to introduce two different alkynyl groups.

Step 1: Mono-alkynylation

Materials:

  • This compound

  • Terminal alkyne 1 (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • In a dry Schlenk flask under argon, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous, degassed THF (10 mL) followed by Et₃N (2.0 mmol).

  • Add terminal alkyne 1 (1.1 mmol) dropwise.

  • Stir the reaction at room temperature to 40 °C and monitor by TLC.

  • Upon consumption of the starting material, proceed with workup as described in the Suzuki protocol to isolate the mono-alkynylated product.

Step 2: Second Alkynylation

Materials:

  • 2-Alkynyl-6-bromo-4-tert-butylphenol (from Step 1)

  • Terminal alkyne 2 (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equivalents)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • Follow the procedure for mono-alkynylation, using the mono-alkynylated phenol as the starting material and terminal alkyne 2.

  • The reaction temperature may need to be increased to 80-100 °C to drive the second coupling to completion.

  • Workup and purify as previously described to obtain the unsymmetrical di-alkynylated product.

ReactionCatalyst SystemBase/SolventTemperature (°C)Typical Yield
Mono-alkynylationPdCl₂(PPh₃)₂/CuIEt₃N/THF25-4070-85%
Di-alkynylationPdCl₂(PPh₃)₂/CuIEt₃N/DMF80-10060-75%

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. With this compound, this reaction allows for the introduction of primary or secondary amines, leading to the synthesis of sterically hindered anilines which are important intermediates in medicinal chemistry.[1][2]

Mechanistic Considerations in Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination of the sterically demanding products.[1]

Protocol for Selective Mono-amination via Buchwald-Hartwig Coupling

This protocol is tailored for the selective introduction of a single amino group.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and heat the mixture to 100-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the mono-aminated product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, sterically hindered phenols via palladium-catalyzed cross-coupling reactions. The ability to perform sequential and selective functionalization of its two C-Br bonds provides a powerful strategy for the construction of unsymmetrical molecular architectures. The protocols provided herein offer a starting point for the exploration of this substrate's utility in a variety of synthetic applications. Careful optimization of the catalyst system and reaction conditions is key to achieving high selectivity and yields.

References

Application Notes and Protocols for Nucleophilic Substitution of 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6) as a substrate in nucleophilic substitution reactions. Classical nucleophilic aromatic substitution (SNAr) on this electron-rich, sterically hindered phenol is challenging. Therefore, this guide focuses on modern, transition-metal-catalyzed cross-coupling methodologies, which serve as powerful and versatile tools for the formation of carbon-heteroatom and carbon-carbon bonds at the bromine-substituted positions. We present field-proven insights into reaction mechanisms, catalyst selection, and detailed experimental protocols for key transformations, including Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type C-O coupling.

Introduction: Understanding the Substrate

This compound is a versatile chemical intermediate, characterized as an off-white solid with a melting point of 70-71°C.[1] Its structure features a phenolic hydroxyl group flanked by two bromine atoms and a para-tert-butyl group. This unique arrangement of bulky and electron-donating substituents dictates its reactivity.

The phenolic -OH group and the alkyl substituent are electron-donating, which increases the electron density of the aromatic ring. This inherent high electron density makes the ring less susceptible to attack by nucleophiles, rendering classical nucleophilic aromatic substitution (SNAr) reactions, which typically require electron-poor aromatic systems, largely ineffective.[2] The significant steric hindrance imposed by the two ortho-bromine atoms and the tert-butyl group further impedes the approach of nucleophiles to the carbon atoms bearing the bromine leaving groups.

Consequently, the most effective strategies for achieving nucleophilic substitution on this compound involve transition-metal catalysis. These methods circumvent the limitations of traditional SNAr by proceeding through a different mechanistic pathway involving oxidative addition and reductive elimination cycles.[3][4] This guide will focus on two of the most powerful and widely used of these reactions: the Buchwald-Hartwig amination (for C-N bond formation) and the Ullmann condensation (for C-O bond formation).

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the synthesis of aryl amines from aryl halides.[3][4] The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine nucleophile. The choice of ligand is critical for the success of the reaction, especially with sterically hindered substrates. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3][6]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(HNR'R'')L_n]Br B->C Amine Coordination (+ HNR'R'') D Ar-Pd(II)(NR'R'')L_n C->D Deprotonation (- HBr, + Base) D->A Reductive Elimination (+ Ar-NR'R'') E Ar-NR'R'' D->E Product Formation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of 2,6-Diamino-4-tert-butylphenol Derivatives

This protocol provides a general procedure for the double Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of the ligand, base, solvent, and temperature may be necessary for different amine nucleophiles.

Materials:

  • This compound

  • Amine (e.g., Morpholine, 2.2 - 2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 2-5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.5 - 3.0 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Protocol_Workflow_BH start Start setup Assemble Schlenk flask under inert atmosphere start->setup reagents Add this compound, Pd(OAc)₂, Xantphos, and NaOtBu setup->reagents evac Evacuate and backfill with inert gas (3x) reagents->evac add_solvents Add degassed solvent and amine nucleophile evac->add_solvents react Heat reaction mixture (e.g., 80-110 °C) add_solvents->react monitor Monitor reaction by TLC or GC-MS react->monitor workup Cool, quench with water, and extract with ethyl acetate monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (e.g., 4 mol%), Xantphos (e.g., 8 mol%), and sodium tert-butoxide (2.5 equiv).

  • Seal the flask, and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) followed by the amine nucleophile (2.2 equiv) via syringe.

  • Heat the reaction mixture in an oil bath to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-diamino-4-tert-butylphenol derivative.

ParameterRecommended ConditionRationale / Causality
Palladium Source Pd(OAc)2, Pd2(dba)3Common, air-stable Pd(II) or Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[3]
Ligand Xantphos, BrettPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting oxidative addition and reductive elimination, especially with hindered substrates.[6]
Base NaOtBu, K3PO4, Cs2CO3A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is highly effective but base-sensitive functional groups may require weaker bases like K3PO4.[6]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary. Toluene and dioxane are common due to their high boiling points.
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the catalytic cycle, particularly the reductive elimination step.

Copper-Catalyzed C-O Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers via the copper-catalyzed coupling of an aryl halide with a phenol or alcohol.[4] While traditional Ullmann conditions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper, often in the presence of a ligand, allowing for milder and more versatile transformations.[7] This reaction is particularly useful for synthesizing sterically hindered diaryl ethers.

Mechanistic Considerations

The mechanism of the modern Ullmann C-O coupling is thought to involve a Cu(I)/Cu(III) cycle, although the exact details can vary depending on the specific catalytic system.

  • Formation of Copper Alkoxide: The Cu(I) catalyst reacts with the alcohol/phenol in the presence of a base to form a copper(I) alkoxide/phenoxide species.

  • Oxidative Addition: The aryl bromide oxidatively adds to the copper(I) species, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the ether product and regenerate the Cu(I) catalyst.[4]

Protocol: Synthesis of 2,6-Dialkoxy-4-tert-butylphenol Derivatives

This protocol outlines a general procedure for the double Ullmann-type coupling of this compound with a generic alcohol (e.g., methanol to form the dimethoxy derivative).

Materials:

  • This compound

  • Alcohol (e.g., Methanol, can be used as solvent)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • 1,10-Phenanthroline (or other N-donor ligand, 10-20 mol%)

  • Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3, 2.5 - 3.0 equivalents)

  • Anhydrous, high-boiling solvent (e.g., DMF, NMP, or the alcohol reactant itself if suitable)

  • Inert gas (Argon or Nitrogen)

  • Standard reaction glassware

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), Copper(I) Iodide (e.g., 10 mol%), 1,10-Phenanthroline (e.g., 20 mol%), and a strong inorganic base such as K3PO4 (2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the alcohol nucleophile. If using a low-boiling alcohol like methanol, a pressure-rated vessel may be required. Alternatively, a high-boiling solvent like DMF can be used.

  • Heat the reaction mixture to 110-140 °C with efficient stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble copper salts, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the target 2,6-dialkoxy-4-tert-butylphenol derivative.

Conclusion

While direct nucleophilic substitution on this compound is disfavored due to electronic and steric factors, modern transition-metal-catalyzed cross-coupling reactions provide powerful and versatile pathways for the synthesis of a wide range of substituted hindered phenols. The Buchwald-Hartwig amination and Ullmann condensation, in particular, offer reliable methods for the formation of C-N and C-O bonds, respectively. The success of these transformations is highly dependent on the judicious selection of the catalyst system, including the metal source, ligand, and base. The protocols provided herein serve as a robust starting point for researchers aiming to utilize this compound as a building block in the synthesis of complex molecules for applications in pharmaceuticals, materials science, and agrochemicals.

References

Application Notes and Protocols: The Strategic Use of 2,6-Dibromo-4-tert-butylphenol in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Agrochemical Synthesis

2,6-Dibromo-4-tert-butylphenol is a versatile chemical intermediate, recognized for its utility in the synthesis of a range of valuable molecules, including pharmaceuticals and dyes.[1] While it possesses inherent biocidal properties, its application as a foundational building block in the synthesis of targeted, high-efficacy agrochemicals remains an area of significant opportunity for researchers and drug development professionals.[2] This guide elucidates the strategic application of this compound in the synthesis of a novel herbicidal agent, leveraging its unique structural features to create a potent inhibitor of photosynthetic processes in target weed species.

The core rationale behind this synthetic approach is the structural analogy between this compound and the well-established hydroxybenzonitrile class of herbicides, such as bromoxynil. These herbicides act by inhibiting photosynthesis at photosystem II.[3][4] By chemically modifying this compound to introduce a cyano group in place of the tert-butyl moiety, we can hypothesize the creation of a novel herbicide with a similar mode of action. This application note provides a comprehensive, step-by-step protocol for this transformation and outlines the subsequent evaluation of the synthesized compound's herbicidal efficacy.

Synthetic Pathway: From Phenol to a Potent Herbicide

The transformation of this compound into a novel herbicidal agent, herein designated as DBHBN (3,5-Dibromo-4-hydroxybenzonitrile) , involves a two-step process. The first step is the electrophilic displacement of the tert-butyl group, followed by the introduction of a cyano group.

Overall Synthetic Workflow

G A This compound B Step 1: De-tert-butylation & Formylation (Vilsmeier-Haack Reaction) A->B POCl3, DMF C 3,5-Dibromo-4-hydroxybenzaldehyde B->C D Step 2: Oximation & Dehydration C->D 1. NH2OH·HCl 2. Ac2O, heat E DBHBN (3,5-Dibromo-4-hydroxybenzonitrile) D->E

Caption: Synthetic workflow for the conversion of this compound to DBHBN.

Experimental Protocols

PART 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde (Intermediate A)

This initial step employs a modified Vilsmeier-Haack reaction to achieve de-tert-butylation and concurrent formylation at the para-position. The tert-butyl group is susceptible to electrophilic displacement under acidic conditions, and the Vilsmeier reagent acts as the electrophile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound338.0810.0 g0.0296
Phosphorus oxychloride (POCl₃)153.3313.6 mL0.148
N,N-Dimethylformamide (DMF)73.0923.0 mL0.296
Dichloromethane (DCM)84.93150 mL-
1 M Hydrochloric acid (HCl)36.46100 mL-
Saturated sodium bicarbonate (NaHCO₃)84.01100 mL-
Anhydrous magnesium sulfate (MgSO₄)120.3710 g-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-Dimethylformamide (23.0 mL, 0.296 mol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (13.6 mL, 0.148 mol) dropwise to the DMF with vigorous stirring over 30 minutes. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve this compound (10.0 g, 0.0296 mol) in 50 mL of dichloromethane (DCM).

  • Add the solution of this compound to the Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Stir the mixture for 30 minutes, then transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (100 mL), followed by saturated NaHCO₃ solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3,5-Dibromo-4-hydroxybenzaldehyde as a white to pale yellow solid.

Expected Yield: 75-85%

PART 2: Synthesis of DBHBN (3,5-Dibromo-4-hydroxybenzonitrile)

This two-step, one-pot procedure first converts the aldehyde to an aldoxime, which is then dehydrated to the nitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dibromo-4-hydroxybenzaldehyde279.905.0 g0.0179
Hydroxylamine hydrochloride (NH₂OH·HCl)69.491.37 g0.0197
Pyridine79.1020 mL-
Acetic anhydride102.095.1 mL0.0537
2 M Hydrochloric acid (HCl)36.4650 mL-
Ethyl acetate88.11100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,5-Dibromo-4-hydroxybenzaldehyde (5.0 g, 0.0179 mol) in pyridine (20 mL).

  • Add hydroxylamine hydrochloride (1.37 g, 0.0197 mol) to the solution and stir at room temperature for 1 hour.

  • To the resulting solution of the aldoxime, add acetic anhydride (5.1 mL, 0.0537 mol) dropwise.

  • Heat the reaction mixture to 100 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the mixture to pH 2 with 2 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure DBHBN as a crystalline solid.

Expected Yield: 80-90%

Herbicidal Activity Evaluation

The herbicidal activity of the synthesized DBHBN can be evaluated through a series of bioassays.

Workflow for Herbicidal Bioassay

G A Synthesized DBHBN B Preparation of Stock Solutions (in Acetone/Water with Tween-20) A->B C Seed Germination Assay (e.g., Cress, Lettuce) B->C D Whole Plant Assay (Post-emergence application on test weeds) B->D E Data Collection (Germination rate, root/shoot length, plant biomass, visual injury) C->E D->E F Determination of IC50 / GR50 Values E->F

References

The Versatile Building Block: Harnessing 2,6-Dibromo-4-tert-butylphenol for the Creation of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Phenol

In the dynamic landscape of materials science, the demand for novel molecules with precisely engineered functionalities is perpetual. Among the vast arsenal of chemical intermediates, 2,6-dibromo-4-tert-butylphenol stands out as a uniquely versatile building block.[1] Its strategically positioned reactive sites—a nucleophilic hydroxyl group, two sterically hindering yet electronically influential bromine atoms, and a bulky tert-butyl group—offer a remarkable toolkit for the synthetic chemist. This guide provides an in-depth exploration of the applications of this compound in the development of high-performance polymers, advanced flame retardants, and precursors for liquid crystalline materials. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their quest for next-generation materials.

The synthesis of this key intermediate is typically achieved through the controlled electrophilic bromination of 4-tert-butylphenol, yielding a product with distinct properties crucial for its subsequent applications.[1]

PropertyValueReference
CAS Number 98-22-6[1]
Molecular Formula C₁₀H₁₂Br₂O
Molecular Weight 308.01 g/mol
Appearance Off-white solid[1]
Melting Point 70-71 °C[1]

Section 1: High-Performance Polymers via Oxidative Coupling

The development of high-performance polymers with exceptional thermal stability and mechanical properties is a cornerstone of modern materials science. Poly(phenylene oxide) (PPO) and its derivatives are a class of amorphous thermoplastics known for their high glass transition temperatures and excellent electrical insulating properties. The synthesis of these polymers often relies on the oxidative coupling of 2,6-disubstituted phenols.

The Strategic Role of this compound

While this compound itself is not directly polymerized via oxidative coupling due to the steric hindrance of the tert-butyl group, it serves as a critical precursor to the monomer 2,6-dibromophenol. The tert-butyl group acts as a temporary protecting group, facilitating the synthesis and purification of the dibrominated phenol before being cleaved to unmask the reactive site for polymerization.

Experimental Protocols

This protocol describes the removal of the tert-butyl group, a crucial step to prepare the monomer for polymerization. The reaction is typically carried out using a strong acid catalyst.

Materials:

  • This compound

  • Montmorillonite KSF clay (or other suitable acid catalyst)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in toluene.

  • Add montmorillonite KSF clay (catalytic amount).

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 2,6-dibromophenol.

This protocol outlines the synthesis of the brominated poly(phenylene oxide) from the 2,6-dibromophenol monomer. A copper-amine complex is a commonly used catalyst for this type of polymerization.

Materials:

  • 2,6-Dibromophenol

  • Copper(I) bromide (CuBr)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene

  • Methanol

  • Oxygen or air supply

  • Round-bottom flask with a gas inlet

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2,6-dibromophenol (1 equivalent), CuBr (catalytic amount), and TMEDA (catalytic amount) in toluene.

  • Stir the mixture at room temperature while bubbling a slow stream of oxygen or air through the solution.

  • The polymerization is typically exothermic, and the viscosity of the solution will increase as the reaction progresses.

  • Continue the reaction for several hours until the desired molecular weight is achieved. The reaction can be monitored by Gel Permeation Chromatography (GPC).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.

Visualization of the Polymerization Process:

polymerization_workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization start This compound debutylation De-tert-butylation (Protocol 1.1) start->debutylation monomer 2,6-Dibromophenol debutylation->monomer polymerization Oxidative Coupling Polymerization (Protocol 1.2) monomer->polymerization polymer Poly(2,6-dibromo-1,4- phenylene oxide) polymerization->polymer

Caption: Workflow for the synthesis of poly(2,6-dibromo-1,4-phenylene oxide).

Section 2: Building Blocks for Liquid Crystals via Suzuki-Miyaura Coupling

Liquid crystals are a fascinating class of materials that exhibit properties between those of conventional liquids and solid crystals. The synthesis of liquid crystalline compounds often involves the creation of rigid, rod-like molecules, and biphenyl derivatives are common cores for such structures.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[3][4]

This compound as a Precursor for Biphenyl Derivatives

The two bromine atoms on this compound provide excellent handles for palladium-catalyzed cross-coupling reactions. By reacting it with arylboronic acids, a wide variety of biphenyl derivatives can be synthesized, which can then be further functionalized to create liquid crystalline materials.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (2.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of Pd(OAc)₂ and PPh₃.

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Visualization of Suzuki-Miyaura Coupling:

suzuki_coupling start_phenol This compound coupling Suzuki-Miyaura Coupling (Protocol 2.1) start_phenol->coupling boronic_acid Arylboronic Acid boronic_acid->coupling product Biphenyl Derivative coupling->product

Caption: Suzuki-Miyaura coupling of this compound.

Section 3: Synthesis of Phosphorus-Based Flame Retardants

Brominated compounds are widely used as flame retardants in various materials to reduce their flammability.[5] this compound can be used as a starting material for the synthesis of novel flame retardants, particularly those incorporating phosphorus for synergistic effects.

Rationale for Phosphorus-Containing Brominated Flame Retardants

The combination of bromine and phosphorus in a single molecule can lead to enhanced flame retardancy through a combination of gas-phase radical trapping (by bromine) and condensed-phase char formation (promoted by phosphorus). The phenolic hydroxyl group of this compound provides a convenient point for introducing phosphorus-containing moieties.

Experimental Protocol

This protocol describes the synthesis of a phosphite ester from this compound and phosphorus trichloride.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Triethylamine or other suitable base

  • Anhydrous toluene or other inert solvent

  • Round-bottom flask with a dropping funnel and a gas outlet connected to a trap

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (3 equivalents) and triethylamine (3 equivalents) in anhydrous toluene.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus trichloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or ³¹P NMR.

  • Filter the reaction mixture to remove the triethylamine hydrochloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude phosphite ester.

  • The product can be purified by vacuum distillation or column chromatography if necessary.

Visualization of Flame Retardant Synthesis:

flame_retardant_synthesis start_phenol This compound reaction Phosphite Ester Formation (Protocol 3.1) start_phenol->reaction pcl3 Phosphorus Trichloride pcl3->reaction product Tris(2,6-dibromo-4-tert- butylphenyl) Phosphite reaction->product

Caption: Synthesis of a phosphite-based flame retardant.

Conclusion: A Gateway to Material Innovation

This compound has proven to be a remarkably adaptable and valuable platform for the synthesis of a diverse range of functional materials. Its unique combination of reactive sites allows for the strategic construction of complex molecular architectures, from high-performance polymers to the intricate building blocks of liquid crystals and effective flame retardants. The protocols detailed in this guide are intended to serve as a robust foundation for researchers to explore and expand upon the vast potential of this versatile chemical intermediate. As the quest for materials with enhanced properties continues, the innovative application of well-designed building blocks like this compound will undoubtedly remain at the forefront of scientific discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Dibromo-4-tert-butylphenol (CAS No. 98-22-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, improve yields, and ensure high product purity. As a crucial intermediate in organic synthesis, mastering the preparation of this compound is essential for developing novel pharmaceuticals, agrochemicals, and functional materials.

Synthesis Overview: The Electrophilic Bromination Pathway

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution of 4-tert-butylphenol.[1] In this reaction, the phenol starting material is treated with a brominating agent, typically elemental bromine (Br₂). The hydroxyl (-OH) and tert-butyl groups on the aromatic ring are ortho-, para-directing and activating, making the two positions ortho to the hydroxyl group highly susceptible to electrophilic attack.[1][2]

Careful control of reaction conditions is paramount to selectively achieve di-bromination at the 2 and 6 positions while minimizing the formation of mono-brominated intermediates or other side products.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

Answer: Low conversion is a common issue that can typically be traced back to three main factors: reagent stoichiometry, reaction time, or temperature.

  • Insufficient Brominating Agent: The reaction requires at least two equivalents of bromine to add to both ortho positions. Using less will inevitably leave starting material unreacted.

    • Solution: Use a slight excess of bromine (approx. 2.1 equivalents) to drive the reaction to completion. Be cautious, as a large excess can promote side reactions.

  • Inadequate Reaction Time: Electrophilic bromination, especially at low temperatures, is not instantaneous.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5] A good mobile phase system to try is a mixture of hexane and ethyl acetate. The product will be less polar than the starting material. Continue the reaction until the starting material spot is no longer visible on the TLC plate.

  • Reaction Temperature Too Low: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

    • Solution: A temperature of 0°C is generally recommended as a good balance between reaction rate and selectivity.[4][5][6] If the reaction is still sluggish, allow it to stir for a longer period at this temperature before proceeding with the workup.

Question 2: My final product is contaminated with a significant amount of 2-Bromo-4-tert-butylphenol. How can I prevent this?

Answer: The formation of the mono-brominated byproduct is a classic sign of incomplete reaction or poor control over bromine addition.

  • Causality: The first bromination step is typically faster than the second. If the bromine is not available in sufficient quantity or is not well-dispersed throughout the reaction mixture, the reaction may stall at the mono-brominated stage.

  • Preventative Measures:

    • Controlled Reagent Addition: Dissolve the bromine in the reaction solvent (e.g., dichloromethane) and add it dropwise to the solution of 4-tert-butylphenol over an extended period (e.g., 1-2 hours).[5][6] This maintains a low, steady concentration of the electrophile and ensures a more uniform reaction.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the entire addition process to prevent localized areas of high bromine concentration, which can lead to over-bromination, and areas of low concentration, which result in incomplete reaction.

    • Temperature Management: Maintain a stable temperature of 0°C using an ice-water bath.[4][5] This moderates the reactivity and improves the selectivity for the desired di-substituted product.

Question 3: The crude product I isolated is a dark, sticky oil instead of the expected off-white solid. What should I do?

Answer: A dark and oily crude product indicates the presence of impurities that are depressing the melting point and preventing crystallization.[3] The most common culprits are residual bromine and acidic byproducts.

  • Step 1: Quenching and Neutralization: Before concentrating the organic phase, it is critical to remove these impurities.

    • Wash with a Reducing Agent: Wash the organic layer with a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.[5][6] Continue washing until the organic layer is colorless.

    • Wash with a Base: Perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts (like HBr) generated during the reaction.[5]

  • Step 2: Purification: If the product remains oily after a proper workup, it will require rigorous purification. Recrystallization is the most effective method.

    • Recommended Solvent System: A mixed solvent system of an alcohol and water (e.g., ethanol/water or methanol/water) is highly effective for compounds of this type.[3][5] Dissolve the crude oil in the minimum amount of hot alcohol and then slowly add water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to form pure crystals.

Visualizing the Troubleshooting Process

The following workflow diagram outlines a logical approach to diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Problem Identified: Low Yield or Impure Product check_conversion TLC Analysis: Is Starting Material Present? start->check_conversion check_byproducts Characterization (NMR/GC-MS): What are the main impurities? check_conversion->check_byproducts No low_conversion Root Cause: Incomplete Reaction check_conversion->low_conversion Yes mono_bromo Root Cause: Poor Reaction Control check_byproducts->mono_bromo Mono-brominated Product oily_product Root Cause: Residual Impurities check_byproducts->oily_product Product is an Oil solution_stoichiometry Solution 1: Verify Bromine Stoichiometry (Use ~2.1 eq.) low_conversion->solution_stoichiometry solution_time Solution 2: Increase Reaction Time (Monitor with TLC) low_conversion->solution_time solution_addition Solution 1: Slow, dropwise addition of Br₂ mono_bromo->solution_addition solution_temp Solution 2: Maintain 0°C mono_bromo->solution_temp solution_workup Solution 1: Thorough Aqueous Workup (Na₂SO₃, NaHCO₃ washes) oily_product->solution_workup solution_purify Solution 2: Purify via Recrystallization (e.g., Ethanol/Water) oily_product->solution_purify

Caption: A troubleshooting workflow for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the di-bromination of 4-tert-butylphenol?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which occurs in two successive steps (one for each bromine atom). The hydroxyl group is a strong activating group that increases the electron density of the aromatic ring, making it highly nucleophilic.[1]

ReactionMechanism cluster_step1 Step 1: First Bromination (Ortho Position) cluster_step2 Step 2: Second Bromination (Other Ortho Position) A1 4-tert-butylphenol + Br₂ B1 Sigma Complex 1 (Wheland Intermediate) A1->B1 π-electrons attack Brδ+ C1 2-Bromo-4-tert-butylphenol + HBr B1->C1 -H+ (restores aromaticity) A2 2-Bromo-4-tert-butylphenol + Br₂ C1->A2 Intermediate Product B2 Sigma Complex 2 A2->B2 π-electrons attack Brδ+ C2 This compound + HBr B2->C2 -H+ (restores aromaticity)

Caption: Mechanism of electrophilic bromination of 4-tert-butylphenol.

Q2: Why is strict temperature control at 0°C so important?

Electrophilic bromination of activated phenols is a highly exothermic and rapid reaction. Without proper cooling, the reaction temperature can increase uncontrollably. This has two major negative consequences:

  • Reduced Selectivity: Higher temperatures provide more energy for the electrophile to overcome the activation barriers for substitution at other, less-favored positions, potentially leading to a mixture of isomers.

  • Increased Byproduct Formation: Elevated temperatures can promote degradation of the starting material or product and may lead to over-bromination or other undesirable side reactions.[3]

Maintaining the reaction at 0°C slows the reaction rate, allowing for superior control and significantly higher selectivity for the desired 2,6-disubstituted product.[4]

Q3: What are the key safety precautions for this synthesis?

This reaction involves hazardous materials and should only be performed with appropriate safety measures.

  • Bromine (Br₂): Is highly toxic, corrosive, and volatile. Always handle bromine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine quenching agent (like sodium thiosulfate solution) readily available in case of a spill.

  • Dichloromethane (CH₂Cl₂): Is a volatile solvent and a suspected carcinogen. Minimize inhalation by working in a fume hood.

  • Hydrogen Bromide (HBr): Is a corrosive gas that is generated as a byproduct. The reaction setup should include a gas outlet tube connected to a trap containing a sodium hydroxide or sodium bicarbonate solution to neutralize the HBr gas.[5]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield and purity.

ReagentM.W. ( g/mol )AmountMolesEquivalents
4-tert-butylphenol150.2215.0 g0.101.0
Bromine (Br₂)159.8133.5 g (10.8 mL)0.212.1
Dichloromethane-200 mL--

Procedure:

  • Set up a three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a base trap (e.g., NaOH solution).

  • Charge the flask with 4-tert-butylphenol (15.0 g, 0.10 mol) and dichloromethane (100 mL).

  • Cool the flask to 0°C using an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (10.8 mL, 0.21 mol) in dichloromethane (100 mL).

  • Add the bromine solution dropwise to the stirred phenol solution over approximately 1.5 hours, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Monitor the reaction via TLC to confirm the disappearance of the starting material.

  • Slowly add 50 mL of a saturated aqueous sodium sulfite solution to the flask to quench excess bromine. Stir until the red-orange color of bromine is discharged.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

PurificationWorkflow start Crude Product (Solid or Oil) dissolve 1. Dissolve in minimum amount of hot ethanol start->dissolve add_water 2. Add hot water dropwise until solution turns cloudy dissolve->add_water reheat 3. Reheat gently until solution becomes clear again add_water->reheat cool 4. Allow to cool slowly to room temperature, then in an ice bath reheat->cool collect 5. Collect crystals by vacuum filtration cool->collect dry 6. Dry crystals under vacuum collect->dry finish Pure Crystalline Product dry->finish

Caption: Step-by-step workflow for purification by recrystallization.

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the crude product.

  • Slowly add hot water to the solution until persistent cloudiness is observed.

  • Gently reheat the mixture until it becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water solution.

  • Dry the crystals in a vacuum oven or desiccator. The pure product should be an off-white solid with a melting point of 70-71°C.

References

Technical Support Center: Purification of Crude 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The information herein is grounded in established chemical principles and validated methodologies to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to this compound and Its Purification Challenges

This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals, agrochemicals, and functional materials.[1] It is typically synthesized via the electrophilic bromination of 4-tert-butylphenol.[1] While the synthesis appears straightforward, the crude product is often contaminated with several impurities that can adversely affect downstream applications. The quality of the final product is paramount, with high purity (typically >99%) being a critical requirement for many synthetic transformations, including palladium-catalyzed cross-couplings and nucleophilic substitutions.[1]

The primary challenges in purifying crude this compound stem from the presence of structurally similar impurities. Understanding the nature of these impurities is the first step toward developing an effective purification strategy.

Common Impurities in Crude this compound:
  • Unreacted Starting Material: 4-tert-butylphenol.

  • Monobrominated Isomers: Primarily 2-bromo-4-tert-butylphenol.

  • Over-brominated Products: Such as 2,4,6-tribromophenol, although less common due to the steric hindrance of the tert-butyl group.[2]

  • Other Isomeric Byproducts: Depending on the specific reaction conditions, minor amounts of other brominated isomers may form.

  • Colored Impurities: Often arise from side reactions or degradation, leading to a discolored, off-white, or yellowish crude product.[3]

The physical properties of this compound, such as its off-white solid appearance and a melting point of 70-71°C, are key indicators of its purity.[1] It is moderately soluble in organic solvents and has low solubility in water.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing expert insights and actionable solutions.

Q1: My recrystallized product is still off-white/yellowish. How can I improve the color?

A1: A persistent off-white or yellowish hue indicates the presence of colored impurities, which are often highly conjugated organic molecules or residual bromine.

  • Causality: These impurities can form due to localized overheating, extended reaction times, or exposure to light and air. They are often present in trace amounts but have a significant impact on the visual appearance of the product.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before allowing the hot recrystallization solution to cool, add a small amount (typically 1-2% by weight of your crude product) of activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.

    • Hot Filtration: After a brief period of stirring with the activated carbon, perform a hot filtration to remove the carbon. This step must be done quickly to prevent premature crystallization of the desired product. Using a pre-heated funnel can be beneficial.

    • Solvent Selection: Ensure you are using a high-purity solvent for recrystallization. Impurities in the solvent can be a source of discoloration.

    • Inert Atmosphere: If the discoloration is due to oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am experiencing low recovery after recrystallization. What are the likely causes and how can I mitigate this?

A2: Low recovery is a common issue in recrystallization and can be attributed to several factors related to solubility and experimental technique.

  • Causality: The fundamental principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[4] Significant loss of product can occur if too much solvent is used, the cooling process is too rapid, or the incorrect solvent system is chosen.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.[4]

    • Optimize Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery.

    • Solvent System Evaluation: If using a single solvent, ensure it provides a steep solubility curve (high solubility when hot, low solubility when cold). For mixed solvent systems (e.g., ethanol/water), carefully determine the optimal ratio. A common technique is to dissolve the crude product in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity persists, followed by the addition of a small amount of the "good" solvent to redissolve the precipitate before cooling.

    • Check the Filtrate: To determine if a significant amount of product remains in the mother liquor, you can concentrate a small portion of the filtrate to see if more crystals form. If so, you may need to adjust your solvent volume or cooling procedure in subsequent attempts.

Q3: My purified product has a broad melting point range, indicating the presence of impurities. How can I improve the purity?

A3: A broad melting point range is a classic sign of an impure compound. If recrystallization alone is insufficient, a more powerful purification technique like column chromatography may be necessary.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The presence of isomeric impurities, which have similar polarities, can make separation by recrystallization challenging.

  • Troubleshooting Steps:

    • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[5][6]

      • Stationary Phase: Silica gel is a common choice for separating compounds of moderate polarity like brominated phenols.

      • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. A good starting point is a solvent system that gives an Rf value of approximately 0.2-0.3 for the desired compound.

    • Multiple Recrystallizations: In some cases, a second recrystallization from a different solvent system can significantly improve purity.

Q4: I am unsure which analytical technique is best to assess the purity of my this compound.

A4: A combination of analytical techniques provides the most comprehensive assessment of purity.

  • Expert Insight: While melting point is a good initial indicator, it is not quantitative. For a more detailed analysis, chromatographic and spectroscopic methods are recommended.

  • Recommended Analytical Methods:

    • Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitatively assessing the number of components in a mixture and for monitoring the progress of a column chromatography separation.

    • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for determining the purity of the final product.[7][8] Reverse-phase HPLC is well-suited for this compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound? A: A mixed solvent system of ethanol and water is often effective. The compound is soluble in hot ethanol and less soluble in water. This allows for controlled precipitation upon the addition of water and cooling. Hexane or heptane can also be used.

Q: Are there any specific safety precautions I should take when handling this compound? A: Yes. This compound is irritating to the eyes, respiratory system, and skin.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] In case of contact, flush the affected area with plenty of water.[9]

Q: Can I use distillation to purify crude this compound? A: While vacuum distillation can be used to purify some phenols, it may not be the most effective method for this compound due to its relatively high boiling point (255.5°C at 760 mmHg) and the potential for decomposition at elevated temperatures.[10] Recrystallization or column chromatography are generally preferred methods.

Q: How can I confirm the identity of my purified product? A: The identity of the purified this compound can be confirmed by comparing its analytical data with literature values. This includes its melting point (70-71°C), and spectroscopic data from NMR, IR, and Mass Spectrometry.[1]

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to the flask while stirring and heating to dissolve the solid. Add the ethanol in small portions until the solid is just dissolved.

  • (Optional) If the solution is colored, add a small amount of activated carbon and stir for a few minutes.

  • (Optional) Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol for Column Chromatography of this compound

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities (target Rf ~0.2-0.3).

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.[5]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the Separation: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Purity Achieved >98%>99.5%
Typical Recovery 70-90%60-85%
Key Parameters Solvent system, cooling rateStationary phase, eluent composition
Advantages Simple, cost-effective, scalableHigh purity achievable, good for complex mixtures
Disadvantages May not remove all impuritiesMore time-consuming, requires more solvent

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude this compound.

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Assessment (MP, TLC, HPLC) recrystallization->purity_check1 pure_product Pure Product (>99%) purity_check1->pure_product Purity Met column_chromatography Column Chromatography purity_check1->column_chromatography Purity Not Met purity_check2 Purity Assessment (MP, TLC, HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity Met troubleshoot Troubleshoot (e.g., different solvent system) purity_check2->troubleshoot Purity Not Met

Caption: Purification workflow for this compound.

References

Technical Support Center: Side Reactions in the Bromination of 4-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced electrophilic aromatic substitution reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 4-tert-butylphenol.

Q1: My reaction is producing a significant amount of 2,6-dibromo-4-tert-butylphenol as a byproduct. How can I improve the selectivity for the mono-brominated product, 2-bromo-4-tert-butylphenol?

A1: Polysubstitution is the most common side reaction in the bromination of 4-tert-butylphenol due to the strong activating nature of the hydroxyl group, which makes the aromatic ring highly susceptible to electrophilic attack.[1][2] Since the para-position is blocked by the bulky tert-butyl group, the electron-rich ortho positions are highly activated and prone to further bromination.[3]

To enhance the yield of the desired mono-brominated product, consider the following strategies:

  • Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water, which are known to cause polysubstitution.[2][4] Instead, opt for milder and more selective reagents such as N-bromosuccinimide (NBS).[4][5]

  • Solvent Selection: The choice of solvent is critical. Polar solvents like water can accelerate the reaction and favor polysubstitution.[6] Using non-polar solvents such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or carbon disulfide (CS₂) can temper the reactivity of the brominating agent and improve selectivity for mono-bromination.[2][4][7]

  • Temperature Control: Perform the reaction at lower temperatures, typically around 0°C, to slow down the reaction rate and minimize over-bromination.[6][7]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio or a slight excess of 4-tert-butylphenol relative to the brominating agent to favor mono-substitution.[4]

Q2: I am observing poor regioselectivity with bromination occurring at both ortho positions. How can I achieve selective mono-bromination?

A2: While the para position is blocked, achieving selective mono-bromination at one of the two equivalent ortho positions can still be challenging. The key is to control the reactivity of the system. A combination of a mild brominating agent and a non-polar solvent at low temperatures is the most effective approach.[4][6][7] For highly selective ortho-monobromination of para-substituted phenols, a system using N-bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol has been reported to be effective.[8]

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products with low yield of the desired brominated phenol. What could be the cause?

A3: A dark coloration and a complex product mixture often indicate oxidation of the phenol. Phenols are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. To mitigate this, ensure your reagents are pure and consider degassing your solvent to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7]

Q4: I'm concerned about ipso-substitution of the tert-butyl group. Is this a common side reaction?

A4: Ipso-substitution, where the electrophile attacks the carbon bearing the tert-butyl group, is a possibility in electrophilic aromatic substitutions, especially with bulky alkyl groups that can form stable carbocations.[9] In the case of bromination of 4-tert-butylphenol, de-t-butylation has been observed as a side reaction under certain conditions, leading to more complex product mixtures.[10] To minimize this, using milder reaction conditions (lower temperature, less reactive brominating agent) is advisable.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 4-tert-butylphenol directed to the ortho positions?

A1: The hydroxyl (-OH) group of a phenol is a strongly activating and ortho-, para-directing group in electrophilic aromatic substitution.[1][2] This is due to the lone pairs on the oxygen atom that can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (sigma-complex).[3] In 4-tert-butylphenol, the para position is blocked by the tert-butyl group, so the incoming electrophile (bromine) is directed to the available and activated ortho positions.[3]

Q2: What is the role of the solvent in the bromination of phenols?

A2: The solvent plays a crucial role in modulating the reactivity of the brominating agent.[6] Polar solvents, like water, can polarize the Br-Br bond, making the bromine more electrophilic and increasing the reaction rate, which often leads to polysubstitution.[6][11] Non-polar solvents, such as CCl₄ or CS₂, do not solvate the bromine as effectively, leading to a less reactive electrophile and a more controlled, selective reaction.[2][6]

Q3: How can I monitor the progress of my bromination reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of products.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the starting material, desired product, and any byproducts like the di-brominated species.[13][14]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis of the reaction mixture, particularly useful for less volatile compounds.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to products and to confirm the structure of the products formed.[13][15]

Data Summary

ParameterCondition 1 (Favors Mono-bromination)Condition 2 (Favors Di-bromination)Rationale
Brominating Agent N-Bromosuccinimide (NBS)[4]Bromine (Br₂) in a polar solvent[2][4]NBS is a milder brominating agent, leading to higher selectivity.
Solvent Carbon tetrachloride (CCl₄), Chloroform (CHCl₃)[4][7]Water (H₂O), Acetic Acid[5][6]Non-polar solvents temper bromine's reactivity.
Temperature 0°C or lower[6][7]Room Temperature or higherLower temperatures slow the reaction rate, improving control.
Stoichiometry (Bromine:Phenol) 1:1 or < 1:1[4]> 1:1Limiting the brominating agent prevents over-bromination.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromo-4-tert-butylphenol

This protocol is designed to favor the mono-brominated product.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (1 equivalent) in chloroform or carbon tetrachloride.[7]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1 equivalent) in the same solvent in the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over a period of 1-2 hours, maintaining the temperature at 0°C.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by a saturated brine solution.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.

Protocol 2: Synthesis of this compound

This protocol is for the synthesis of the di-brominated product.

  • Reaction Setup: Dissolve 4-tert-butylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromine Addition: Add a solution of bromine (at least 2 equivalents) in glacial acetic acid dropwise to the stirred phenol solution at room temperature.

  • Reaction Completion: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Workup and Purification: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[16]

Visualizations

Bromination_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Phenol 4-tert-butylphenol Sigma_Complex Sigma Complex (Carbocation Intermediate) Phenol->Sigma_Complex ortho attack Br2 Br-Br Br2->Sigma_Complex Mono_Bromo 2-Bromo-4-tert-butylphenol Sigma_Complex->Mono_Bromo -H+ HBr HBr

Caption: Mechanism of mono-bromination of 4-tert-butylphenol.

Side_Reaction Start 4-tert-butylphenol Mono_Bromo 2-Bromo-4-tert-butylphenol (Desired Product) Start->Mono_Bromo + Br₂ (1 equiv) Di_Bromo This compound (Side Product) Mono_Bromo->Di_Bromo + Br₂ (excess)

Caption: Competing mono- and di-bromination pathways.

Caption: Troubleshooting workflow for polysubstitution.

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,6-Dibromo-4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common but nuanced synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, work-up, and purification of this compound.

Part 1: Reagents and Reaction Setup

Question: What is the most reliable method for synthesizing this compound?

Answer: The most common and well-documented method is the direct electrophilic bromination of 4-tert-butylphenol. The hydroxyl group is a strong activating group, and the bulky tert-butyl group at the para-position directs the incoming electrophiles (bromine) to the two ortho-positions, making this reaction highly regioselective.

The general reaction scheme is as follows:

(Image of the reaction of 4-tert-butylphenol to this compound)

Question: Which brominating agent should I use: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

Answer: The choice depends on your experimental constraints, desired reactivity, and safety protocols. Both are effective, but they have different characteristics.

  • Elemental Bromine (Br₂): This is the classic, highly reactive, and cost-effective reagent. It is typically dissolved in a suitable solvent like dichloromethane (CH₂) or acetic acid.[1] Its high reactivity ensures a rapid reaction but requires careful handling due to its corrosive and toxic nature. It is often the reagent of choice for achieving high conversion on a larger scale.

  • N-Bromosuccinimide (NBS): NBS is a solid and is generally considered easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine. It is particularly useful for reactions where over-bromination or other side reactions are a concern.[2] A study on phenol bromination kinetics found that NBS-based systems can be highly effective, with optimal reactivity in acidic media (pH 4).[3]

Data Summary: Comparison of Brominating Agents

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming liquidCrystalline solid
Reactivity Very highModerate, controlled
Handling Requires fume hood, corrosiveEasier and safer to handle
Typical Solvents Dichloromethane, Acetic Acid[1]Methanol, Acetonitrile[2][3]
Byproducts HBrSuccinimide
Best For High conversion, scale-upMild conditions, minimizing side reactions

Question: How do I choose the right solvent for the reaction?

Answer: The solvent plays a crucial role in solubilizing the reactants and moderating the reaction rate.

  • Dichloromethane (CH₂Cl₂): An excellent choice when using elemental bromine. It is relatively inert, dissolves both the starting material and bromine well, and its low boiling point simplifies removal during work-up.[1]

  • Methanol (MeOH): Often used with NBS. It can help to activate the NBS and is a polar solvent that facilitates the reaction.[2]

  • Acetic Acid: Can be used with Br₂. It can participate in the reaction by protonating the phenol, though its primary role is as a polar solvent. However, its high boiling point can make it more difficult to remove.

Part 2: Reaction Monitoring and Troubleshooting

Question: My reaction is sluggish or incomplete. What should I do?

Answer: An incomplete reaction is typically identified by TLC analysis showing a significant amount of remaining 4-tert-butylphenol or the intermediate, 2-bromo-4-tert-butylphenol.

  • Verify Stoichiometry: Ensure you have used at least 2.0 equivalents of the brominating agent. It is common to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

  • Temperature Control: The reaction is often started at a low temperature (e.g., 0°C) to control the initial exothermic release and improve selectivity.[1][4] If the reaction stalls, allowing it to slowly warm to room temperature can help push it to completion.

  • Reaction Time: Ensure sufficient reaction time. Monitor the reaction by TLC every 30-60 minutes until the starting material is fully consumed.

Question: I am observing multiple spots on my TLC plate. What are the likely side products?

Answer: The most common side products are the mono-brominated intermediate and potentially over-brominated species, although the latter is less common due to steric hindrance.[5]

  • 2-Bromo-4-tert-butylphenol: This is the primary intermediate. Its presence indicates an incomplete reaction. The solution is to add more brominating agent or increase the reaction time.

  • Unreacted Starting Material: If 4-tert-butylphenol is still present, the reaction has not gone to completion.

  • Degradation Products: Aggressive reaction conditions (e.g., high temperature, excess strong acid) can sometimes lead to de-alkylation or other degradation pathways.[5]

Below is a troubleshooting workflow to help diagnose and solve common issues.

G start Reaction Issue Observed (e.g., Low Yield, Multiple Spots on TLC) check_tlc Analyze TLC Plate start->check_tlc sm_present Starting Material (4-tert-butylphenol) Remains? check_tlc->sm_present mono_present Mono-brominated Product (2-bromo-4-tert-butylphenol) Remains? sm_present->mono_present No add_br Action: - Add more brominating agent (0.1-0.2 eq) - Increase reaction time - Allow to warm to RT sm_present->add_br Yes other_spots Other Unidentified Spots Present? mono_present->other_spots No mono_present->add_br Yes check_conditions Action: - Review reaction temperature - Ensure inert atmosphere if needed - Consider milder brominating agent (NBS) other_spots->check_conditions Yes purify Proceed to Purification: Product is likely formed, focus on isolation. other_spots->purify No G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Charge flask with 4-tert-butylphenol and CH2Cl2 B 2. Cool flask to 0°C (ice-water bath) A->B C 3. Prepare solution of Br2 in CH2Cl2 in a dropping funnel B->C D 4. Add Br2 solution dropwise over 1 hour at 0°C C->D E 5. Stir at 0°C for 30 min after addition D->E F 6. Monitor by TLC until starting material is consumed E->F G 7. Quench with aq. Na2SO3 F->G H 8. Neutralize with aq. NaHCO3 G->H I 9. Extract with CH2Cl2, dry, and concentrate H->I J 10. Recrystallize from Ethanol/Water I->J

References

Technical Support Center: Synthesis of Hindered Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of sterically hindered phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this specific area of organic synthesis. Hindered phenols are crucial building blocks for antioxidants, polymer stabilizers, and complex pharmaceutical intermediates.[1][2][3] However, their synthesis is often plagued by issues of selectivity, yield, and purification due to the very steric bulk that makes them valuable.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose problems in your own experiments and logically devise effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Yield & Poor Conversion

Question 1: My Friedel-Crafts alkylation of phenol has stalled, resulting in low conversion of my starting material. What is the likely cause and how can I fix it?

Answer: Low conversion in Friedel-Crafts alkylations of phenols is a classic problem that almost always points to catalyst deactivation . The phenolic hydroxyl group is a Lewis base that can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[4][5] This forms a complex, effectively removing the catalyst from the reaction cycle and preventing it from activating the alkylating agent.

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: Unlike typical Friedel-Crafts reactions which are truly catalytic, phenol alkylations often require a stoichiometric amount or even an excess of the Lewis acid to compensate for this deactivation.[4] Start with at least 1.1 equivalents of the catalyst and consider increasing from there.

  • Select a More Robust Catalyst: Traditional Lewis acids can be problematic. Consider using an aluminum phenoxide catalyst , which can be pre-formed or generated in situ by reacting the starting phenol with aluminum metal.[6][7] This catalyst system is genetically part of the reaction medium and is highly effective for ortho-alkylation.[6]

  • Check Reagent Purity: Water is a potent poison for Lewis acid catalysts. Ensure all your reagents and solvents are scrupulously dry. The presence of moisture will hydrolyze the catalyst, rendering it inactive.

  • Increase Temperature: If catalyst deactivation is managed, low conversion may simply be a matter of kinetics. Gradually increasing the reaction temperature can help overcome the activation energy barrier. However, be aware that this can negatively impact selectivity (see Section 2).

Section 2: Controlling Regioselectivity (Ortho vs. Para)

Question 2: I'm trying to synthesize a 2,6-disubstituted hindered phenol, but my primary product is the 4-substituted or 2,4-disubstituted isomer. How can I force the alkylation to the ortho positions?

Answer: Controlling regioselectivity is the central challenge in hindered phenol synthesis. The outcome is a delicate balance between kinetic and thermodynamic control.[4]

  • Para-Alkylation (Thermodynamic Control): The para position is sterically more accessible, and the resulting product is often the most thermodynamically stable. Lower reaction temperatures and longer reaction times typically favor this isomer.[4]

  • Ortho-Alkylation (Kinetic Control): The ortho product is often the kinetically favored isomer, particularly when the catalyst can coordinate with the hydroxyl group, directing the electrophile to the adjacent positions.

Strategies to Promote Ortho-Selectivity:

  • Catalyst Choice is Critical: This is the most important factor.

    • Aluminum Phenoxide/Thiophenoxide Catalysts: These are the industry standard for selective ortho-alkylation. The aluminum coordinates to the phenolic oxygen, creating a bulky complex that directs the incoming alkylating agent (e.g., isobutene) to the ortho positions while sterically blocking the para position.[2][6][8]

    • Rhenium Catalysts: Decacarbonyldirhenium (Re₂(CO)₁₀) has been shown to be an excellent catalyst for the exclusive ortho-mono-alkylation of phenols with alkenes. A key advantage is that the reaction stops cleanly after the first alkylation, preventing polysubstitution.[9]

    • Heterogeneous Catalysts: Certain solid acid catalysts, such as those derived from hydrotalcite-like anionic clays or specific metal oxides (e.g., cerium, tin oxides), have shown high selectivity for ortho-alkylation with alcohols in vapor-phase reactions.[10]

  • Reaction Conditions:

    • Higher Temperatures & Shorter Times: These conditions can favor the formation of the kinetic ortho product.[4] However, this must be carefully optimized, as excessively high temperatures can lead to side reactions or isomerization to the more stable para product.

Troubleshooting Flowchart for Regioselectivity Issues

G start Problem: Poor Ortho-Selectivity catalyst_check Is your catalyst Al-phenoxide or a similar directing catalyst? start->catalyst_check temp_check Are you running at elevated temperature? catalyst_check->temp_check Yes solution1 Switch to Al-phenoxide, Al-thiophenoxide, or Re2(CO)10 catalyst. catalyst_check->solution1 No product_check Is para-product the major isomer? temp_check->product_check Yes solution2 Increase temperature cautiously. Monitor reaction over time to catch kinetic product. temp_check->solution2 No solution3 This suggests thermodynamic control. Use a directing catalyst and shorter reaction times. product_check->solution3 Yes

Caption: Decision tree for troubleshooting poor ortho-selectivity.

Section 3: Preventing Side Reactions

Question 3: My reaction is clean by TLC, but my NMR shows two products. Mass spectrometry suggests they are isomers. What's happening?

Answer: You are likely observing a mixture of C-alkylation and O-alkylation . While C-alkylation (attachment to the aromatic ring) is usually the desired outcome, O-alkylation (attachment to the phenolic oxygen to form an ether) is a common and competitive side reaction.[4][11]

  • Mechanism: O-alkylation is often kinetically faster, especially under milder conditions. The desired C-alkylated product is frequently formed through a subsequent, intramolecular Fries rearrangement of the O-alkylated intermediate, which is promoted by strong Lewis acids.[4][5]

How to Minimize O-Alkylation:

  • Sufficient Catalyst & Temperature: Ensure you are using enough strong Lewis acid and an adequate temperature to promote the Fries rearrangement from the ether intermediate to the desired alkylphenol.

  • Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Non-polar solvents often favor C-alkylation.

  • Monitor the Reaction: If you analyze the reaction at early time points, you may observe a high concentration of the ether. As the reaction progresses, this intermediate should convert to the C-alkylated product.[11] If it doesn't, your conditions are not sufficient to promote the rearrangement.

Question 4: I'm trying to make a mono-alkylated phenol, but I'm getting a complex mixture of di- and even tri-alkylated products. How do I improve selectivity?

Answer: This issue is polysubstitution . It occurs because the initial alkylated phenol product is often more electron-rich and thus more reactive towards further electrophilic substitution than the starting phenol.[4]

Strategies to Prevent Polysubstitution:

  • Control Stoichiometry: Use the phenol as the limiting reagent and the alkylating agent in slight excess for full conversion to a polysubstituted product. Conversely, to favor mono-alkylation, use a large excess of the phenol relative to the alkylating agent.[12] This increases the statistical probability that the electrophile will react with a molecule of starting material rather than the more activated product.

  • Steric Hindrance: In the synthesis of highly hindered phenols like 2,6-di-tert-butylphenol, the introduction of the second bulky group is often slower than the first, which can help prevent further alkylation to the 2,4,6-trisubstituted product.[8]

  • Use a Self-Limiting Catalyst: As mentioned previously, the Re₂(CO)₁₀ catalytic system has the unique property of stopping the reaction at the mono-alkylation stage, providing excellent control.[9]

Section 4: Purification Strategies

Question 5: My final product is a mixture of ortho/para isomers and starting material. Standard column chromatography is not providing good separation. What are some effective purification methods?

Answer: Purifying hindered phenols is notoriously difficult due to the similar polarity and physical properties of the various isomers.

Effective Purification Techniques:

  • Fractional Distillation: For liquid products, fractional distillation under reduced pressure is often the most effective method on a laboratory and industrial scale. The slight differences in boiling points between ortho- and para-isomers can be exploited with an efficient distillation column (e.g., a Vigreux or packed column).

  • Recrystallization: If your desired product is a solid, recrystallization is a powerful technique. You must screen various solvents to find one in which the desired isomer has significantly lower solubility than the impurities, especially at lower temperatures. For example, 2,6-di-tert-butyl-4-nitrophenol, an intermediate, is often purified by recrystallization.[13]

  • Acid/Base Extraction: Use a dilute aqueous base (e.g., 1M NaOH) to extract all phenolic compounds from an organic solvent (like ether or ethyl acetate). This will leave non-phenolic impurities behind. You can then carefully re-acidify the aqueous layer to precipitate the phenols, which can then be subjected to further purification. This method is good for bulk impurity removal but will not separate isomers.

  • Preparative HPLC: While expensive and not ideal for large scales, reversed-phase preparative HPLC can provide excellent separation of stubborn isomers when high purity is required for analytical standards or biological testing.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2,6-Di-tert-butylphenol via Aluminum Phenoxide Catalysis

This protocol describes a common lab-scale synthesis of a highly hindered phenol using an in-situ generated catalyst. It is adapted from established industrial methods.[2][7]

Safety Warning: This procedure involves flammable reagents and corrosive phenols. All work must be conducted in a certified fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Materials:

  • Phenol (94 g, 1.0 mol)

  • Aluminum turnings (0.9 g, 0.033 mol)

  • Toluene (250 mL, anhydrous)

  • Isobutylene (condensed liquid or gas)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • 500 mL three-neck round-bottom flask or pressure-rated reactor

  • Mechanical stirrer

  • Reflux condenser

  • Gas inlet tube/bubbler

  • Heating mantle with temperature controller

Procedure:

  • Catalyst Formation:

    • To the reactor, add phenol (94 g) and aluminum turnings (0.9 g).

    • Flush the system thoroughly with nitrogen.

    • Heat the mixture to 140-150 °C with vigorous stirring. The aluminum will slowly react with the phenol to form aluminum tris(phenoxide), releasing hydrogen gas. The reaction is complete when H₂ evolution ceases.

    • Cool the mixture to ~100 °C.

  • Alkylation Reaction:

    • Begin bubbling isobutylene gas into the stirred reaction mixture. Maintain a steady but not overly aggressive flow.

    • The reaction is exothermic. Maintain the internal temperature between 100-110 °C using the heating mantle or a cooling bath as needed.

    • Monitor the reaction progress by taking small aliquots and analyzing by GC or TLC. The reaction typically takes 3-5 hours. You should see the sequential formation of 2-tert-butylphenol and then 2,6-di-tert-butylphenol.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully add 100 mL of water to quench the catalyst. This will form aluminum hydroxide precipitates.

    • Add 100 mL of toluene and transfer the entire mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of water, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure 2,6-di-tert-butylphenol.

Workflow Diagram

Caption: Experimental workflow for 2,6-di-tert-butylphenol (2,6-DTBP) synthesis.

Data Summary Table

Catalyst SystemTypical Alkylating AgentTemp. (°C)Key Advantage(s)Selectivity ProfileReference(s)
AlCl₃ / FeCl₃ Alkenes, Alcohols, Alkyl Halides25 - 100Inexpensive, widely availableProne to para-selectivity and polysubstitution[4][9]
Aluminum Phenoxide Alkenes (esp. isobutylene)90 - 150High ortho-selectivity, robustExcellent for 2- and 2,6-alkylation[2][6][7]
Re₂(CO)₁₀ Alkenes150 - 180Exclusive ortho-mono-alkylation, self-limitingHigh ortho-selectivity, no polysubstitution[9]
Solid Acids (Zeolites) Alcohols, Alkenes200 - 400+Reusable, environmentally cleanerVaries with catalyst structure, can be shape-selective[10]
Sc(OTf)₃ / Pd/C Primary Alcohols~150Cooperative catalysis, high atom economyGood ortho-selectivity[14]

References

Technical Support Center: Purification of 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Introduction to this compound and Its Common Impurities

This compound is a valuable intermediate in organic synthesis, often utilized for its antioxidant properties and as a building block in the development of more complex molecules.[1] It is typically synthesized via the electrophilic bromination of 4-tert-butylphenol.[2] The crude product from this synthesis is often contaminated with several impurities that can affect the outcome of subsequent reactions. Understanding these impurities is the first step toward effective purification.

Common Impurities:

  • Unreacted Starting Material: 4-tert-butylphenol

  • Mono-brominated Byproduct: 2-Bromo-4-tert-butylphenol

  • Over-brominated Byproduct: 2,4,6-Tribromophenol (less common, but possible with excess bromine)

  • Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type impurities, especially when exposed to air and light.[3]

The physical properties of this compound are crucial for designing a purification strategy.

PropertyValue
Appearance Off-white solid[1][2]
Melting Point 70-71°C[4][5][6]
Boiling Point 256°C[4]
Solubility Moderately soluble in organic solvents, less soluble in water.[1][4]

Section 1: Recrystallization Troubleshooting Guide

Recrystallization is a powerful and commonly used technique for purifying solid compounds like this compound.[7] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities present) A->B optional C Slow Cooling to Room Temperature A->C B->C D Further Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for single-solvent recrystallization.

Frequently Asked Questions (Recrystallization)

Question: What is a good starting solvent for the recrystallization of this compound?

Answer: Based on the polarity of the molecule and procedures for structurally similar compounds, a mixed solvent system is often effective.[8] Good starting points to test are:

  • Ethanol/Water

  • Methanol/Water

  • Isopropanol/Water

The procedure involves dissolving the crude product in the minimum amount of the hot alcohol, and then adding hot water dropwise until the solution becomes slightly cloudy. A few more drops of hot alcohol should then be added to redissolve the precipitate, and the solution is then allowed to cool slowly.[9]

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3][10][11] To remedy this:

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the mixture.

  • Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[11]

  • Change solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[3]

Question: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What's wrong?

Answer: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.[7][10] Here are some solutions:

  • Boil off some solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.[7][11] Be careful not to evaporate too much.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[12]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[12]

Question: My purified crystals have a yellowish or brownish tint. What causes this and how can I prevent it?

Answer: Phenols are prone to oxidation, which can form colored quinone-type impurities.[3] This process is accelerated by air, light, and trace metal ions.

  • Work under an inert atmosphere: When possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[3]

  • Use decolorizing charcoal: If your solution is colored, you can add a small amount of activated charcoal to the hot solution before the hot gravity filtration step. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Section 2: Column Chromatography Troubleshooting Guide

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[13] For phenolic compounds, silica gel is a common stationary phase.

Experimental Workflow for Column Chromatography

Chromatography_Workflow A Prepare Column with Stationary Phase B Load Crude Product onto Column A->B C Elute with Mobile Phase (Solvent System) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G

Caption: A typical workflow for purification by column chromatography.

Frequently Asked Questions (Chromatography)

Question: My phenolic compound is streaking or "tailing" badly on the silica gel column. What can I do?

Answer: Peak tailing is a common issue with phenols due to the interaction of the acidic phenolic hydroxyl group with the silanol groups (Si-OH) on the silica surface.[3] Here are some ways to mitigate this:

  • Add a small amount of acid to the eluent: Adding a small percentage (e.g., 0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase can protonate the silanol groups, reducing their interaction with your phenolic compound.

  • Switch the stationary phase: If modifying the eluent doesn't resolve the issue, consider using a different stationary phase. Alumina (neutral or acidic) can be a good alternative. For more challenging separations, reverse-phase chromatography (e.g., C18 silica) may be necessary.[14]

Question: What is a good starting mobile phase for the purification of this compound on a silica gel column?

Answer: A good starting point for determining the optimal mobile phase is to use Thin Layer Chromatography (TLC). A common eluent system for compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. Good systems to try for this compound would be:

  • Hexanes/Ethyl Acetate

  • Hexanes/Dichloromethane

Start with a low percentage of the more polar solvent and gradually increase it until you achieve a good separation of your desired compound from its impurities on the TLC plate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

Question: My compound is not moving from the top of the column (stuck on the baseline). What should I do?

Answer: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of your eluent system.

  • Increase the proportion of the polar solvent: For a hexanes/ethyl acetate system, gradually increase the percentage of ethyl acetate.

  • Switch to a more polar solvent system: If increasing the proportion of the polar solvent is not effective, you may need to switch to a more polar solvent system altogether, for example, dichloromethane/methanol.

Question: How can I separate this compound from the mono-brominated impurity, 2-Bromo-4-tert-butylphenol?

Answer: These two compounds have very similar structures, but there is a difference in polarity due to the number of bromine atoms. This compound will be slightly less polar than 2-Bromo-4-tert-butylphenol. Therefore, with a carefully chosen solvent system and a long column, you should be able to separate them using silica gel chromatography. A slow gradient elution, where the polarity of the mobile phase is gradually increased over time, will likely provide the best separation.[14] For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column could be an option.[14][15]

References

Technical Support Center: Recrystallization of 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the recrystallization of 2,6-Dibromo-4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple procedural steps to explain the underlying principles, ensuring a robust understanding that leads to successful experimental outcomes.

Overview of Recrystallization for this compound

Recrystallization is a fundamental technique for purifying solid organic compounds like this compound.[1] The process leverages differences in solubility between the desired compound and impurities in a given solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[2] This differential solubility allows for the separation of the pure compound as crystals upon cooling, while impurities remain dissolved in the solvent.[2]

This compound is a white crystalline solid with a melting point of 70-71°C.[3][4] Its structure, featuring a bulky tert-butyl group and two bromine atoms, influences its solubility in various organic solvents.[5] Understanding these properties is key to selecting an appropriate solvent and optimizing the recrystallization process.

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a general framework for the recrystallization of this compound. It is crucial to adapt this procedure based on the specific impurities present and the scale of the experiment.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow start Start dissolution Dissolution Dissolve crude solid in a minimum amount of hot solvent. start->dissolution hot_filtration Hot Filtration (Optional) Remove insoluble impurities. dissolution->hot_filtration If insoluble impurities are present cooling Cooling Allow the solution to cool slowly to induce crystallization. dissolution->cooling No insoluble impurities hot_filtration->cooling crystal_collection Crystal Collection Isolate crystals via vacuum filtration. cooling->crystal_collection washing Washing Rinse crystals with a small amount of cold solvent. crystal_collection->washing drying Drying Dry the purified crystals. washing->drying end End drying->end

Caption: A generalized workflow for the recrystallization process.

Detailed Protocol
  • Solvent Selection: Begin by selecting a suitable solvent or solvent pair. Based on the principle of "like dissolves like," solvents with moderate polarity are good starting points.[1] Ethanol, methanol, and hexane are commonly used. A solvent pair, such as ethanol-water, can also be effective.[6]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.[7][8] Continue adding small portions of the hot solvent until the solid just dissolves.[8] Avoid using an excess of solvent, as this will reduce the yield.[1][9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[10]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities. Using cold solvent minimizes the loss of the desired product.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound.

Q1: No crystals are forming, even after cooling in an ice bath.
  • Possible Cause: The most common reason for crystallization failure is the use of too much solvent, resulting in a solution that is not saturated.[1][9]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

    • Induce Crystallization: If the solution is supersaturated, crystallization may need to be initiated.[9] This can be done by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.[9] This provides a template for further crystal formation.

Q2: The product "oils out" instead of forming crystals.
  • Possible Cause: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.[10][11] This is more common with low-melting point compounds or when the solution is too concentrated.[11]

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation of the hot solution.

    • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool on a countertop away from drafts.[9]

    • Change Solvent: If oiling out persists, a different recrystallization solvent or solvent pair may be necessary.

Diagram of Troubleshooting Logic

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield solution1 Too much solvent? - Evaporate excess solvent - Induce crystallization (scratch/seed) no_crystals->solution1 solution2 Solution too concentrated or cooling too fast? - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->solution2 solution3 Excess solvent used or premature crystallization? - Use minimum hot solvent - Ensure complete dissolution - Use ice-cold wash solvent low_yield->solution3

Caption: A decision tree for troubleshooting common recrystallization issues.

Q3: The recovery of the purified compound is very low.
  • Possible Cause: A low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of product during transfers.[1][12]

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.[1]

    • Adequate Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize the amount of crystallized product.

    • Careful Transfers: Be meticulous when transferring the solution and crystals to minimize mechanical losses.

    • Minimal Washing: Use only a very small amount of ice-cold solvent to wash the crystals.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when working with this compound?

A: this compound can cause skin and eye irritation and may cause respiratory irritation.[13] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] In case of skin contact, wash the affected area with soap and plenty of water.[3] If inhaled, move to fresh air.[3]

Q: How do I choose the best solvent for recrystallization?

A: The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[2] It should also not react with the compound and should be easily removable from the purified crystals. Small-scale solubility tests with various solvents are the best way to determine the optimal choice.

Q: Can I use a solvent pair for recrystallization?

A: Yes, a solvent pair can be very effective, especially when no single solvent has the ideal solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is much less soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool. A common solvent pair for similar compounds is ethanol-water.[6]

Q: What is the significance of the tert-butyl group in this molecule?

A: The tert-butyl group is a bulky, non-polar group that influences the molecule's physical properties. It contributes to steric hindrance and increases the compound's solubility in non-polar organic solvents.[5]

Data Summary

PropertyValueReference
Molecular Formula C₁₀H₁₂Br₂O[3]
Molecular Weight 308.01 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 70-71 °C[3][4]
Boiling Point 255.5 °C at 760 mmHg[3]

References

Technical Support Center: Column Chromatography Purification of 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-Dibromo-4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for achieving high-purity product using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. It is a white crystalline solid with a molecular weight of approximately 308.01 g/mol .[1][2] Due to its hydrophobic tert-butyl group and bromine atoms, it has low solubility in water but is soluble in many organic solvents like ethanol, acetone, and dichloromethane.[3][4] Its calculated LogP value of around 4.2 indicates it is a non-polar compound, which dictates the choice of a normal-phase chromatography setup (polar stationary phase, non-polar mobile phase).[5]

Q2: Why is silica gel the most common stationary phase for this purification?

A2: Silica gel is the standard stationary phase for normal-phase chromatography due to its high polarity, versatility, and cost-effectiveness.[6][7] Its surface is covered with silanol groups (-Si-OH) which can form hydrogen bonds and dipole-dipole interactions with compounds. For a non-polar molecule like this compound, these interactions are weak enough to allow elution with a non-polar solvent system, while effectively retaining more polar impurities, such as unreacted starting materials or oxidation byproducts.

Q3: How do I determine the best mobile phase (eluent) for my column?

Q4: What are the likely impurities I need to separate?

A4: Impurities will depend on the synthetic route, but common byproducts from the bromination of 4-tert-butylphenol could include unreacted starting material (4-tert-butylphenol), the mono-brominated intermediate (2-bromo-4-tert-butylphenol), or over-brominated products like 2,4,6-tribromo-4-tert-butylphenol.[10] These compounds will have different polarities and thus different Rf values, typically allowing for effective separation by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process.

Q5: My compound won't elute from the column, or is eluting very slowly (streaking/tailing). What's wrong?

A5: This is a common issue, particularly with phenolic compounds, and can stem from several causes:

  • Mobile Phase is Not Polar Enough: If the eluent is too non-polar, the compound will remain strongly adsorbed to the silica gel. The solution is to gradually increase the polarity of the mobile phase. For example, if you are using 2% ethyl acetate in hexanes, try increasing to 5% or 10%.[6]

  • Strong Interaction with Acidic Silica: Phenols can sometimes exhibit strong, non-ideal interactions with the acidic silanol groups on standard silica gel, leading to significant tailing.[9]

    • Solution 1: Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to saturate the highly active sites on the silica.

    • Solution 2: Consider using a deactivated or neutral stationary phase, such as neutral alumina, which can be less harsh on sensitive compounds.[9][11]

  • Compound Decomposition: Although less common for this stable compound, some molecules can degrade on silica gel.[11] This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear (a 2D TLC test).[11]

Q6: The separation between my product and an impurity is poor, even though it looked good on TLC.

A6: A discrepancy between TLC and column performance usually points to issues with the column setup or loading technique.

  • Poorly Packed Column: Air bubbles, cracks, or an uneven silica bed can create channels where the solvent flows unevenly, ruining separation.[7][12] The column must be packed carefully using either a dry or wet slurry method to create a homogenous bed.[7][13]

  • Sample Overloading: The amount of crude material should typically be no more than 2-5% of the mass of the silica gel.[6] Overloading the column leads to broad, overlapping bands.

  • Sample Loaded in Too Much Solvent: The sample should be dissolved in the absolute minimum amount of solvent before loading.[12] Using too much or too polar a solvent for loading will cause the initial band to be very wide, preventing good separation. If solubility is an issue, dry loading is the preferred method.[11][12]

Q7: All my compounds are eluting together at the solvent front. What should I do?

A7: This indicates that the mobile phase is far too polar. Your compounds are spending almost no time interacting with the stationary phase. You must switch to a much less polar solvent system. For example, if you used 20% ethyl acetate in hexanes, you should re-develop a method on TLC starting with 1-2% ethyl acetate in hexanes.

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the standard workflow for column chromatography and a logical approach to troubleshooting common problems.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion TLC 1. TLC Optimization (Target Rf ≈ 0.2-0.3) Pack 2. Column Packing (Wet or Dry Slurry) TLC->Pack Load 3. Sample Loading (Minimal Solvent or Dry Load) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Product Pure Product Evap->Product

Caption: Standard workflow for column chromatography purification.

G cluster_poor_sep Poor Separation cluster_no_elution Elution Issues Problem Problem Encountered PoorSep Bands Overlapping Problem->PoorSep NoElute Compound Stuck or Tailing Problem->NoElute CheckTLC Rf Separation > 0.1 on TLC? PoorSep->CheckTLC YesTLC Yes CheckTLC->YesTLC NoTLC No CheckTLC->NoTLC FixColumn Issue is mechanical. Repack column, check loading. YesTLC->FixColumn FixSolvent Issue is chemical. Re-optimize mobile phase. NoTLC->FixSolvent CheckPolarity Mobile phase too non-polar? NoElute->CheckPolarity YesPolarity Yes CheckPolarity->YesPolarity NoPolarity No CheckPolarity->NoPolarity IncreasePolarity Increase % of polar solvent (e.g., 2% -> 5% EtOAc). YesPolarity->IncreasePolarity ConsiderSilica Strong interaction with silica? Consider neutral alumina or add modifier to eluent. NoPolarity->ConsiderSilica

Caption: Troubleshooting logic for common chromatography issues.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a laboratory scale.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare an appropriate mobile phase. A typical starting point is 2-5% Ethyl Acetate in Hexanes. Prepare a sufficient volume to run the entire column (e.g., 1 L).

2. Column Packing (Wet Slurry Method):

  • Select a glass column of an appropriate diameter and length. The amount of silica gel should be 50-100 times the weight of the crude sample.[6]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[12]

  • In a separate beaker, create a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column, using additional mobile phase to rinse all silica into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[6]

  • Once the silica has settled, add another thin layer of sand to the top to protect the silica bed surface.[12]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry from this point forward. [12]

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.[11]

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

  • Carefully add this powder onto the top layer of sand in the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the surface.[12]

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (this is "flash" chromatography).[13]

  • Begin collecting fractions in test tubes or vials. The size of the fractions will depend on the scale of the column.

  • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your desired product.

5. Product Isolation:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Summary of Key Parameters

ParameterRecommendationRationale & Justification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for normal-phase chromatography of non-polar compounds.[7]
Mobile Phase Hexanes/Ethyl Acetate (e.g., 98:2 to 95:5 v/v)Provides low polarity to elute the non-polar target compound while retaining polar impurities.[14]
TLC Rf Target 0.2 - 0.3Optimal range for good separation on a column; balances retention and elution time.[8]
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the mobile phase to ensure a narrow starting band.[11][12]
Silica:Compound Ratio 50:1 to 100:1 (by weight)Ensures sufficient resolving power and prevents column overloading.[6]
Detection UV lamp (254 nm) / Stains (KMnO₄)Aromatic ring is UV active; KMnO₄ stain reacts with the phenol group.[8]

References

Technical Support Center: Catalyst Selection for 2,6-Di-tert-butylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-di-tert-butylphenol (2,6-DTBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) related to catalyst selection and synthesis optimization. Our goal is to equip you with the knowledge to navigate the nuances of this important industrial reaction, ensuring high yield and selectivity.

Introduction: The Challenge of Ortho-Selectivity

The synthesis of 2,6-di-tert-butylphenol, a crucial antioxidant and intermediate in the chemical industry, is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutylene.[1] The core challenge of this synthesis lies in achieving high regioselectivity for the ortho positions (2 and 6) while minimizing the formation of the thermodynamically favored para-substituted byproduct, 2,4-di-tert-butylphenol, and the over-alkylated 2,4,6-tri-tert-butylphenol.[1][2] Catalyst selection is paramount to steering the reaction towards the desired ortho-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the selective synthesis of 2,6-di-tert-butylphenol?

A1: The most effective catalysts for achieving high ortho-selectivity in the alkylation of phenol with isobutylene are aluminum-based catalysts, specifically aluminum phenoxide and its derivatives.[1][3] These catalysts act as strong Lewis acids that can coordinate with the hydroxyl group of the phenol, sterically directing the bulky tert-butyl group to the ortho positions.[4] While traditional Brønsted acids like phosphoric acid or sulfuric acid can catalyze the alkylation, they tend to favor the formation of the para-isomer, 2,4-di-tert-butylphenol.[5][6]

Q2: What is the proposed mechanism for ortho-selectivity using aluminum phenoxide catalysts?

A2: The prevailing mechanism suggests that the aluminum phenoxide catalyst forms a bulky complex with the phenol reactant. This coordination enhances the steric hindrance around the para position, making the ortho positions more accessible for the incoming isobutylene. An improved process and a new proposed mechanism suggest that a monomeric, coordinatively unsaturated aluminum tris-(2-tert-butylphenolate) complex is the active catalytic species.[4] This complex facilitates the alkylation at lower temperatures and pressures, enhancing selectivity.[4]

Q3: What are the typical reaction conditions for the synthesis of 2,6-di-tert-butylphenol?

A3: Reaction conditions can vary depending on the specific catalyst and desired outcome. However, for high ortho-selectivity using aluminum phenoxide catalysts, the following conditions are generally recommended:

  • Temperature: 100°C to 120°C. Lowering the temperature can sometimes improve selectivity but may decrease the reaction rate.[3][7]

  • Pressure: While some processes operate under elevated pressure (up to 25 bar), methods have been developed to run the reaction at or near atmospheric pressure.[4][7]

  • Reactant Ratio: The molar ratio of phenol to isobutylene is a critical parameter to control the degree of alkylation and minimize the formation of tri-substituted byproducts.

Q4: What are the common byproducts in 2,6-di-tert-butylphenol synthesis, and how can their formation be minimized?

A4: The primary byproducts are 2-tert-butylphenol (an intermediate), 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[2] Minimizing these byproducts is key to achieving high purity of the desired product.

  • 2,4-di-tert-butylphenol: Its formation is favored by Brønsted acid catalysts. Using ortho-directing catalysts like aluminum phenoxide is the most effective way to reduce its formation.[1]

  • 2,4,6-tri-tert-butylphenol: This byproduct results from over-alkylation. Its formation can be minimized by carefully controlling the stoichiometry of isobutylene and the reaction time. Using a slight excess of phenol can also help.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,6-di-tert-butylphenol.

Problem 1: Low Yield of 2,6-di-tert-butylphenol

Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Deactivation 1. Ensure anhydrous conditions. Water can hydrolyze the aluminum phenoxide catalyst.[8] 2. Use freshly prepared or properly stored catalyst.The active aluminum species is sensitive to moisture, which converts it to less active aluminum hydroxides.
Suboptimal Reaction Temperature 1. Optimize the reaction temperature. Temperatures below 100°C may lead to slow reaction rates, while temperatures above 120°C can promote side reactions.[7]The rate of the Friedel-Crafts alkylation is temperature-dependent. However, higher temperatures can also lead to catalyst degradation and byproduct formation.
Insufficient Reaction Time 1. Monitor the reaction progress using techniques like GC or TLC. 2. Increase the reaction time if the conversion of starting material is low.The alkylation reaction requires sufficient time to go to completion.
Poor Mixing 1. Ensure efficient stirring of the reaction mixture.In a heterogeneous or viscous reaction mixture, poor mixing can lead to localized concentration gradients and reduced reaction rates.

Problem 2: Poor Selectivity (High Levels of 2,4-di-tert-butylphenol)

Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Catalyst Choice 1. Use an ortho-directing catalyst such as aluminum phenoxide or a modified version like phenyloxyorthotertbutylphenoxyhydroaluminum acid.[1][7] 2. Avoid strong Brønsted acids if high ortho-selectivity is desired.[5]The choice of catalyst is the most critical factor influencing regioselectivity. Aluminum phenoxides form a bulky complex that sterically hinders the para position.
Presence of Protic Impurities 1. Ensure all reactants and solvents are dry.Protic impurities can act as Brønsted acids, promoting the formation of the para-substituted product.
High Reaction Temperature 1. Lower the reaction temperature.At higher temperatures, the reaction may become less selective as the kinetic barrier for para-alkylation is overcome more easily.

Problem 3: Formation of 2,4,6-tri-tert-butylphenol

Potential Cause Troubleshooting Steps Scientific Rationale
Excess Isobutylene 1. Carefully control the stoichiometry of isobutylene. Use a slight excess of phenol.An excess of the alkylating agent will drive the reaction towards multiple alkylations.
Prolonged Reaction Time 1. Monitor the reaction progress and stop the reaction once the desired conversion of the starting material is achieved.Allowing the reaction to proceed for too long after the formation of the desired product can lead to further alkylation.

Experimental Protocols

Protocol 1: Synthesis of 2,6-di-tert-butylphenol using Aluminum Phenoxide Catalyst

Materials:

  • Phenol

  • Aluminum turnings

  • Isobutylene

  • Anhydrous Toluene (solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add phenol and aluminum turnings in anhydrous toluene. Heat the mixture to reflux under a nitrogen atmosphere until the aluminum has completely reacted to form aluminum phenoxide.[8]

  • Alkylation: Cool the reaction mixture to the desired temperature (e.g., 100-110°C).[7] Slowly bubble isobutylene gas into the stirred solution. Monitor the reaction progress by gas chromatography (GC).

  • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding dilute hydrochloric acid to decompose the catalyst.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[2]

Visualizations

Diagram 1: Reaction Scheme for 2,6-di-tert-butylphenol Synthesis

G phenol Phenol product 2,6-Di-tert-butylphenol phenol->product + isobutylene Isobutylene (2 eq.) isobutylene->product + catalyst Aluminum Phenoxide catalyst->product Catalyst

Caption: Synthesis of 2,6-di-tert-butylphenol from phenol and isobutylene.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield of 2,6-DTBP check_catalyst Check Catalyst Activity & Anhydrous Conditions start->check_catalyst check_temp Optimize Reaction Temperature (100-120°C) start->check_temp check_time Monitor Reaction Time start->check_time check_mixing Ensure Efficient Stirring start->check_mixing solution1 Use Fresh/Dry Catalyst & Reagents check_catalyst->solution1 solution2 Adjust Temperature check_temp->solution2 solution3 Increase Reaction Time check_time->solution3 solution4 Improve Agitation check_mixing->solution4

Caption: Troubleshooting guide for low product yield.

References

avoiding over-alkylation in phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenol Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenol alkylation, with a specific focus on preventing over-alkylation and controlling selectivity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Over-Alkylation and Selectivity Issues

Over-alkylation is a common challenge in Friedel-Crafts alkylation of phenols, stemming from the fact that the initial alkylphenol product is often more reactive than the starting phenol.[1] This guide will help you diagnose and resolve common issues to achieve higher yields of your desired mono-alkylated product.

Question 1: My reaction is producing significant amounts of di- and poly-alkylated phenols. How can I favor mono-alkylation?

This is the most frequent issue in phenol alkylation. The introduction of the first alkyl group activates the aromatic ring, making it more susceptible to further electrophilic attack than the starting phenol.[1][2] Here are several strategies to mitigate this, ordered from the simplest to the most complex procedural change.

Root Cause Analysis and Solutions:

  • Cause A: Unfavorable Reactant Stoichiometry. If the concentration of the alkylating agent is high relative to phenol, the probability of the mono-alkylated product encountering an electrophile increases.

    • Solution: Employ a Large Excess of Phenol. By increasing the molar ratio of phenol to the alkylating agent, you statistically favor the alkylation of the unreacted phenol over the mono-alkylated product.[1][2] A common starting point is a phenol-to-alkylating agent ratio of 3:1 or higher. In a study on the alkylation of phenol with cyclooctene, increasing this molar ratio was shown to improve the yield of the desired mono-alkylated products.[3]

  • Cause B: Catalyst is Too Active. Highly active Lewis acids like AlCl₃ or strong Brønsted acids can accelerate the second alkylation step significantly, leading to poor selectivity.[4]

    • Solution: Select a Milder Catalyst. The choice of catalyst is critical in controlling the reaction's reactivity. Consider replacing highly active catalysts with milder alternatives. A comparative grouping of Lewis acids by activity is shown below.[4]

Catalyst ActivityExamples
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅
Moderately Active InCl₃, FeCl₃, SbCl₅, AlCl₃-CH₃NO₂
Mild BCl₃, SnCl₄, TiCl₄, FeCl₂
  • Cause C: High Reaction Temperature and/or Long Reaction Time. Higher temperatures provide the activation energy for subsequent alkylations, and longer reaction times increase the opportunity for them to occur.

    • Solution: Optimize Reaction Temperature and Time. Lowering the reaction temperature can reduce the rate of the second alkylation. It is crucial to monitor the reaction's progress using an appropriate analytical technique (e.g., GC-FID or HPLC) to determine the point at which the concentration of the desired mono-alkylated product is maximized, and then quench the reaction.[1]

Logical Workflow for Suppressing Polyalkylation

G start High Polyalkylation Observed ratio Increase Phenol:Alkylating Agent Ratio (e.g., >3:1) start->ratio Easiest parameter to change monitor_ratio Monitor Product Distribution (GC/HPLC) ratio->monitor_ratio catalyst Switch to a Milder Catalyst (e.g., FeCl3, SnCl4, or Zeolite) monitor_ratio->catalyst Polyalkylation still high end_success Mono-alkylation Favored monitor_ratio->end_success Problem solved monitor_catalyst Monitor Product Distribution (GC/HPLC) catalyst->monitor_catalyst temp_time Lower Reaction Temperature & Optimize Reaction Time monitor_catalyst->temp_time Polyalkylation still high monitor_catalyst->end_success Problem solved monitor_temp Monitor Product Distribution (GC/HPLC) temp_time->monitor_temp monitor_temp->end_success Problem solved end_fail Issue Persists - Re-evaluate Mechanism monitor_temp->end_fail Polyalkylation still high

References

Validation & Comparative

comparison of 2,6-Dibromo-4-tert-butylphenol with other brominated phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2,6-Dibromo-4-tert-butylphenol for Advanced Research Applications

Introduction: Navigating the Landscape of Brominated Phenols

Brominated phenols represent a critical class of aromatic compounds utilized across a spectrum of industrial and research applications, from the synthesis of complex pharmaceuticals to the formulation of robust polymers.[1][2] Their utility is dictated by the number and position of bromine substituents on the phenol ring, which profoundly influences their reactivity, biological activity, and physicochemical properties. This guide focuses on this compound (DBBP), a sterically hindered phenol, and provides a comprehensive comparison with other key brominated phenols such as 4-Bromophenol, 2,4-Dibromophenol, and 2,4,6-Tribromophenol (TBP).

For researchers, scientists, and drug development professionals, selecting the appropriate brominated phenol is a critical decision. This guide moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and functional performance. We will delve into comparative experimental data, outline validated protocols, and provide expert insights to support the rational selection of these versatile chemical building blocks.

Physicochemical Properties: A Foundation for Application

The structure of a brominated phenol directly dictates its physical behavior, including its melting point, solubility, and partitioning behavior. These parameters are fundamental for designing reaction conditions, purification strategies, and understanding environmental fate.[3][4] The defining feature of this compound is the presence of a bulky tert-butyl group at the para position and two bromine atoms ortho to the hydroxyl group. This unique substitution pattern imparts significant steric hindrance around the phenolic hydroxyl group, which, as we will see, is a key determinant of its reactivity and antioxidant capability.

Table 1: Comparative Physicochemical Properties of Selected Brominated Phenols

PropertyThis compound4-Bromophenol2,4-Dibromophenol2,4,6-Tribromophenol
CAS Number 98-22-6[5]106-41-2[6]615-58-7118-79-6[7]
Molecular Formula C₁₀H₁₂Br₂O[5]C₆H₅BrO[6]C₆H₄Br₂OC₆H₃Br₃O[7]
Molecular Weight 308.01 g/mol [5]173.01 g/mol [6]251.90 g/mol 330.80 g/mol [7]
Appearance White to off-white crystalline solid[8][9]White to off-white crystalline solid[6]Crystalline solidWhite needles or prisms[7]
Melting Point 70-71 °C[8]63-67 °C[6][10]37-40 °C95.5 °C[7]
Boiling Point 256 °C[8]236-238 °C[6]235 °C244 °C[7]
Water Solubility LowSlightly soluble[6]LowSlightly soluble (59-61 mg/L)[7]
log Kow (Octanol/Water) 4.6 (Computed)[5]2.59[10]3.33 (Predicted)3.79 (Predicted)

Data compiled from various sources.[3][4][5][6][7][8][9][10] Computed/predicted values are estimates and may vary.

The data clearly shows that increasing bromination generally increases molecular weight and melting point, with TBP being the highest. The bulky tert-butyl group in DBBP results in a significantly higher lipophilicity (log Kow) compared to other di- and tri-brominated phenols, influencing its solubility in organic solvents and its potential for bioaccumulation.

Synthesis Overview: Electrophilic Bromination

The industrial synthesis of brominated phenols is typically achieved through the electrophilic bromination of the corresponding phenol precursor.[11] The choice of solvent, catalyst, and reaction conditions allows for control over the degree and regioselectivity of bromination. For this compound, the synthesis starts with 4-tert-butylphenol, where the bulky alkyl group directs the incoming bromine atoms to the ortho positions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Phenol Substituted Phenol (e.g., 4-tert-butylphenol) Reaction Electrophilic Aromatic Substitution (Solvent, Catalyst) Phenol->Reaction Bromine Brominating Agent (e.g., Br₂) Bromine->Reaction Crude Crude Product Mixture Reaction->Crude Reaction Workup Purified Purified Brominated Phenol (e.g., this compound) Crude->Purified Purification (e.g., Recrystallization)

Caption: General workflow for the synthesis of brominated phenols.

Comparative Performance in Key Applications

As a Chemical Intermediate: The Role of Steric Hindrance

This compound is a valuable intermediate in organic synthesis, particularly for creating more complex molecules via reactions at the hydroxyl group or through cross-coupling reactions at the carbon-bromine bonds.[9][11]

  • Comparison: Compared to less hindered phenols like 4-bromophenol or 2,4-dibromophenol, the reactivity of the hydroxyl group in DBBP is significantly modulated. The two ortho-bromo substituents and the para-tert-butyl group create a sterically crowded environment. This can be advantageous for achieving selectivity in reactions, preventing undesired side reactions such as etherification. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the electronic and steric properties of DBBP can lead to different reaction kinetics and product yields compared to 2,4,6-TBP, which has three electron-withdrawing bromine atoms and less steric bulk at the para position.

As an Antioxidant: Stability and Radical Scavenging

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[12][13][14]

  • Mechanism of Action: The antioxidant activity of phenols like DBBP proceeds primarily through a Hydrogen Atom Transfer (HAT) mechanism. The ease of this donation is determined by the O-H Bond Dissociation Enthalpy (BDE).

  • Comparison: While many phenols are effective antioxidants, their utility can be limited by the formation of unstable phenoxyl radicals that can participate in undesirable secondary reactions. The key advantage of this compound lies in the stability of the phenoxyl radical it forms upon hydrogen donation. The bulky ortho substituents (bromine atoms) and the para-tert-butyl group sterically shield the radical oxygen, preventing dimerization and other degradation pathways. This makes DBBP a highly effective and non-staining antioxidant for stabilizing polymers, oils, and other materials against oxidative degradation.[15][16] In contrast, less substituted phenols like 4-bromophenol can form colored byproducts, making them unsuitable for applications where color stability is critical.

As a Biocide: Antimicrobial and Antifungal Activity

Many brominated phenols exhibit potent biological activity, including antimicrobial and antifungal properties.[8] 2,4,6-TBP, for instance, has been widely used as a wood preservative due to its antifungal effects.[1][7][17]

  • Comparison: this compound is also utilized as a biocide to inhibit the growth of bacteria, fungi, and algae in various industrial settings, including water treatment, textiles, and agriculture.[8] The specific efficacy against different microbial strains can vary between brominated phenols. The lipophilicity of DBBP (high log Kow) may enhance its ability to penetrate microbial cell membranes compared to more water-soluble analogs. However, 2,4,6-TBP is often considered a broader-spectrum biocide, though its environmental persistence and toxicity are of greater concern.

Experimental Protocol: Assessing Antioxidant Activity via DPPH Assay

To provide a tangible method for comparison, this section details a standardized protocol for evaluating the radical scavenging activity of brominated phenols using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay is based on the reduction of the stable DPPH radical (purple) to the non-radical DPPH-H (yellow) by an antioxidant, with the change in absorbance measured spectrophotometrically.

Objective: To quantitatively compare the free radical scavenging capacity of this compound against other brominated phenols.

Materials:

  • This compound

  • Comparative brominated phenols (e.g., 2,4,6-TBP, 4-Bromophenol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader (capable of reading absorbance at ~517 nm)

  • Positive control (e.g., Butylated Hydroxytoluene - BHT, Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

  • Preparation of Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each brominated phenol and the positive control in methanol.

  • Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Protocol: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compounds, positive control, or methanol (as a blank) to the respective wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Plot the % scavenging activity against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Toxicological and Environmental Profile

The toxicological profile of brominated phenols is a critical consideration for their application, particularly in materials that may come into contact with humans or the environment. Generally, the toxicity of brominated phenols tends to increase with the number of bromine atoms.[17][18]

  • 2,4,6-Tribromophenol (TBP): Has been more extensively studied than many other bromophenols and is often reported to be more toxic than dibromophenol isomers.[17][18] It can disturb the thyroid hormone system and has been detected in various environmental and human samples.[17][19]

  • Dibromophenols (DBPs): Isomers like 2,4-DBP and 2,6-DBP have also been shown to have toxic effects, including the disruption of cellular Ca²⁺ signaling.[17]

  • This compound (DBBP): Specific toxicological data for DBBP is less abundant in publicly available literature compared to TBP. However, its high lipophilicity suggests a potential for bioaccumulation. As with all chemical reagents, it should be handled with appropriate safety precautions as outlined in its Safety Data Sheet (SDS).[20]

The European Food Safety Authority (EFSA) periodically reviews the risks associated with brominated phenols in food, highlighting the need for more comprehensive toxicological data for many compounds in this class.[21]

Conclusion: Strategic Selection of a Brominated Phenol

The choice between this compound and other brominated phenols is fundamentally a decision based on the desired balance of reactivity, stability, and biological activity.

  • Choose this compound when:

    • High antioxidant stability is paramount: Its sterically hindered structure provides excellent, non-staining protection against oxidation, making it superior for stabilizing polymers and organic materials where color integrity is crucial.

    • Selective reactivity is needed: The crowded environment around the hydroxyl group allows for controlled reactions, making it a strategic choice as a chemical intermediate for complex syntheses.

    • Lipophilicity is an advantage: For applications requiring solubility in nonpolar media or interaction with lipid membranes (e.g., certain biocidal formulations).

  • Consider alternatives like 2,4,6-Tribromophenol or 2,4-Dibromophenol when:

    • Broader or different biocidal activity is required: TBP has a long history of use as a broad-spectrum wood preservative and fungicide.

    • Higher reactivity at multiple ring positions is desired: The multiple bromine substituents on TBP and 2,4-DBP offer more sites for subsequent chemical modifications like cross-coupling reactions.

    • Steric hindrance is undesirable: For reactions where unhindered access to the hydroxyl group is necessary.

Ultimately, this compound distinguishes itself through the strategic placement of its bulky tert-butyl group and ortho-bromo atoms. This unique structure provides a powerful combination of stability and controlled reactivity, making it an indispensable tool for researchers and developers in a wide range of advanced applications.

References

A Researcher's Guide to Alternatives for 2,6-Dibromo-4-tert-butylphenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate art of molecule building, the choice of starting materials and intermediates is paramount. 2,6-Dibromo-4-tert-butylphenol has long been a reliable workhorse in the synthetic chemist's toolbox, prized for its utility in a range of transformations, most notably palladium-catalyzed cross-coupling reactions. The two bromine atoms at the ortho positions to the hydroxyl group provide reactive handles for the construction of complex molecular architectures, while the sterically demanding tert-butyl group at the para position imparts unique solubility and stability characteristics to both the starting material and its downstream products.

This guide offers a comprehensive comparison of viable alternatives to this compound, providing researchers, scientists, and drug development professionals with the objective data needed to make informed decisions in their synthetic endeavors. We will delve into the nuances of reactivity, explore the advantages and disadvantages of each alternative, and provide supporting experimental data and protocols to facilitate their implementation in the laboratory.

The Incumbent: Understanding the Role of this compound

This compound is a versatile intermediate primarily used in organic synthesis. Its key applications include serving as a precursor in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and modifications of the phenolic hydroxyl group.[1] The bromine substituents are the key to its utility in cross-coupling, allowing for the introduction of a wide variety of substituents at the 2 and 6 positions of the phenol ring. The bulky tert-butyl group can influence the conformation of molecules derived from this starting material and can also serve as a lipophilic handle. Beyond its role in synthesis, it also finds use as a biocide and preservative in various industrial applications.[2]

The Contenders: A Comparative Analysis of Alternatives

The limitations of this compound, such as potential downstream debromination or the desire for alternative reactivity, have prompted the exploration of other hindered phenols as synthetic intermediates. The most common alternatives involve replacing the bromine atoms with other halogens or with non-halogen bulky groups.

2,6-Di-tert-butylphenol: The Non-Halogenated Analogue

The most straightforward alternative is to replace the bromine atoms with tert-butyl groups, yielding 2,6-di-tert-butylphenol. This compound is widely used as an antioxidant and a precursor for more complex antioxidants and UV stabilizers.[3] In the context of synthesis, its utility shifts from a cross-coupling partner to a sterically hindered phenol that can be functionalized at the 4-position or used as a bulky ligand in catalysis.

Key Applications and Mechanistic Considerations:

  • Antioxidant and Stabilizer Synthesis: 2,6-Di-tert-butylphenol is a precursor to a vast array of antioxidants, such as Irganox 1098.[3]

  • Functionalization at the 4-Position: The para position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

  • Ligand in Catalysis: The sterically hindered nature of the phenol makes it a candidate for ligand design in transition metal catalysis.

Experimental Data Snapshot: Synthesis of 2,6-di-tert-butyl-4-aminophenol

A two-step synthesis starting from 2,6-di-tert-butylphenol can produce 2,6-di-tert-butyl-4-aminophenol with a high overall yield. The process involves nitrosation followed by reduction, avoiding the use of noble metal catalysts.[4]

StepReagentsConditionsYield
NitrosationSulfuric acid, Sodium NitriteRoom Temperature, 1.5 - 4.0 h99.0%
ReductionNot specifiedNot specifiedHigh
2,6-Dichloro-4-tert-butylphenol: A More Readily Available Halogenated Alternative

Substituting bromine with chlorine offers a potentially more cost-effective and readily available starting material. The reactivity of the C-Cl bond in cross-coupling reactions is generally lower than the C-Br bond, which can be either an advantage for selective reactions or a disadvantage requiring more forcing conditions.

Key Applications and Mechanistic Considerations:

  • Selective Cross-Coupling: The differential reactivity of C-Cl versus other C-halogen bonds can be exploited for sequential cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Can participate in Suzuki-Miyaura reactions, though potentially requiring more active catalyst systems compared to the dibromo analogue.

Experimental Data Snapshot: Suzuki-Miyaura Dialkylation of 2,6-Dichloropyridine (A Model System)

While direct comparative data for 2,6-dichloro-4-tert-butylphenol is scarce, studies on the analogous 2,6-dichloropyridine demonstrate the feasibility of dialkylation via Suzuki-Miyaura coupling.

Aryl HalideBoronic EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O (4:1)10094

Data adapted from a study on 2,6-dichloropyridine, presented as a model for the potential reactivity of 2,6-dichloro-4-tert-butylphenol.[5]

2,6-Diiodo-4-tert-butylphenol: The More Reactive Halogenated Cousin

For reactions where high reactivity is desired, the diiodo analogue is a strong contender. The C-I bond is the most reactive among the halogens in palladium-catalyzed cross-coupling, often allowing for milder reaction conditions and lower catalyst loadings.

Key Applications and Mechanistic Considerations:

  • Sonogashira Coupling: The high reactivity of the C-I bond makes it ideal for Sonogashira coupling with terminal alkynes.

  • Low-Temperature Cross-Coupling: The increased reactivity can enable reactions to be performed at lower temperatures, which can be beneficial for sensitive substrates.

Experimental Data Snapshot: Sonogashira Coupling of 2,5-Diiodophenol (A Model System)

Data from the Sonogashira coupling of 2,5-diiodophenol illustrates the potential for double coupling of diiodinated phenols.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)
2,5-DiiodophenolTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or DIPATHF or DMF50-80

This protocol for 2,5-diiodophenol serves as a representative example for the potential reactivity of 2,6-diiodo-4-tert-butylphenol.[6]

Visualizing the Synthetic Pathways

To better understand the synthetic utility of these compounds, the following diagrams illustrate a typical cross-coupling workflow and the catalytic cycle.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2,6-Dihalo-4-tert-butylphenol F Combine Reactants, Catalyst, Base, Solvent A->F B Coupling Partner (e.g., Boronic Acid) B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heat to Reaction Temperature F->G H Reaction Quench G->H I Extraction H->I J Purification (e.g., Chromatography) I->J K Isolated Product J->K

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)-R]L_n pd_complex->transmetalation_complex Transmetalation (R-M) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the 2,6-dihalo-4-tert-butylphenol (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2,6-dihalo-4-tert-butylphenol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF), followed by the base (e.g., triethylamine, 2.0 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion: Making the Right Choice for Your Synthesis

The selection of an appropriate starting material is a critical decision in the design of any synthetic route. While this compound remains a valuable and versatile building block, its halogenated and non-halogenated cousins offer a spectrum of reactivity and properties that can be strategically employed to overcome synthetic challenges and open new avenues for molecular design. By understanding the nuances of each alternative and leveraging the provided experimental insights, researchers can make more informed decisions, leading to more efficient, cost-effective, and innovative syntheses.

References

A Researcher's Guide to 2,6-Dibromo-4-tert-butylphenol and 2,4-dibromo-6-tert-butylphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, the precise selection of building blocks is paramount. Isomeric purity and the specific arrangement of functional groups can dramatically alter reactivity, biological activity, and final product characteristics. This guide provides an in-depth comparison of two structurally similar yet functionally distinct isomers: 2,6-Dibromo-4-tert-butylphenol and 2,4-dibromo-6-tert-butylphenol. Aimed at researchers, scientists, and drug development professionals, this document elucidates the key differences in their properties, synthesis, and applications, supported by experimental insights.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two compounds lies in the substitution pattern on the phenol ring. In This compound , the bulky tert-butyl group is para to the hydroxyl group, with bromine atoms flanking the hydroxyl group at the ortho positions. Conversely, 2,4-dibromo-6-tert-butylphenol features a tert-butyl group ortho to the hydroxyl, with bromine atoms at the other ortho and para positions. This seemingly subtle variance has profound implications for their chemical behavior.

Table 1: Comparative Physicochemical Properties
PropertyThis compound2,4-dibromo-6-tert-butylphenol
CAS Number 98-22-6[1]15460-12-5[2][3]
Molecular Formula C₁₀H₁₂Br₂O[1][4]C₁₀H₁₂Br₂O[2][3]
Molecular Weight 308.01 g/mol [1][5]308.01 g/mol [2][3]
Appearance Off-white solid[4][6]Data not specified, likely a solid
Melting Point 70-71 °C[5][6]Data not available
Boiling Point 256 °C[5]Data not available
Key Structural Feature Symmetrical substitution, high steric hindrance around -OH group.Asymmetrical substitution, less steric hindrance at the -OH group.

Synthesis and Regioselectivity: A Tale of Two Pathways

The synthesis of these isomers typically starts from 4-tert-butylphenol or 2-tert-butylphenol, respectively, via electrophilic bromination. The choice of starting material and reaction conditions dictates the regioselectivity of the bromination, directly leading to the desired isomer.

The synthesis of this compound is generally achieved through the controlled electrophilic bromination of 4-tert-butylphenol.[6] The directing effect of the hydroxyl group and the steric bulk of the para-tert-butyl group guide the bromine atoms to the ortho positions.

Conversely, synthesizing 2,4-dibromo-6-tert-butylphenol involves the bromination of 2-tert-butylphenol. The strong ortho-, para-directing hydroxyl group, combined with the ortho-tert-butyl group, directs the incoming bromine electrophiles to the available ortho (position 6) and para (position 4) carbons.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2,4-dibromo-6-tert-butylphenol A 4-tert-butylphenol B Electrophilic Bromination (e.g., Br₂, NBS) A->B C This compound B->C D 2-tert-butylphenol E Electrophilic Bromination (e.g., Br₂) D->E F 2,4-dibromo-6-tert-butylphenol E->F

Caption: Comparative synthesis pathways for the two isomers.

Reactivity and Application: The Impact of Steric Hindrance

The most critical difference influencing the application of these isomers is steric hindrance.

This compound: The Hindered Phenol

The two bromine atoms flanking the hydroxyl group create significant steric bulk. This "hindered phenol" motif has several consequences:

  • Reduced Acidity and Nucleophilicity: The steric hindrance impedes solvation of the corresponding phenoxide anion, making the proton harder to remove and the oxygen less available for nucleophilic attack.[7] This makes reactions like ether synthesis (Williamson ether synthesis) more challenging compared to its isomer.

  • Antioxidant Properties: This steric shielding is the very reason it and similar structures (like BHT) are excellent radical scavengers and antioxidants.[4][8] The bulky groups prevent unwanted side reactions while allowing the phenolic proton to be donated to quench free radicals. This property is invaluable in preventing oxidative degradation in polymers and other materials.[4]

  • Selective Reagents: It serves as a precursor to bulky, non-coordinating Lewis acids. For instance, reaction with methyl aluminum can form methylaluminum bis(2,6-dibromo-4-tert-butylphenoxide), a highly specialized Lewis acid catalyst used in organic transformations where minimal coordination from the catalyst is desired.

2,4-dibromo-6-tert-butylphenol: The Accessible Phenol

In this isomer, only one ortho position is occupied by a bulky tert-butyl group, leaving the hydroxyl group more sterically accessible.

  • Higher Reactivity of the -OH Group: The hydroxyl group can more readily participate in reactions such as O-alkylation, esterification, and serving as a nucleophile.

  • Aromatic Ring Reactivity: The unoccupied ortho position (position 6) and the para position (position 4) are activated by the hydroxyl group, making them susceptible to further electrophilic substitution, although the existing bulky groups still exert considerable influence.

  • Pharmaceutical and Agrochemical Scaffolding: Its structure makes it a versatile intermediate or "scaffold" in medicinal chemistry and agrochemical synthesis.[3] The available hydroxyl group and reactive aromatic positions can be modified to build more complex molecules with potential biological activity.[9] For example, related 2,4-disubstituted-6-tert-butylphenol compounds have been investigated for their bioactivities, including as agonists for insect odorant receptors and potential anticancer agents.[10][11]

References

A Senior Application Scientist's Guide to Comparative Analysis of Hindered Phenol Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity and longevity of polymeric materials and pharmaceutical formulations are critically dependent on mitigating oxidative degradation. Hindered phenol antioxidants are a cornerstone of stabilization strategies, prized for their ability to neutralize the free radicals that drive material breakdown. This guide offers an in-depth comparative analysis of these vital compounds, moving beyond mere data tabulation to explain the causal relationships between molecular structure, experimental outcomes, and real-world performance.

The Core Mechanism: Terminating the Oxidation Cascade

Hindered phenol antioxidants are primary antioxidants that function as radical scavengers.[1][2] The process of polymer degradation is a chain reaction initiated by free radicals (R•). These highly reactive species react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer backbone, creating hydroperoxides (ROOH) and propagating the degradation cycle.

Hindered phenols interrupt this cascade by donating a hydrogen atom from their hydroxyl (-OH) group to the peroxy radical.[3] This action neutralizes the radical, preventing it from causing further damage.[3][4] The key to their efficacy lies in the "hindered" nature of the resulting phenoxy radical. Bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group, sterically shield the radical, making it too stable to initiate new oxidation chains.[4][5]

References

A Researcher's Guide to the Cytotoxicity of Di-tert-butylphenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Di-tert-butylphenols

Di-tert-butylphenols are a class of phenolic compounds characterized by the presence of two bulky tert-butyl groups attached to the phenol ring. These molecules, including common isomers like 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (2,6-DTBP), are widely utilized as antioxidants and UV stabilizers in plastics, petrochemicals, and food packaging.[1][2][3] However, their prevalence has led to increasing scrutiny of their biological effects, as they are now detected in the environment and human samples.[2] While valued for their stabilizing properties, emerging research highlights their potential cytotoxicity, making them a subject of interest in toxicology and drug development.[4][5][6] This guide provides a comparative analysis of the cytotoxic profiles of different di-tert-butylphenols, delves into their mechanisms of action, and offers a standardized protocol for assessing their effects in a laboratory setting.

Comparative Cytotoxicity: A Look at the Data

The cytotoxic effects of di-tert-butylphenols can vary significantly depending on the specific isomer, the cell type, and the experimental conditions. The 50% cytotoxic concentration (CC50) or the half-maximal inhibitory concentration (IC50) are key metrics used to quantify and compare cytotoxicity.

2,4-Di-tert-butylphenol (2,4-DTBP) has been a primary focus of many studies and has demonstrated notable cytotoxic activity across various cancer cell lines. For instance, it has shown remarkable cytotoxicity against HeLa cells with an IC50 value of 10 μg/mL.[4][5] Studies on colon cancer cell lines (SW480) also revealed significant cytotoxic effects, with an IC50 of 20.14 µg/ml after 48 hours of exposure.[7] The position of the tert-butyl groups on the phenol ring appears to be a critical determinant of biological activity. Research comparing 2,4-DTBP with its structural analog, 2,6-DTBP, has shown differential effects, with 2,4-DTBP inducing adipogenesis in mesenchymal stem cells while 2,6-DTBP did not, suggesting distinct interactions with cellular targets.[2]

The table below summarizes key cytotoxic data for 2,4-DTBP from various studies, illustrating its potency against different human cell lines.

CompoundCell LineAssayExposure TimeIC50 / CC50Reference
2,4-Di-tert-butylphenolHeLa (Cervical Cancer)Not SpecifiedNot Specified10 µg/mL[4][5]
2,4-Di-tert-butylphenolSW480 (Colon Cancer)MTT48 hours20.14 µg/mL[7]
2,4-Di-tert-butylphenolSW480 (Colon Cancer)MTT72 hours19.71 µg/mL[7]
2,4-Di-tert-butylphenolHCT116 (Colon Cancer)MTT48 hours25.12 µg/mL[7]

Mechanisms of Cytotoxicity: Unraveling the Pathways

The cytotoxic effects of di-tert-butylphenols are often linked to their ability to induce oxidative stress and trigger programmed cell death pathways, such as apoptosis.

Oxidative Stress and Apoptosis Induction:

Many phenolic compounds exert their effects by modulating the cellular redox state. 2,4-DTBP has been shown to protect against hydrogen peroxide-induced oxidative stress in PC12 cells, highlighting its antioxidant capabilities in certain contexts.[8] Conversely, the cytotoxicity of some phenols is suggested to be dependent on radical reactions.[9] This dual role as both an antioxidant and a pro-oxidant, depending on the cellular environment and concentration, is a hallmark of many phenolic compounds.

A key mechanism of 2,4-DTBP-induced cytotoxicity involves the activation of intrinsic apoptotic pathways. Studies have shown that 2,4-DTBP can significantly increase the expression of crucial apoptotic genes like p53 and caspase-7 in MCF-7 (breast cancer) and A431 (skin cancer) cell lines.[4][5] The p53 protein acts as a tumor suppressor that can trigger apoptosis in response to cellular stress, while caspase-7 is an executioner caspase that carries out the dismantling of the cell.

Below is a diagram illustrating a plausible signaling pathway for di-tert-butylphenol-induced apoptosis.

G DTBP Di-tert-butylphenol (e.g., 2,4-DTBP) Cell Cellular Entry DTBP->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces p53 ↑ p53 Expression Cell->p53 Upregulates Mito Mitochondrial Stress ROS->Mito Causes CytoC Cytochrome c Release Mito->CytoC Leads to Bax Bax Activation p53->Bax Activates Bcl2 ↓ Bcl-2 Expression p53->Bcl2 Downregulates Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp7 Caspase-7 Activation Casp9->Casp7 Activates Apoptosis Apoptosis Casp7->Apoptosis Executes G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in 96-well plate B Incubate 24h (37°C, 5% CO₂) A->B C Treat cells with di-tert-butylphenol B->C D Incubate for desired exposure time (e.g., 48h) C->D E Add 10µL MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate 3-4h E->F G Solubilize formazan crystals (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

References

A Comparative Analysis of the Antimicrobial Efficacy of 2,4-Di-tert-butylphenol and 2,6-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of phenolic compounds as potential therapeutic agents remains a cornerstone of drug discovery. Among these, isomers of di-tert-butylphenol have garnered interest due to their bioactive properties. This technical guide provides a detailed comparative analysis of the antimicrobial activities of two specific isomers: 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (2,6-DTBP). By synthesizing data from multiple experimental studies, this document aims to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of their respective efficacies and mechanisms of action.

Introduction to the Isomers

2,4-Di-tert-butylphenol and 2,6-di-tert-butylphenol are structural isomers, sharing the same molecular formula (C₁₄H₂₂O) but differing in the substitution pattern of the tert-butyl groups on the phenol ring.[1][2][3] This seemingly subtle difference in chemical architecture profoundly influences their physicochemical properties and, consequently, their biological activities. 2,4-DTBP is a well-documented secondary metabolite produced by a wide array of organisms, including bacteria, fungi, and plants, and has been extensively studied for its broad-spectrum antimicrobial effects.[4] In contrast, 2,6-DTBP is more commonly recognized for its industrial applications as an antioxidant and UV stabilizer.[2]

G cluster_0 Chemical Structures 2,4-DTBP 2,4-Di-tert-butylphenol 2,6-DTBP 2,6-Di-tert-butylphenol 2,4-DTBP_struct 2,6-DTBP_struct

Caption: Chemical structures of 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol.

Comparative Antimicrobial Spectrum

The most direct measure of a compound's antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. A comprehensive review of the literature reveals a stark contrast in the antimicrobial profiles of 2,4-DTBP and 2,6-DTBP.

2,4-Di-tert-butylphenol: A Broad-Spectrum Antimicrobial Agent

2,4-DTBP has demonstrated significant inhibitory activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[5] Its efficacy is particularly notable against clinically relevant and often drug-resistant strains.

Table 1: Antibacterial Spectrum of 2,4-Di-tert-butylphenol

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.78[6]
Staphylococcus aureusATCC 259230.39[7]
Methicillin-Resistant Staphylococcus aureus (MRSA)ATCC 7006993.12[7]
Vancomycin-Resistant Enterococcus faecalis (VRE)ATCC 512996.25[7]
Escherichia coliATCC 2592250[6]
Pseudomonas aeruginosaMTCC 74131.25[7]
Cutibacterium acnesDSM189716[8]

Table 2: Antifungal Spectrum of 2,4-Di-tert-butylphenol

Fungal SpeciesActivityReference
Candida albicansPotent antifungal and anti-biofilm activity[9]
Ustilaginoidea virensStrong antifungal activity (EC₅₀ = 0.087 mmol/L)[10]
Aspergillus nigerInhibition of mycelial growth[11]
Fusarium oxysporumInhibition of mycelial growth[12][13]
Penicillium chrysogenumInhibition of mycelial growth[11][13]
2,6-Di-tert-butylphenol: Limited to No Antimicrobial Activity

In direct comparative studies, 2,6-di-tert-butylphenol has shown a marked lack of antimicrobial activity against the same panel of microorganisms where its 2,4-isomer proved effective. One study that tested 2,4-DTBP, 3,5-DTBP, and 2,6-DTBP against a range of bacterial strains, including E. coli, B. cereus, S. aureus, S. epidermidis, and C. acnes, reported no discernible activity for the 2,6-DTBP isomer.[8] This finding suggests that the specific positioning of the bulky tert-butyl groups is critical for antimicrobial efficacy, with the 2,6-substitution pattern being unfavorable for microbial inhibition. While some derivatives of 2,6-DTBP have been explored for cytotoxic effects, the parent compound itself is not recognized as a potent antimicrobial agent.[14]

Mechanistic Insights into Antimicrobial Action

The disparity in antimicrobial activity between the two isomers can be attributed to their distinct mechanisms of interaction with microbial cells.

Mechanism of Action of 2,4-Di-tert-butylphenol

The antimicrobial action of 2,4-DTBP is multifaceted and involves the disruption of critical cellular structures and functions:

  • Cell Membrane and Wall Disruption: Studies on the plant pathogen Ustilaginoidea virens have shown that 2,4-DTBP can destroy the integrity of the cell wall and cell membrane.[10] This disruption leads to leakage of intracellular components and ultimately cell death.

  • Inhibition of Virulence Factors: Against the opportunistic fungus Candida albicans, 2,4-DTBP has been shown to inhibit the production of key virulence factors such as hemolysins, phospholipases, and secreted aspartyl proteinases, which are essential for host invasion.[9]

  • Anti-Biofilm Activity: 2,4-DTBP is effective in both inhibiting the formation of and disrupting established biofilms of C. albicans.[9] This is partly achieved by inhibiting the development of hyphae, a crucial step in the initial adhesion and biofilm formation process.[9]

  • Quorum Sensing Inhibition: In the case of the Gram-negative bacterium Pseudomonas aeruginosa, 2,4-DTBP acts as a quorum sensing inhibitor. It reduces the secretion of virulence factors and biofilm formation by downregulating the expression of quorum sensing-related genes.[15][16]

  • Induction of Oxidative Stress: The antimicrobial activity of 2,4-DTBP has also been linked to its ability to inhibit the production of reactive oxygen species (ROS) in fungi like Aspergillus and Phytophthora cinnamomi.[11]

The Steric Hindrance Hypothesis for 2,6-Di-tert-butylphenol

The lack of antimicrobial activity in 2,6-di-tert-butylphenol is likely due to steric hindrance. The two bulky tert-butyl groups flanking the hydroxyl group can physically obstruct the molecule's ability to interact with microbial cell membranes or intracellular targets. This steric shielding of the polar hydroxyl group, which is often crucial for the biological activity of phenols, may prevent the necessary binding or insertion into the lipid bilayer of the microbial cell membrane, a common mechanism for phenolic antimicrobials.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of the antimicrobial data presented, it is essential to adhere to standardized experimental protocols. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the MIC of antimicrobial agents.[8]

G cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare standardized microbial inoculum B Perform two-fold serial dilutions of test compound in microplate A->B C Inoculate each well with the microbial suspension B->C D Incubate microplate under appropriate conditions (e.g., 37°C for 24h) C->D E Visually inspect for microbial growth D->E F Determine MIC: lowest concentration with no visible growth E->F

References

A Senior Application Scientist's Guide to Polymer Stabilization: A Comparative Performance Analysis of 4,4'-bis(2,6-di-tert-butylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4,4'-bis(2,6-di-tert-butylphenol), a prominent hindered phenolic antioxidant, against other common polymer stabilizers. Designed for researchers and material scientists, this document synthesizes technical data with field-proven insights to facilitate informed decisions in polymer formulation and drug development applications where material stability is paramount.

The Imperative of Stabilization: Understanding Polymer Degradation

Polymers are susceptible to degradation from a variety of environmental stressors, including heat, oxygen, UV radiation, and mechanical stress.[1][2][3] This degradation is primarily an auto-oxidation process involving free radicals, which leads to undesirable changes in the material's properties, such as embrittlement, discoloration, loss of mechanical strength, and cracking.[1][4] Antioxidants are crucial additives incorporated into polymer formulations to interrupt these degradation pathways, thereby extending the material's service life and preserving its structural and functional integrity.[4][5][6]

Phenolic antioxidants, a major class of stabilizers, function as primary antioxidants by scavenging free radicals, effectively terminating the chain reactions that lead to degradation.[5][7][8] This guide focuses on a particularly effective bisphenolic antioxidant, 4,4'-bis(2,6-di-tert-butylphenol), to evaluate its performance characteristics relative to other commercially available stabilizers.

Profile of a Primary Stabilizer: 4,4'-bis(2,6-di-tert-butylphenol)

4,4'-bis(2,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant known for its high efficacy in stabilizing carbon-chain polymers like polypropylene and isoprene rubber.[9][10][11] Its molecular structure is key to its function.

Chemical Structure:

  • Phenolic Hydroxyl Groups: The two -OH groups are the active sites, readily donating hydrogen atoms to neutralize reactive free radicals.[2]

  • Steric Hindrance: The bulky tert-butyl groups at the ortho positions (2,6 and 2',6') to the hydroxyl groups provide significant steric hindrance. This structural feature is critical as it enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains, a common issue with less-hindered phenols.[2][12]

Mechanism of Action: Free Radical Scavenging

The primary role of 4,4'-bis(2,6-di-tert-butylphenol) is to interrupt the auto-oxidation cycle. The process begins when an initiating event (like heat) creates a polymer alkyl radical (P•). This radical reacts with oxygen to form a peroxy radical (POO•), which then propagates the degradation chain. 4,4'-bis(2,6-di-tert-butylphenol) intervenes by donating a hydrogen atom to the peroxy radical, effectively terminating the chain.[2][11]

G cluster_cycle Polymer Auto-Oxidation Cycle cluster_intervention Antioxidant Intervention Initiation Initiation (Heat, UV, Stress) PH Polymer (P-H) P_rad Alkyl Radical (P•) PH->P_rad Forms POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O₂ POOH Hydroperoxide (POOH) POO_rad->POOH + P-H (Forms more P•) Non_rad Non-Radical Products POO_rad->Non_rad Degradation Degradation Products (Chain Scission, Crosslinking) POOH->Degradation Antioxidant 4,4'-bis(2,6-di-tert-butylphenol) (Ar-OH) Stable_rad Stable Phenoxy Radical (Ar-O•) Antioxidant->Stable_rad Donates H•

Mechanism of a hindered phenol antioxidant.

The Landscape of Alternatives

While 4,4'-bis(2,6-di-tert-butylphenol) is highly effective, the choice of stabilizer is application-dependent. It is often compared with, or used in conjunction with, other classes of antioxidants.

  • Other Hindered Phenols: This class includes well-known antioxidants like Irganox 1010 and Irganox 1076. These are often larger molecules with multiple phenolic groups, which can offer lower volatility and better long-term thermal stability.[12][13]

  • Phosphites and Phosphonites: These are secondary antioxidants that function by decomposing hydroperoxides (POOH), a byproduct of the primary oxidation cycle that can otherwise break down into more radicals.[8][14] They work synergistically with primary phenolic antioxidants to provide comprehensive protection.[14]

  • Thioesters: Similar to phosphites, thioesters are secondary antioxidants that decompose hydroperoxides, supporting long-term thermal stability.[8]

  • Hindered Amine Light Stabilizers (HALS): Primarily used for UV protection, HALS also function as potent long-term thermal stabilizers. They do not absorb UV radiation but act as radical scavengers that are regenerated in a cyclic process, providing exceptionally long-lasting protection.

Head-to-Head Performance Comparison

The efficacy of an antioxidant is measured by its ability to prolong the resistance of a polymer to degradation under specific conditions. Experimental data allows for a direct comparison between 4,4'-bis(2,6-di-tert-butylphenol) and other commercial stabilizers.

A study on the stabilization of polypropylene (PP) provides key comparative data.[10] The performance was evaluated by measuring the induction period of oxidation (IPO), which is synonymous with Oxidative Induction Time (OIT), using differential scanning calorimetry (DSC). A longer OIT indicates superior antioxidant performance.

Table 1: Comparative Performance of Antioxidants in Polypropylene (0.3 wt%)

Antioxidant StabilizerChemical Name/TypeInduction Period of Oxidation (OIT) at 200°C (min)
None Control1.5
4,4'-bis(2,6-di-tert-butylphenol) Sterically Hindered Bisphenol24.0
Irganox 1098 N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)16.0
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)28.0
Irganox HP2215 Blend of Phenolic and Phosphite Antioxidants18.0
Irganox B215 Blend of Irganox 1010 and a Phosphite Antioxidant30.0

Data synthesized from Akhmadullin et al., 2015.[10]

Analysis of Results:

  • High Performance: 4,4'-bis(2,6-di-tert-butylphenol) demonstrates high performance as a primary antioxidant, significantly extending the OIT of polypropylene from 1.5 minutes to 24.0 minutes.[9][10]

  • Comparison with Monophenols: Its performance is superior to Irganox 1098, another phenolic antioxidant.[10]

  • Comparison with Tetraphenols: It is slightly less effective than Irganox 1010, a larger molecule with four phenolic functional groups. This is expected, as higher molecular weight and a greater number of active groups often lead to better long-term stability and lower volatility.[10][12]

  • Synergistic Blends: The performance of Irganox B215, a blend of a primary phenolic (Irganox 1010) and a secondary phosphite antioxidant, highlights the benefit of synergistic systems. The phosphite component decomposes hydroperoxides, protecting the primary antioxidant and leading to the longest OIT.[10][14]

Experimental Protocols for Performance Validation

To objectively assess the performance of any polymer stabilizer, standardized, self-validating experimental protocols are essential. The following methods are industry standards for quantifying the extent of polymer degradation and the efficacy of the stabilizing additives.

Experimental Workflow

The logical flow for evaluating a stabilizer involves preparing the material, subjecting it to accelerated aging, and then measuring the change in its critical properties.

G cluster_testing Property Measurement prep 1. Sample Preparation (Polymer + Stabilizer) compound 2. Melt Compounding (e.g., Twin-Screw Extruder) prep->compound mold 3. Specimen Molding (e.g., Injection/Compression Molding) compound->mold initial 4a. Initial Analysis (MFI₀, OIT₀, Color₀) mold->initial aging 4b. Accelerated Aging (Forced-Air Oven) mold->aging eval 6. Performance Evaluation (Compare Initial vs. Post-Aging Results) initial->eval post 5. Post-Aging Analysis (MFIₜ, OITₜ, Colorₜ) aging->post post->eval

Workflow for evaluating polymer stabilizer performance.
Protocol 1: Oxidative Induction Time (OIT)

This test is a rapid and sensitive measure of a material's resistance to thermo-oxidative degradation and is highly effective for assessing the level of active antioxidant additives.[15][16]

  • Governing Standards: ISO 11357-6, ASTM D3895.[17][18]

  • Causality: The OIT measures the time until the antioxidant package is consumed and the polymer begins to rapidly oxidize. This oxidation is an exothermic process, which is detected by a Differential Scanning Calorimeter (DSC). A longer OIT directly correlates with better thermo-oxidative stability.[16][17]

  • Methodology:

    • Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.

    • Heating: The sample is heated in the DSC cell under an inert nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C for polypropylene).

    • Gas Switch: Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.

    • Measurement: The time is recorded from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC curve. This duration is the OIT.[15][17]

Protocol 2: Accelerated Oven Aging

This protocol simulates the long-term effects of heat exposure on a material over a shortened timeframe.[19][20] By comparing the physical properties of the material before and after aging, one can quantify the effectiveness of the stabilizer in preventing thermal degradation.[1][20]

  • Governing Standards: ASTM D3045, ISO 188.[20][21]

  • Causality: High temperatures accelerate the chemical reactions involved in polymer degradation.[21] Stabilizers work to inhibit these reactions. A well-stabilized polymer will show minimal change in its mechanical and physical properties after prolonged exposure to elevated temperatures.

  • Methodology:

    • Specimen Preparation: Prepare multiple test specimens (e.g., tensile bars, plaques) of the stabilized polymer.

    • Initial Property Measurement: Test a subset of the un-aged specimens for key properties like Melt Flow Index (MFI), tensile strength (ASTM D638), and color.[22][23]

    • Exposure: Place the remaining specimens in a calibrated, forced-air laboratory oven set to a specific aging temperature (e.g., 150°C).

    • Time Intervals: Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 96, 200 hours).

    • Post-Aging Measurement: After cooling to ambient temperature, re-test the aged specimens for the same key properties measured initially.

    • Analysis: Plot the property value as a function of aging time to determine the rate of degradation.

Protocol 3: Melt Flow Index (MFI)

MFI is an indirect measure of the molecular weight of a polymer. It is a simple, yet powerful, tool for assessing degradation, as chain scission (breaking of polymer chains) leads to a lower viscosity and thus a higher MFI.

  • Governing Standards: ASTM D1238, ISO 1133.[24][25]

  • Causality: Thermo-oxidative degradation often results in chain scission, reducing the polymer's average molecular weight. Since viscosity is directly related to molecular weight, a decrease in viscosity indicates degradation. The MFI is inversely proportional to viscosity; therefore, an increase in MFI signifies degradation.[26]

  • Methodology:

    • Sample Preparation: The polymer, typically in pellet or powder form, is dried to remove any moisture.

    • Instrument Setup: A melt flow indexer is heated to a specified temperature (e.g., 230°C for polypropylene). A standard weight (e.g., 2.16 kg) is selected.

    • Loading: A specified amount of the polymer is loaded into the heated barrel of the indexer.

    • Extrusion: After a pre-heating period, a piston pushes the molten polymer through a standardized capillary die.[27]

    • Measurement: The extrudate is cut at regular intervals, and the mass of the polymer that flows through the die in 10 minutes is calculated. This value is the MFI, expressed in g/10 min.[25]

Conclusion and Recommendations

4,4'-bis(2,6-di-tert-butylphenol) is a highly effective primary antioxidant for a range of polymers, demonstrating excellent performance in preventing thermo-oxidative degradation.[9][10] Its efficacy stems from the classic hindered phenol mechanism, where it acts as a potent free-radical scavenger.

Key Takeaways:

  • Strengths: It provides a significant improvement in thermal stability compared to unstabilized polymers and performs favorably against other common phenolic stabilizers.[10] It is particularly effective in isoprene rubber and polypropylene.[9][10]

  • Limitations: In applications requiring the absolute highest long-term thermal stability, higher molecular weight multi-phenolic antioxidants (like Irganox 1010) or synergistic blends containing secondary antioxidants (like phosphites) may offer superior performance.[10][12]

  • Recommendation: The selection of a stabilizer system should be guided by the specific polymer, processing conditions, end-use environment, and cost-performance requirements. For many applications, 4,4'-bis(2,6-di-tert-butylphenol) offers a robust and high-performing solution. For demanding applications, its use in a synergistic blend with a secondary antioxidant like a phosphite should be strongly considered to achieve comprehensive protection against degradation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. This guide provides a detailed protocol for the proper disposal of 2,6-Dibromo-4-tert-butylphenol (CAS No. 98-22-6), moving beyond simple instructions to explain the underlying safety and regulatory principles. Adherence to these procedures is essential for ensuring personal safety, protecting the environment, and maintaining regulatory compliance within your institution.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling disposal, it is imperative to understand the hazards associated with this compound. Its chemical structure—a phenol ring substituted with two bromine atoms and a bulky tert-butyl group—dictates its reactivity and toxicological profile.[1][2] This is not a benign substance; it requires careful handling from initial use through to final disposal.

Key Hazards Include:

  • Irritation: The compound is known to cause skin and eye irritation.[3][4] Prolonged contact can lead to more severe effects.[5]

  • Respiratory Effects: Inhalation of dust may cause respiratory tract irritation.[3][4]

  • Toxicity: While specific toxicity data for this exact compound is limited, related halogenated phenols are classified as harmful if swallowed, inhaled, or in contact with skin.[6] From a risk management perspective, it is prudent to treat this compound with a similar level of caution.

  • Environmental Hazard: Many phenolic compounds are toxic to aquatic life, and proper disposal is critical to prevent release into waterways.[7][8]

  • Hazardous Decomposition: During a fire, this compound can decompose to release highly toxic and irritating gases, including carbon oxides and hydrogen bromide.[9]

The causality behind these hazards stems from the phenolic hydroxyl group, which can be corrosive, and the halogen substituents, which can enhance toxicity. Therefore, every step of the disposal process is designed to minimize exposure and prevent environmental release.

Hazard Summary Table
Hazard ClassificationDescriptionSupporting Sources
Physical State Solid at room temperature.[3]
Skin Irritation Causes skin irritation.[3][4]
Eye Irritation Causes serious eye irritation.[3][4]
Inhalation Hazard May cause respiratory irritation.[3]
Incompatibilities Strong oxidizing agents, strong reducing substances, strong acids, and bases.[5][10]

Regulatory Classification for Disposal: Navigating the Legal Framework

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).

This compound is not explicitly listed with its own EPA waste code. However, this does not mean it is non-hazardous. The EPA has assigned specific waste codes to analogous compounds:

  • U408: For 2,4,6-tribromophenol, indicating it is a toxic waste.[11]

  • F027: For discarded formulations containing tri-, tetra-, or pentachlorophenol.[12][13]

  • D042: For 2,4,6-trichlorophenol, if it fails the Toxicity Characteristic Leaching Procedure (TCLP).[14]

Given these precedents, This compound must be managed as a hazardous waste . As the waste generator, you are legally responsible for its proper characterization and disposal. The most reliable course of action is to classify it as a halogenated organic waste and consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for collecting and disposing of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against exposure.

  • Hand Protection: Wear nitrile rubber or other chemically impermeable gloves.[3]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[6][10]

  • Body Protection: A standard lab coat is required. Ensure it is clean and buttoned.[10]

  • Respiratory Protection: Handle the solid only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][6]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Halogenated organic wastes are typically incinerated under specific conditions and must not be mixed with non-halogenated streams.

  • Action: Designate a specific, clearly labeled waste container exclusively for halogenated organic solids and another for halogenated organic liquids. Never mix these waste streams with non-halogenated solvents or aqueous waste.

Step 3: Waste Collection and Containment

The method of collection depends on the form of the waste.

  • Unused or Off-Specification Solid:

    • Carefully transfer the solid chemical into a designated, leak-proof, and sealable hazardous waste container.

    • Avoid generating dust during the transfer.[4][15]

    • If the original container is being discarded, triple-rinse it with a suitable solvent (e.g., ethanol or acetone), and dispose of the rinsate as halogenated liquid waste.

  • Contaminated Labware (e.g., gloves, weigh boats, wipes):

    • Place all contaminated disposable items into a durable, sealed plastic bag or a lined container designated for solid hazardous waste.

    • Ensure no sharp objects are placed in bags.

  • Solutions Containing this compound:

    • Pour the waste solution into a dedicated, shatter-proof container for halogenated liquid waste.[16]

    • The container must have a screw-top cap and be made of a compatible material (e.g., glass or polyethylene).

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Labeling

Proper labeling is a strict regulatory requirement. An incorrectly labeled container will be rejected by your EHS department.

  • Action: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If in a solution, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • Your name, principal investigator, and lab location.

Step 5: Temporary Storage in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within your lab until it is picked up by waste management personnel.

  • Action:

    • Store the sealed waste container in secondary containment (e.g., a chemical-resistant tray or tub).

    • Keep the container closed at all times, except when adding waste.

    • Store away from incompatible materials, particularly strong oxidizing agents.[5][10]

    • Ensure the storage location is away from drains and sources of ignition.[9]

Step 6: Arranging for Disposal
  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup. Follow their specific procedures for waste transfer.

Disposal Decision Workflow

The following diagram outlines the logical steps for characterizing and handling waste containing this compound.

G cluster_form Identify Waste Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol start Waste Generation: Contains this compound is_solid Pure Solid or Contaminated Debris? start->is_solid is_liquid Dissolved in Solvent? is_solid->is_liquid No collect_solid Collect in sealed container for HALOGENATED SOLIDS is_solid->collect_solid Yes collect_liquid Collect in sealed container for HALOGENATED LIQUIDS is_liquid->collect_liquid Yes ehs_consult CRITICAL STEP: Consult Institutional EHS for Final Classification is_liquid->ehs_consult No (Uncertain Form) label_solid Label container with 'Hazardous Waste', contents, and date collect_solid->label_solid store_solid Store in secondary containment in Satellite Accumulation Area label_solid->store_solid pickup Contact EHS for Waste Pickup store_solid->pickup label_liquid Label container with 'Hazardous Waste', all components, and date collect_liquid->label_liquid store_liquid Store in secondary containment in Satellite Accumulation Area label_liquid->store_liquid store_liquid->pickup pickup->ehs_consult Always verify with EHS

Caption: Decision workflow for handling this compound waste.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Secure the Area: Cordon off the spill area to prevent others from entering.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 3.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a plastic sheet to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a designated hazardous waste container.[4][9] Avoid dry sweeping, which can create dust clouds.[17]

    • For Liquids: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[9][16]

  • Clean Up: Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dibromo-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with highly specialized chemical reagents demands a rigorous and proactive approach to safety. This guide provides an in-depth, operational framework for handling 2,6-Dibromo-4-tert-butylphenol (CAS No. 98-22-6), a substituted phenol.[1] The protocols outlined here are designed to move beyond simple compliance, instilling a deep understanding of the causality behind each safety measure to ensure a self-validating system of protection in your laboratory.

Foundational Hazard Assessment: Understanding the "Why"

This compound belongs to the phenol family, a class of compounds notorious for their high toxicity and rapid absorption through the skin.[2][3] Unlike many other chemicals, the immediate danger with phenols is not always apparent. Phenol has a local anesthetic effect, meaning initial skin contact may not cause pain, potentially leading to a dangerously prolonged exposure.[2][4] This exposure can result in severe chemical burns that develop later and, more critically, rapid absorption into the bloodstream, which can cause systemic poisoning affecting the central nervous system, liver, and kidneys.[4][5] Therefore, our primary safety objective is the absolute prevention of skin and eye contact.

Engineering Controls: Your First and Most Critical Line of Defense

Before any personal protective equipment is even selected, robust engineering controls must be in place. These are non-negotiable elements of your laboratory infrastructure designed to contain the hazard at its source.

  • Chemical Fume Hood: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[2][5] This is crucial for preventing the inhalation of any dusts or vapors, which can cause severe respiratory irritation.[6][7]

  • Emergency Stations: Ensure there is immediate and unobstructed access to a fully functional safety shower and an ANSI-approved eyewash station within a 10-second travel time of the work area.[4][5][8] Verify their operation weekly.

Core Protocol: Selecting Mission-Specific Personal Protective Equipment (PPE)

PPE is your last line of defense, and its selection cannot be a one-size-fits-all approach. The choice of equipment must be tailored to the specific task and associated risk of exposure.

Task / Risk LevelEye/Face ProtectionHand Protection (Gloves)Body Protection
Low-Volume/Incidental Contact (e.g., handling sealed containers, working with dilute solutions <10%)ANSI Z87.1-rated safety glasses with side shields.Double-gloved exam-style nitrile gloves or single-pair of thicker (≥8 mil) nitrile gloves.[4]Fully-buttoned laboratory coat.[2][8]
High-Risk/Splash Potential (e.g., weighing solid, making solutions, transfers)Chemical splash goggles.[8] A face shield must be worn over the goggles.[2][4][8]Utility-grade neoprene or butyl rubber gloves over an inner nitrile glove.[4][5] Laminate film gloves are also an excellent choice.[3]A fully-buttoned laboratory coat supplemented with a chemical-resistant apron made of butyl rubber or neoprene.[4]

Expert Insights on Glove Selection: The most common point of failure in handling phenols is inadequate hand protection. Standard, thin nitrile gloves offer minimal splash protection and are readily penetrated by phenol and its derivatives.[3][8] If contact occurs, the chemical can be trapped against the skin, accelerating absorption. This is why for any task beyond incidental contact, upgrading to robust materials like butyl or neoprene is not just a recommendation; it is a critical safety requirement. Always change gloves immediately if you suspect any contamination. [4][8]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This workflow integrates PPE use into the entire handling process, from preparation to disposal.

  • Pre-Operation Setup:

    • Designate a specific area within the fume hood for the procedure.[8]

    • Ensure the safety shower and eyewash are unobstructed.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above, starting with body and eye protection, followed by gloves.

  • Handling the Chemical:

    • Perform all manipulations, such as weighing and transfers, slowly and deliberately to avoid creating dust or splashing.

    • Keep all containers tightly closed when not in immediate use.[7]

  • Post-Operation Decontamination:

    • Thoroughly decontaminate the work area within the fume hood.

    • Carefully remove PPE, avoiding self-contamination. Remove gloves first, followed by apron, face shield/goggles, and lab coat.

    • Wash hands and forearms thoroughly with soap and water, even after using gloves.[5]

  • Waste Management:

    • Segregate all waste contaminated with this compound into a clearly labeled, sealed hazardous waste container.[5]

    • This includes used gloves, absorbent materials from cleanup, and any heavily contaminated lab coats, which should not be laundered.[3]

    • Dispose of all waste through your institution's licensed hazardous waste program.[2]

G cluster_prep 1. Preparation Phase cluster_handle 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_dispose 4. Disposal Phase prep1 Verify Fume Hood & Safety Stations prep2 Designate Work Area prep1->prep2 prep3 Don Task-Appropriate PPE (Body -> Eyes -> Gloves) prep2->prep3 handle1 Perform All Work in Fume Hood prep3->handle1 handle2 Keep Containers Closed handle1->handle2 post1 Decontaminate Work Surface handle2->post1 post2 Doff PPE Correctly (Gloves First) post1->post2 post3 Wash Hands Thoroughly post2->post3 dispose1 Segregate Contaminated Waste post3->dispose1 dispose2 Seal & Label Hazardous Waste Container dispose1->dispose2

Caption: Safe Handling Workflow for this compound.

Emergency Protocols: Immediate Action for Exposure

In the event of an exposure, speed is essential. Anyone assisting must first don protective equipment to avoid becoming a second victim.[2][4]

  • Skin Exposure:

    • This is a medical emergency. Yell for help.

    • Immediately remove all contaminated clothing, including shoes and jewelry.[2][4]

    • Escort the victim to the nearest safety shower and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[3][4][5] Water alone is less effective as phenol is not easily soluble.[3]

    • Call for immediate medical attention (e.g., dial 911 or your site's emergency number).[4]

  • Eye Exposure:

    • Immediately lead the victim to an eyewash station.

    • Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5]

    • Remove contact lenses if present and easy to do so.[7]

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation:

    • Move the individual to fresh air immediately.[1][5]

    • If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[1][9]

Spill Management and Disposal Plan
  • Small Spills (<50 mL):

    • Wearing the high-risk PPE outlined above, absorb the spill with an inert material like vermiculite or sand. Do not use combustible paper towels.

    • Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][5]

  • Large Spills (>50 mL):

    • Evacuate the laboratory immediately and prohibit re-entry.[3]

    • Alert adjacent labs and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[3][5]

By integrating these expert-validated protocols into your daily operations, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

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2,6-Dibromo-4-tert-butylphenol

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